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3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Documentation Hub

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  • Product: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
  • CAS: 1283583-85-6

Core Science & Biosynthesis

Foundational

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Core Moiety in Modern Antidiabetic Therapeutics This guide serves as a comprehensive technical resource for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Core Moiety in Modern Antidiabetic Therapeutics

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule, particularly its (R)-enantiomer, is a critical building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2][3] This document provides an in-depth exploration of its chemical identity, key physicochemical properties, established synthetic routes, and its pivotal role in pharmaceutical manufacturing.

Core Chemical Identity and Physicochemical Properties

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid. The trifluorinated phenyl ring is a key structural feature that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target binding affinity.[4] For practical applications, this compound is often handled in its enantiomerically pure form and frequently with a protecting group on the amine, such as the tert-butoxycarbonyl (Boc) group.

The specific CAS numbers and molecular weights vary depending on the enantiomer and whether the amine is protected or in a salt form. It is crucial for researchers to use the correct identifier for the specific compound being sourced or synthesized.

Compound NameEnantiomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidRacemicN/AC₁₀H₁₀F₃NO₂233.19Free Base
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid(R)936630-57-8C₁₀H₁₀F₃NO₂233.19[5]Free Base
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride(R)1204818-19-8C₁₀H₁₁ClF₃NO₂269.65[6]HCl Salt
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid(R)486460-00-8C₁₅H₁₈F₃NO₄333.30[1][7]Boc-protected

Physicochemical Data for Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8):

PropertyValue
Appearance White to off-white or yellow solid[1][8]
Melting Point 136-138 °C[1][2]
Boiling Point 443.1 °C at 760 mmHg (Predicted)[1][2]
Density 1.292 g/cm³[1][2]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol[2][3]
Storage 2-8°C[2][6]

The Role in Drug Development: The Synthesis of Sitagliptin

The primary application of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is as a key chiral intermediate for the synthesis of Sitagliptin.[2][9] Sitagliptin is a highly effective treatment for type 2 diabetes that functions by inhibiting the DPP-4 enzyme.[3] This inhibition prevents the degradation of incretin hormones, which in turn increases insulin secretion and decreases glucagon release, leading to improved glycemic control.[3]

The synthesis of Sitagliptin involves the coupling of the protected β-amino acid with a specific triazolopiperazine moiety. The trifluorophenyl group of the amino acid is crucial for the drug's interaction with the DPP-4 enzyme.

Below is a conceptual workflow illustrating the integration of the β-amino acid into the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis A Starting Materials (e.g., 2,4,5-trifluorophenylacetic acid) B Asymmetric Synthesis/ Resolution A->B C Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) B->C E Peptide Coupling Reaction C->E C->E D Triazolopiperazine Moiety D->E F Protected Sitagliptin E->F G Deprotection F->G H Sitagliptin API G->H

Caption: Integration of the key β-amino acid intermediate in the synthesis of Sitagliptin.

Synthetic Protocols: An Overview

Multiple synthetic routes to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid have been developed, often focusing on achieving high enantiomeric purity. A common strategy involves the asymmetric reduction of a corresponding β-keto ester or the use of a chiral auxiliary.

One established method begins with the synthesis of the ethyl ester of the β-amino acid, followed by hydrolysis.

Protocol: Synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This protocol is a generalized representation based on common synthetic transformations.

Step 1: Synthesis of (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester

  • Rationale: The ester form is often more amenable to purification by chromatography than the carboxylic acid. The Boc group is a standard protecting group for amines, stable to many reaction conditions but easily removable under acidic conditions.

  • Procedure:

    • A suitable starting material, such as (R)-Ethyl 2,4,5-trifluoro-β-homophenylalaninate HCl, is used as the precursor.[10]

    • The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • The product is isolated through an aqueous workup and purified, typically by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Rationale: The final intermediate requires a free carboxylic acid for the subsequent peptide coupling reaction in the synthesis of Sitagliptin. Saponification is a standard method for ester hydrolysis.

  • Procedure:

    • The purified ethyl ester from Step 1 is dissolved in a mixture of methanol and water.[8][11]

    • An aqueous solution of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature.[8][11]

    • The reaction progress is monitored by TLC.

    • Upon completion, the methanol is removed under reduced pressure.

    • The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

    • The aqueous layer is then acidified to a pH of ~2 with a dilute acid like 2N HCl, causing the carboxylic acid product to precipitate.[8][11]

    • The solid product, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is collected by filtration, washed with water, and dried under vacuum.

G A Protected Ethyl Ester Intermediate B Saponification (LiOH, MeOH/H₂O) A->B C Carboxylate Salt in Solution B->C D Acidification (HCl, pH 2) C->D E Final Product Precipitation (Boc-protected acid) D->E

Caption: Workflow for the hydrolysis of the ethyl ester to the final carboxylic acid.

Conclusion and Future Outlook

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a cornerstone intermediate in the production of Sitagliptin, a leading therapeutic for type 2 diabetes. The trifluorophenyl moiety is a testament to the power of fluorine chemistry in modern drug design. The continued importance of Sitagliptin in diabetes management ensures that the demand for high-purity (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid will remain strong. Future research in this area may focus on developing even more efficient and greener synthetic routes to this valuable chiral building block, potentially through novel catalytic asymmetric methods.

References

  • AlchemyPharm. CAS 486460-00-8 | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Home Sunshine Pharma. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8. [Link]

  • Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. [Link]

  • Borunpharm. Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. [Link]

  • National Center for Biotechnology Information. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem. [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • ResearchGate. Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Utility of Boc-(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid. [Link]

  • LookChem. Cas 486460-00-8,BOC-(R) -. [Link]

  • Sandoo. Ácido boc-(R)-3-AMino-4-(2,4,5-trifluorofenil)butanoico. [Link]

  • MySkinRecipes. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. [Link]

  • PubMed Central (PMC). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: The Chiral Heart of Sitagliptin

Abstract Sitagliptin, the active pharmaceutical ingredient in Januvia®, represents a cornerstone in the treatment of type 2 diabetes mellitus as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The efficacy of this com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sitagliptin, the active pharmaceutical ingredient in Januvia®, represents a cornerstone in the treatment of type 2 diabetes mellitus as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The efficacy of this complex molecule is critically dependent on the precise stereochemistry of its core component: the chiral β-amino acid, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The industrial-scale synthesis of this intermediate has become a landmark case study in the evolution of pharmaceutical process chemistry, showcasing a remarkable progression from traditional, multi-step chemical syntheses to a highly efficient, green, and elegant biocatalytic route. This guide provides an in-depth exploration of the pivotal synthetic strategies developed, detailing the causality behind experimental choices, presenting validated protocols, and illustrating the paradigm shift from transition-metal catalysis to enzymatic synthesis.

Introduction: The Significance of a Single Stereocenter

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of sitagliptin, the molecule's ability to selectively inhibit the DPP-4 enzyme is dictated by the (R)-configuration of the β-amino acid side chain. The synthesis of this intermediate, therefore, is not merely a matter of forming chemical bonds but of controlling their spatial arrangement with near-perfect precision.

The journey to manufacture this crucial building block is a compelling narrative of chemical innovation, driven by the principles of green chemistry, process intensification, and economic viability. Merck, the originator of sitagliptin, has publicly detailed three distinct generations of its manufacturing process, each representing a significant leap in efficiency and sustainability.[1][2] This evolution provides invaluable insights for researchers and drug development professionals, highlighting the power of asymmetric catalysis and biocatalysis in solving complex synthetic challenges.

The First Generation: A Classical Approach via Asymmetric Hydrogenation

Merck's initial manufacturing process relied on a well-established but lengthy chemical route to construct the chiral center.[3][4] The core strategy involved the asymmetric hydrogenation of a β-keto ester to establish a chiral hydroxyl group, which was then converted to the desired amine through a series of subsequent transformations.

Synthetic Strategy and Rationale

The key challenge was to introduce the amine stereoselectively. The first-generation process circumvented the direct asymmetric introduction of an amine by first creating a chiral alcohol, a more synthetically tractable transformation at the time.

  • Asymmetric Hydrogenation: The synthesis began with the reduction of a β-keto ester using a Ruthenium catalyst complexed with the chiral ligand (S)-BINAP.[5] This step was crucial as it set the stereocenter of the molecule, albeit as a hydroxyl group.

  • Multi-step Conversion: The resulting (S)-β-hydroxy acid then underwent a multi-step sequence, including activation of the hydroxyl group and displacement with an azide, followed by reduction to yield the protected (R)-β-amino acid.[1][3]

  • Coupling and Deprotection: Finally, the protected amino acid was coupled with the triazolopiperazine heterocycle to complete the sitagliptin backbone.[3]

While effective and capable of producing material for clinical trials, this eight-step process was far from ideal for large-scale manufacturing. It generated significant waste, had a moderate overall yield of approximately 52%, and involved multiple isolations, making it resource- and labor-intensive.[3]

The Second Generation: A Breakthrough in Enamine Hydrogenation

The quest for a more efficient and "greener" synthesis led to a significant breakthrough by Merck scientists.[6] This second-generation process dramatically streamlined the synthesis by constructing the entire carbon skeleton of sitagliptin first and then introducing the chirality in the final step.

Core Innovation: Asymmetric Hydrogenation of an Unprotected Enamine

The cornerstone of this new route was the development of a method for the highly enantioselective hydrogenation of an unprotected β-enamine amide.[6][7] This was a novel transformation that provided direct access to the chiral amine.

The process began with a three-step, one-pot synthesis starting from 2,4,5-trifluorophenyl acetic acid to create the key enamine intermediate, dehydrositagliptin.[1][7] The crucial asymmetric hydrogenation was then performed using a rhodium catalyst paired with a ferrocenyl-based phosphine ligand, t-Bu JOSIPHOS.[1][8] This catalytic system proved remarkably effective, delivering the desired (R)-amine with high conversion and excellent enantioselectivity.[1]

// Nodes Enamine [label="Enamine Substrate\n(Dehydrositagliptin)"]; Catalyst [label="[Rh(COD)(JOSIPHOS)]+", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H₂"]; Coordination [label="Substrate-Catalyst\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Rhodium Dihydride\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insertion [label="Hydride Insertion\n(Stereo-determining step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral Amine\n(Sitagliptin)"];

// Nodes Enamine [label="Enamine Substrate\n(Dehydrositagliptin)"]; Catalyst [label="[Rh(JOSIPHOS)]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H₂"]; Coordination [label="Substrate-Catalyst\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Rhodium Dihydride\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insertion [label="Hydride Insertion\n(Stereo-determining step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral Amine\n(Sitagliptin)"];

// Edges Enamine -> Coordination [label="+ Catalyst"]; Catalyst -> Coordination; H2 -> Oxidative_Addition; Coordination -> Oxidative_Addition [label="+ H₂"]; Oxidative_Addition -> Insertion [label="Intramolecular\nHydride Migration"]; Insertion -> Reductive_Elimination [label="C-H Bond Formation"]; Reductive_Elimination -> Product [label="Product Release"]; Reductive_Elimination -> Catalyst [label="Catalyst\nRegeneration"]; } end_dot Caption: Rh-JOSIPHOS Catalytic Cycle for Enamine Hydrogenation.

Advantages Over the First Generation

This revised synthesis was a major advancement:

  • Process Simplification: The route was condensed to just three steps.[6]

  • Increased Yield: The overall yield was increased to ~65%.[7]

  • Waste Reduction: It eliminated numerous aqueous workups and reagents, significantly reducing waste by creating 220 pounds less waste for each pound of sitagliptin manufactured.[6]

  • Atom Economy: By installing the amine directly and in the final step, the need for protecting groups was eliminated, improving atom economy.[6]

Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a representation based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Reactor Setup: A pressure-rated reactor is charged with the dehydrositagliptin intermediate and methanol as the solvent.

  • Catalyst Preparation: In a separate glovebox, a solution of the rhodium precursor (e.g., [(cod)RhCl]₂) and the t-Bu JOSIPHOS ligand is prepared.

  • Reaction: The catalyst solution is transferred to the reactor. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 250 psig).

  • Conditions: The reaction mixture is heated (e.g., 50 °C) and agitated until conversion is complete, as monitored by HPLC.

  • Workup: Upon completion, the reactor is cooled and vented. The reaction mixture contains the sitagliptin free base. The valuable rhodium catalyst can be removed and recycled using specialized adsorbents like Ecosorb C-941.[8]

  • Salt Formation: The sitagliptin base is then treated with phosphoric acid in a suitable solvent system to crystallize the final sitagliptin phosphate monohydrate salt with >99.9% ee.[7]

The Third Generation: The Biocatalytic Revolution

While the second-generation process was highly efficient, the pursuit of an even more optimal synthesis led to a collaboration between Merck and the biocatalysis experts at Codexis. This partnership resulted in a groundbreaking third-generation process that replaced the rhodium-catalyzed hydrogenation with an enzymatic transamination.[9][10]

Core Innovation: Directed Evolution of a Transaminase

The central idea was to use an (R)-selective ω-transaminase (ω-TA) enzyme to directly convert a prochiral ketone precursor (pro-sitagliptin ketone) into the desired (R)-amine intermediate.[9][11] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[12]

The primary challenge was that no naturally occurring transaminase possessed the required activity and selectivity for the bulky pro-sitagliptin ketone. The solution was found in directed evolution . Scientists started with an enzyme from Arthrobacter sp. that had the basic catalytic machinery but negligible activity on the target substrate.[9][13] Through a comprehensive, multi-round process of gene mutagenesis and high-throughput screening, they introduced 27 mutations that dramatically reshaped the enzyme's active site.[11] This "substrate walking" and engineering approach created a novel, highly efficient biocatalyst tailored specifically for the sitagliptin synthesis.[9]

Multi-Enzyme Cascade Systems

Further research has explored integrating the transaminase into multi-enzyme cascades to improve efficiency.[3][14][15] For instance, a lipase can be used to hydrolyze a stable β-keto ester substrate into the more reactive β-keto acid in situ.[3][16] This acid is then immediately aminated by the transaminase. Such systems can also incorporate additional enzymes to recycle co-factors or remove inhibitory byproducts, like converting benzaldehyde (from a benzylamine donor) into benzyl alcohol.[3][17]

Experimental Protocol: Enzymatic Transamination of Pro-sitagliptin Ketone

This protocol is a representation based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Reactor Setup: A buffered aqueous solution is prepared in a standard reactor.

  • Reagents: The pro-sitagliptin ketone substrate is added. Isopropylamine is typically used as the inexpensive amine donor. The pyridoxal-5'-phosphate (PLP) co-factor is also added.

  • Enzyme Addition: The engineered transaminase enzyme (often as a lyophilized powder or immobilized on a solid support) is charged to the reactor.

  • Reaction Conditions: The reaction is run at or near ambient temperature and pressure (e.g., 25-40 °C, pH 8.0). The progress is monitored by HPLC. The equilibrium is driven to the product side by using an excess of the amine donor and the removal of the acetone byproduct.

  • Workup: Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized). The product, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is then isolated from the aqueous solution through extraction and crystallization.

Comparative Analysis of Synthetic Routes

The evolution of the synthesis for the sitagliptin intermediate provides a clear demonstration of the benefits of adopting advanced catalytic technologies.

MetricFirst Generation (Chemical)Second Generation (Chemical)Third Generation (Biocatalytic)
Key Transformation Asymmetric Hydrogenation (β-keto ester)Asymmetric Hydrogenation (Enamine)Asymmetric Transamination (Ketone)
Catalyst Ru/(S)-BINAPRh/t-Bu JOSIPHOSEngineered ω-Transaminase
Number of Steps ~831 (for the key transformation)
Overall Yield ~52%[3]~65%[7]~92% (for amination step)[11]
Enantiomeric Excess High>99% ee[1]>99.9% ee[9]
Waste Generation HighReduced by ~83% vs. Gen 1[6]Further reduced; mainly aqueous
Operating Conditions High pressure/temperatureHigh pressure/temperatureAmbient pressure/temperature

Conclusion

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a testament to the progress in modern organic and process chemistry. The journey from a classical, multi-step chemical route to a single-step, highly selective biocatalytic process encapsulates the industry's drive towards greater efficiency, safety, and environmental responsibility. The second-generation Rh-catalyzed enamine hydrogenation was a landmark achievement in homogeneous catalysis, while the third-generation engineered transaminase process represents the maturation of biocatalysis into a powerful and practical tool for large-scale pharmaceutical manufacturing. These developments provide an authoritative roadmap for scientists and engineers facing similar challenges in the stereoselective synthesis of complex chiral molecules.

References

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). MDPI. Retrieved from [Link]

  • Khobragade, T. P., et al. (2021). Multi-enzymatic synthesis of sitagliptin intermediate using benzylamine... ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed. Retrieved from [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Retrieved from [Link]

  • Use of Transaminase Towards Greener Manufacturing of Sitagliptin. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Gao, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Retrieved from [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH. Retrieved from [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). PMC - PubMed Central. Retrieved from [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Retrieved from [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2012). Google Patents.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). ACS Publications. Retrieved from [Link]

  • Merck's three generations synthesis processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Retrieved from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. Retrieved from [Link]

  • Processes for preparing an intermediate of sitagliptin via enzymatic reduction. (2009). Google Patents.
  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Retrieved from [Link]

  • Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. (2020). Google Patents.
  • ɷ-Transaminase catalyzed reaction for the sitagliptin synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Synfacts. Retrieved from [Link]

  • Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. (2021). ResearchGate. Retrieved from [Link]

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.
  • Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. (n.d.). EPA. Retrieved from [Link]

  • Syntheses of (R)-sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]

  • Desai, A. A. (2011). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Scilit. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Early Synthetic Routes of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notab...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the treatment of type 2 diabetes. The efficient and stereocontrolled synthesis of this β-amino acid has been a subject of intense research and development. This technical guide provides a comprehensive overview of the early synthetic strategies employed to produce this key intermediate, with a particular focus on the foundational first-generation process developed by Merck. Understanding these initial approaches offers valuable insights into the evolution of asymmetric synthesis and the challenges that spurred the development of more efficient and greener manufacturing processes.

Core Synthetic Challenges

The primary challenge in the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid lies in the stereoselective installation of the amine group at the β-position. Early synthetic endeavors grappled with achieving high enantiomeric purity in a scalable and cost-effective manner. The two main strategies that emerged were:

  • Asymmetric Synthesis: The creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or auxiliary.

  • Resolution: The separation of a racemic mixture of the target molecule or a precursor using a chiral resolving agent.

This guide will delve into the pioneering applications of these strategies, with a detailed exploration of Merck's first-generation asymmetric synthesis.

Part 1: The First-Generation Asymmetric Synthesis by Merck

Merck's initial large-scale synthesis of the Sitagliptin precursor is a landmark example of industrial asymmetric catalysis. The core of this strategy was the asymmetric hydrogenation of a β-keto ester to establish the chiral hydroxyl group, which was then converted to the desired amine with the correct stereochemistry.[1]

Logical Workflow of Merck's First-Generation Synthesis

Merck First Generation Synthesis start 2,4,5-Trifluorophenylacetic acid keto_ester Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate start->keto_ester Esterification & Acylation asym_hydrog Asymmetric Hydrogenation (Ru/(S)-BINAP, H₂) keto_ester->asym_hydrog hydroxy_ester Methyl (3S)-4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate asym_hydrog->hydroxy_ester Introduction of Chirality amination Stereoinvertive Amination hydroxy_ester->amination e.g., Mitsunobu Reaction or β-Lactam formation amino_acid (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid amination->amino_acid Deprotection

Caption: A high-level overview of Merck's first-generation synthesis of the target β-amino acid.

Step 1: Synthesis of the β-Keto Ester Precursor

The synthesis commenced with the preparation of the prochiral β-keto ester, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate. This was typically achieved through the acylation of a malonic acid derivative with a derivative of 2,4,5-trifluorophenylacetic acid, followed by decarboxylation.

Step 2: Asymmetric Hydrogenation - The Key to Chirality

The cornerstone of this early synthesis was the highly enantioselective hydrogenation of the β-keto ester to the corresponding β-hydroxy ester.[1] This reaction established the crucial stereocenter that would ultimately become the chiral center of the final product.

Catalyst System: The catalyst of choice was a ruthenium complex of the chiral phosphine ligand (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (S)-BINAP. The Ru/(S)-BINAP system was renowned for its ability to catalyze the hydrogenation of β-keto esters with high enantioselectivity.[2]

Mechanism of Asymmetric Hydrogenation: The mechanism of the Ru-BINAP catalyzed hydrogenation of β-keto esters is believed to proceed through an "outer-sphere" mechanism. The β-keto ester coordinates to the ruthenium center in a bidentate fashion through its two carbonyl groups. The chiral environment created by the BINAP ligand forces the substrate to adopt a specific conformation, leading to the preferential delivery of hydride from the metal center to one face of the ketone, resulting in a high enantiomeric excess of one of the alcohol enantiomers.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate

  • Catalyst Preparation: In an inert atmosphere, a suitable ruthenium precursor, such as [RuCl₂(benzene)]₂, and (S)-BINAP are dissolved in an appropriate solvent like N,N-dimethylformamide (DMF) and heated to form the active catalyst complex.[2]

  • Hydrogenation: The β-keto ester, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, is dissolved in a solvent such as methanol. The pre-formed Ru/(S)-BINAP catalyst is then added.

  • Reaction Conditions: The reaction mixture is subjected to high-pressure hydrogen (typically around 100 atm) and stirred at room temperature until the reaction is complete.[2]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, methyl (3S)-4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate, is purified by standard techniques such as chromatography or crystallization.

Quantitative Data for Asymmetric Hydrogenation

ParameterValueReference
SubstrateMethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate[3]
CatalystRu/(S)-BINAP-Cl₂[3]
SolventMethanol[2]
H₂ Pressure~100 atm[2]
TemperatureRoom Temperature[2]
Yield >95%[2]
Enantiomeric Excess (ee) >99% for the (S)-alcohol[2]
Step 3: Conversion of the β-Hydroxy Ester to the β-Amino Acid

With the chiral center established, the next critical phase of the synthesis was the conversion of the hydroxyl group to an amino group with inversion of stereochemistry. This was a multi-step process that contributed significantly to the overall complexity and waste generation of the first-generation route.

Strategy 1: The Mitsunobu Reaction

One of the primary methods employed was the Mitsunobu reaction, a powerful tool for achieving stereochemical inversion at a secondary alcohol.

Experimental Protocol: Amination via Mitsunobu Reaction

  • Hydroxamate Formation: The (3S)-β-hydroxy ester is first converted to the corresponding hydroxamic acid derivative. This is typically achieved by reacting the ester with a protected hydroxylamine, such as O-benzylhydroxylamine, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]

  • Mitsunobu Cyclization: The resulting N-benzyloxy-β-hydroxy amide is then subjected to Mitsunobu conditions. This involves treating the compound with a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). This promotes an intramolecular cyclization with inversion of stereochemistry at the carbon bearing the hydroxyl group, forming a β-lactam.[3]

  • Lactam Hydrolysis and Deprotection: The β-lactam is then hydrolyzed under basic conditions, and the N-benzyloxy protecting group is removed by hydrogenolysis to yield the desired (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Rationale for the Mitsunobu Approach: The Mitsunobu reaction was a well-established method for achieving clean inversion of stereochemistry at a secondary alcohol. This was crucial for converting the (S)-hydroxy intermediate to the desired (R)-amino product. However, this sequence of reactions had significant drawbacks, including the use of stoichiometric amounts of expensive and hazardous reagents (EDC, DIAD, PPh₃) and the generation of large quantities of byproducts, leading to poor atom economy.

Strategy 2: Alternative β-Lactam Formation

Other early approaches also involved the formation of a β-lactam intermediate, which serves as a precursor to the final β-amino acid.

Part 2: Early Resolution-Based Approaches

Prior to the widespread adoption of asymmetric catalysis, classical resolution was a common method for obtaining enantiomerically pure compounds. This strategy involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by crystallization.

Logical Workflow for Chiral Resolution

Chiral Resolution racemic_amino_acid Racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid salt_formation Salt Formation with Chiral Acid racemic_amino_acid->salt_formation diastereomeric_salts Diastereomeric Salts ((R)-amino acid-(R)-acid and (S)-amino acid-(R)-acid) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Enriched Diastereomeric Salt crystallization->separated_salt liberation Liberation of Free Amino Acid separated_salt->liberation enantiopure_amino_acid (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid liberation->enantiopure_amino_acid

Caption: A generalized workflow for the chiral resolution of a racemic β-amino acid.

Experimental Protocol: General Procedure for Chiral Resolution

  • Racemate Preparation: A racemic mixture of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is synthesized.

  • Salt Formation: The racemic amino acid is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid or a chiral sulfonic acid, is added.

  • Crystallization: The solution is allowed to cool, or the solvent is partially evaporated to induce the crystallization of one of the diastereomeric salts.

  • Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric purity.

  • Liberation of the Free Amino Acid: The purified diastereomeric salt is treated with an acid or base to liberate the enantiomerically enriched free amino acid.

Challenges of Resolution: While conceptually straightforward, resolution has inherent limitations. The maximum theoretical yield for the desired enantiomer is 50%, and often multiple recrystallizations are required to achieve high optical purity, further reducing the overall yield. The process can also be solvent and time-intensive.

Conclusion: The Legacy of Early Synthetic Routes

The early synthetic routes to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, particularly Merck's first-generation process, were pivotal in enabling the initial development and clinical studies of Sitagliptin. The successful application of asymmetric hydrogenation on an industrial scale was a significant achievement. However, the complexity, cost, and environmental impact of these early methods, especially the stereoinvertive amination step, highlighted the need for more efficient and sustainable synthetic strategies. These initial challenges directly motivated the development of the more elegant and "greener" second and third-generation syntheses, which are characterized by higher atom economy, reduced waste, and improved overall efficiency. A thorough understanding of these foundational routes provides a valuable context for appreciating the remarkable progress in the field of pharmaceutical process chemistry.

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Sources

Exploratory

Literature review on the synthesis of β-amino acids like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

An In-depth Technical Guide to the Synthesis of β-Amino Acids with a Focus on 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Authored by a Senior Application Scientist Foreword: The Ascendancy of β-Amino Acids in Modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of β-Amino Acids with a Focus on 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Authored by a Senior Application Scientist

Foreword: The Ascendancy of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is perpetual. Among these, β-amino acids and the peptidomimetics derived from them have emerged as a cornerstone of modern drug development. Unlike their proteinogenic α-amino acid counterparts, the inclusion of an additional methylene group in the backbone of β-amino acids confers unique conformational flexibility and, critically, a pronounced resistance to metabolic degradation by peptidases.[1][2] This inherent stability makes them ideal building blocks for creating more robust and effective therapeutics.

This guide provides a comprehensive review of the key synthetic strategies for accessing chiral β-amino acids, moving from classical methodologies to state-of-the-art catalytic and biocatalytic approaches. We will ground these principles in a practical, high-stakes context: the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This specific molecule is not just an academic curiosity; it is the critical chiral intermediate in the manufacture of Sitagliptin (Januvia®), a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3][4][5] The story of its synthesis is a masterclass in process chemistry, highlighting the imperative for efficiency, scalability, and stereochemical control. This guide is intended for researchers and professionals in drug development, offering both a robust theoretical foundation and actionable, field-proven insights into the synthesis of these vital compounds.

Part 1: Foundational Synthetic Strategies for Chiral β-Amino Acids

The asymmetric synthesis of β-amino acids is a rich field with diverse methodologies. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and the need for scalability and stereochemical purity. Here, we dissect three pillar methodologies.

The Arndt-Eistert Homologation: A Classical Route from α- to β-Amino Acids

The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon chain extension (homologation) of a carboxylic acid.[6][7] When applied to readily available, enantiopure α-amino acids, it provides a direct and often stereoretentive pathway to the corresponding β-amino acids.[2][8]

Causality and Mechanism: The reaction sequence begins with the activation of an N-protected α-amino acid, typically as an acid chloride. This activated species is then reacted with diazomethane to form an α-diazoketone intermediate. The crux of the synthesis is the subsequent Wolff Rearrangement, which can be induced thermally, photochemically, or, most commonly, with a silver (I) catalyst.[6] This rearrangement expels nitrogen gas and generates a highly reactive ketene intermediate, which is trapped by a nucleophile (e.g., water) to yield the homologated β-amino acid. The stereocenter of the original α-amino acid is generally retained throughout the process.[8]

Workflow: Arndt-Eistert Homologation

ArndtEistert A N-Protected α-Amino Acid B Activate (e.g., SOCl₂, (COCl)₂) A->B C Acid Chloride B->C D React with Diazomethane (CH₂N₂) C->D E α-Diazoketone Intermediate D->E F Wolff Rearrangement (e.g., Ag₂O, hν) E->F G Ketene Intermediate F->G H Nucleophilic Trap (H₂O, ROH, R₂NH) G->H I β-Amino Acid (or Ester/Amide) H->I

Caption: General workflow for the Arndt-Eistert homologation.

Field Insights & Limitations: The primary drawback of the traditional Arndt-Eistert synthesis is the use of diazomethane, a substance that is both highly toxic and explosive.[2] This poses significant safety risks, particularly on an industrial scale. To mitigate this, researchers have developed safer alternatives, such as the Kowalski ester homologation, and innovative continuous flow processes.[2][6][9] These flow chemistry setups generate and consume diazomethane in situ, preventing its accumulation and dramatically improving the safety profile of the reaction.[2][9]

Protocol 1: General Procedure for Arndt-Eistert Synthesis (Illustrative)
  • Activation: An N-protected α-amino acid (1.0 eq) is dissolved in an anhydrous, inert solvent (e.g., THF). The solution is cooled to 0°C, and an activating agent such as isobutyl chloroformate (1.1 eq) and a non-nucleophilic base like N-methylmorpholine (1.1 eq) are added to form a mixed anhydride.

  • Diazoketone Formation: In a separate, light-protected flask, an ethereal solution of diazomethane (approx. 3.0 eq) is prepared and cooled to 0°C. The mixed anhydride solution is added dropwise to the diazomethane solution. The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Wolff Rearrangement: The solvent and excess diazomethane are carefully removed under reduced pressure. The crude α-diazoketone is redissolved in a solvent like 1,4-dioxane/water (e.g., 9:1 v/v). A solution of silver benzoate in triethylamine is added catalytically. The mixture is stirred, often with gentle heating (40-50°C), until nitrogen evolution ceases.

  • Workup & Purification: The reaction mixture is filtered, the solvent is removed, and the residue is subjected to standard workup and purification procedures (e.g., acid-base extraction followed by recrystallization or column chromatography) to yield the pure β-amino acid.

Conjugate Addition: Building the β-Amino Acid Skeleton

Conjugate addition, or the aza-Michael reaction, is one of the most versatile and widely employed methods for constructing β-amino acid derivatives.[10][11][12] The core of this strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as an ester, imide, or ketone.[13]

Causality and Asymmetric Control: The primary challenge and area of innovation in this field is achieving high enantioselectivity. Several powerful strategies have been developed:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the α,β-unsaturated substrate can direct the incoming nucleophile to one face of the molecule, leading to a diastereoselective reaction. The auxiliary is then cleaved to reveal the chiral β-amino product.

  • Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral thioureas, for instance, can act as bifunctional catalysts, activating both the enoate (via hydrogen bonding) and the nitrogen nucleophile to facilitate a highly enantioselective conjugate addition.[11]

  • Metal Catalysis: Chiral Lewis acids or transition metal complexes can coordinate to the α,β-unsaturated carbonyl, rendering it more electrophilic and creating a chiral environment that dictates the stereochemical outcome of the nucleophilic attack.[10][14] Copper-catalyzed hydroamination is a notable example of this approach.[10]

Workflow: Organocatalyzed Aza-Michael Addition

AzaMichael cluster_reactants Reactants cluster_catalyst Catalytic Cycle A α,β-Unsaturated Ester D H-Bond Activated Complex A->D B Nitrogen Nucleophile (e.g., O-benzylhydroxylamine) B->D C Chiral Organocatalyst (e.g., Thiourea) C->D activates E Enantioselective Conjugate Addition D->E F Product-Catalyst Complex E->F G Product Release & Catalyst Regeneration F->G G->C H Enantioenriched β-Amino Adduct G->H I Deprotection (e.g., Hydrogenolysis) H->I J Chiral β-Amino Acid I->J

Caption: A catalytic cycle for an asymmetric aza-Michael reaction.

Asymmetric Hydrogenation: The Industrial Powerhouse

For large-scale industrial synthesis, asymmetric hydrogenation of a prochiral olefin is often the most efficient and atom-economical method for installing a stereocenter. This approach is exemplified by the second-generation manufacturing process for Sitagliptin.[15]

Causality and Mechanism: The strategy involves the synthesis of a β-amino-α,β-unsaturated ester (an enamine). This substrate is then subjected to hydrogenation using a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand (e.g., Josiphos).[15] The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the hydrogen to add to one face of the double bond, thereby generating the desired enantiomer with very high selectivity.

Field Insights: The success of this method hinges on the discovery of a suitable catalyst-ligand system that provides high turnover numbers, high turnover frequency, and exceptional enantioselectivity (>99% ee) for the specific substrate. The development of the Rh(I)/tBu JOSIPHOS catalyst for the Sitagliptin synthesis was a landmark achievement in industrial catalysis, enabling a highly efficient, "green," and cost-effective process that eliminated significant waste streams compared to previous routes.[15]

Part 2: Case Study - Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

The synthesis of the Sitagliptin side chain is a perfect illustration of how different synthetic philosophies can be applied to a single, high-value target.

The Merck Process: Asymmetric Hydrogenation at Scale

The commercial synthesis of Sitagliptin is a benchmark in pharmaceutical manufacturing.[16] A key innovation was the development of a highly efficient route to the chiral β-amino acid intermediate.

Workflow: Merck's Asymmetric Hydrogenation Route

MerckProcess A 2,4,5-Trifluorophenyl- acetic Acid B Meldrum's Acid Condensation A->B C β-Keto Ester Intermediate B->C D Enamine Formation (NH₄OAc) C->D E Prochiral Enamine Ester D->E F Asymmetric Hydrogenation [Rh(I)/tBu-JOSIPHOS] E->F G N-Protected Chiral β-Amino Ester (>99% ee) F->G H Hydrolysis G->H I (R)-3-Amino-4-(2,4,5-trifluoro- phenyl)butanoic Acid H->I

Caption: Simplified workflow for the industrial synthesis of the Sitagliptin side chain.

This route is characterized by its convergence and efficiency. The key enamine intermediate is prepared in a one-pot, three-step sequence, and the subsequent asymmetric hydrogenation proceeds with extremely high fidelity, setting the crucial stereocenter.[15]

Chiral Pool Synthesis: An Alternative from (S)-Serine

An alternative academic approach utilizes the "chiral pool" — starting with an inexpensive, enantiopure natural product. A reported synthesis of the Sitagliptin side chain begins with (S)-serine.[17]

Key Steps & Rationale:

  • Protection: The amino and carboxyl groups of (S)-serine are protected.

  • Aziridination: The hydroxyl group is converted into a good leaving group, and subsequent intramolecular cyclization forms a chiral N-protected aziridine.

  • Ring Opening: The crucial C-C bond is formed by reacting the aziridine with a Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. This is the key step where the aryl group is introduced. The nucleophilic attack occurs at the less sterically hindered carbon of the aziridine ring.[17]

  • Deprotection & Oxidation: A series of deprotection and oxidation steps converts the resulting amino alcohol into the final β-amino acid.

While elegant, this multi-step route (often 10 or more steps) is less efficient for large-scale production compared to the asymmetric hydrogenation approach due to lower overall yield and higher step count.[17]

Biocatalysis: The Enzymatic Approach

A greener and highly selective alternative involves the use of enzymes. Specifically, transaminases (TAs) have been engineered to convert a prochiral β-keto ester into the desired chiral β-amino acid with near-perfect enantioselectivity.[16]

Mechanism: A transaminase enzyme catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate. The enzyme's active site is inherently chiral, ensuring that the amino group is delivered to only one face of the ketone, producing a single enantiomer of the product.[16]

Field Insights: The main challenge in biocatalysis is finding or engineering an enzyme with high activity and selectivity for a non-natural substrate. The development of a highly evolved (R)-selective transaminase from Arthrobacter sp. was a critical breakthrough, enabling the production of the Sitagliptin intermediate at high concentrations and yields.[16]

Comparative Summary of Synthetic Routes
Synthetic StrategyKey TransformationAdvantagesDisadvantages
Asymmetric Hydrogenation Enamine HydrogenationHighly efficient, scalable, high enantioselectivity, atom economical.[15]Requires specialized chiral ligands and high-pressure equipment.
Chiral Pool Synthesis Aziridine Ring OpeningStarts from a cheap, natural chiral source.[17]Long synthesis (many steps), lower overall yield, potential for racemization.[17]
Biocatalysis Transamination of a KetoneExtremely high enantioselectivity, mild reaction conditions, environmentally friendly ("green").[16]Requires significant investment in enzyme screening and evolution; potential for product/substrate inhibition.

Part 3: Purification and Analytical Characterization

The synthesis of a molecule is incomplete without rigorous purification and characterization to confirm its identity, purity, and stereochemical integrity.

Purification Protocols
  • Recrystallization: For solid compounds like the target β-amino acid, recrystallization is a powerful technique for achieving high chemical purity. The choice of solvent system is critical and must be determined empirically.

  • Column Chromatography: Silica gel chromatography is used to separate the desired product from unreacted starting materials and byproducts, particularly when the product is an oil or when recrystallization is ineffective.

Analytical Characterization

A suite of analytical techniques is essential to validate the final product.

Protocol 2: Standard Characterization Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure by showing the presence of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is particularly crucial for fluorinated compounds like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. 19F NMR is highly sensitive and provides a clean spectrum with distinct signals for each fluorine atom, confirming the substitution pattern on the aromatic ring.[18][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

Conclusion

The synthesis of β-amino acids, exemplified by the critical Sitagliptin intermediate 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, showcases the dynamic interplay between fundamental organic chemistry, catalysis, and process development. While classical methods like the Arndt-Eistert homologation provide a conceptual foundation, modern challenges in drug manufacturing demand more efficient, safer, and greener solutions. The evolution from multi-step chiral pool syntheses to highly optimized asymmetric hydrogenations and cutting-edge biocatalytic routes demonstrates a clear trajectory towards greater precision and sustainability. For researchers in the field, a deep understanding of these diverse synthetic tools is not merely academic—it is essential for the successful and responsible development of the next generation of therapeutics.

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  • Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1089-1099. ([Link])

  • ResearchGate. (2019). The most commonly used fluorinated amino acids for PrOF NMR. ([Link])

  • Reddy, G. J., et al. (2016). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ChemistrySelect, 1(10), 2296-2300. ([Link])

  • MySkinRecipes. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. ([Link])

  • Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Li, H., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Combinatorial Chemistry & High Throughput Screening, 25(10), 1778-1786. ([Link])

  • Smodis, J., et al. (2012). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 95(8), 1335-1343. ([Link])

  • ResearchGate. (2012). Scheme. Synthesis of b-Amino Acid 14. ([Link])

Sources

Foundational

Technical Guide: Predicted Physicochemical Properties of Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, principally the acid dissociation constant (pKa)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, principally the acid dissociation constant (pKa) and aqueous solubility, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This guide provides an in-depth analysis and prediction of the pKa and solubility of Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, used in the management of type 2 diabetes.[1]

This document is intended for researchers, medicinal chemists, and formulation scientists. It aims to provide not only predicted values for these critical parameters but also the underlying scientific rationale, grounded in an analysis of the molecule's structure. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical validation of these predictions, ensuring a robust bridge between in-silico analysis and laboratory practice.

Molecular Structure and Physicochemical Implications

The structure of Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid incorporates several key functional groups that collectively determine its physicochemical behavior. A foundational analysis of these components is essential for rationalizing its pKa and solubility.

  • Carboxylic Acid: This functional group is the primary acidic center of the molecule, capable of donating a proton. Its pKa is the main focus of our acidity prediction.

  • 2,4,5-Trifluorophenyl Group: The three fluorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) that propagates through the carbon framework to the carboxylic acid. This effect is anticipated to significantly influence the acidity.

  • Boc (tert-butoxycarbonyl) Protecting Group: This bulky, lipophilic group protects the amino functionality.[][3] While the protected amine is not basic under physiological conditions, the Boc group itself contributes significantly to the molecule's overall lipophilicity, thereby impacting its solubility.[][4]

Predicted Physicochemical Properties

This section details the predicted pKa and solubility of the title compound, synthesizing data from computational predictions and established chemical principles.

Predicted pKa

The primary ionizable group in the molecule is the carboxylic acid. The pKa is a measure of its tendency to donate a proton.

Predicted pKa: 4.30 ± 0.10 [1]

This predicted value is lower than that of the parent structure, butanoic acid, which has a pKa of approximately 4.82.[5][6][7] This predicted increase in acidity (lower pKa) is a direct and expected consequence of the molecular structure:

  • Inductive Effect of the Trifluorophenyl Group: The strong electron-withdrawing nature of the three fluorine atoms stabilizes the carboxylate anion formed upon deprotonation.[8][9] By pulling electron density away from the -COO⁻ group, the negative charge is dispersed and stabilized, making the corresponding acid stronger (i.e., more willing to donate its proton).[8][10] This phenomenon is a well-established principle in physical organic chemistry.[9] The closer the electron-withdrawing group to the carboxylic acid, the stronger the effect; here, the trifluorophenyl group is sufficiently close to exert a significant influence.[8]

Predicted Aqueous Solubility

Aqueous solubility is a critical parameter for oral bioavailability and formulation development.[11][12] The solubility of this compound is a balance between its hydrophilic and lipophilic components.

  • Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity.[13] A computationally predicted XLogP3 value for this molecule is 2.7 .[14] A positive logP value indicates a preference for a lipidic environment over an aqueous one, suggesting that the compound is more lipophilic than hydrophilic.[13] The bulky, non-polar Boc group and the trifluorophenyl ring contribute significantly to this lipophilicity.

  • Impact of Ionization: The aqueous solubility of an ionizable compound like a carboxylic acid is pH-dependent.[11] At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form (R-COOH). At pH values above its pKa, it will exist as its conjugate base, the carboxylate anion (R-COO⁻), which is significantly more water-soluble due to the ionic charge.

Based on the XLogP3 value and the general descriptors, the intrinsic solubility of the neutral form is expected to be low. However, in buffered solutions at or above physiological pH (e.g., pH 7.4), the solubility will be enhanced due to ionization.

Data Summary Table
ParameterPredicted ValueRationale
pKa 4.30 ± 0.10Strong inductive electron-withdrawing effect of the 2,4,5-trifluorophenyl group stabilizes the conjugate base.
XLogP3 2.7Contribution from lipophilic Boc and trifluorophenyl groups.
Aqueous Solubility Low (in neutral form)High lipophilicity (LogP > 0). Solubility increases at pH > pKa due to ionization.

Experimental Verification Protocols

In-silico predictions provide valuable guidance but must be validated by empirical measurement.[11] The following sections detail standard, robust protocols for the experimental determination of pKa and aqueous solubility.

Workflow for Physicochemical Property Prediction and Validation

The following diagram illustrates the logical flow from computational prediction to experimental confirmation.

G cluster_0 In-Silico Prediction cluster_1 Experimental Validation P_pKa pKa Prediction (e.g., ACD/Percepta, Chemicalize) E_pKa pKa Determination (Potentiometric Titration) P_pKa->E_pKa Guides experiment P_logP logP/Solubility Prediction (e.g., XLogP3, ALOGPS) E_Sol Solubility Measurement (Shake-Flask Method) P_logP->E_Sol Guides experiment E_pKa->E_Sol Informs solubility protocol (pH selection) Final Characterized Physicochemical Profile E_pKa->Final E_Sol->Final

Caption: Workflow from prediction to experimental validation.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[15][16] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

  • Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • 0.1 M standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • 0.1 M standardized hydrochloric acid (HCl) solution

  • Co-solvent (e.g., methanol or DMSO), if required for initial dissolution

  • High-purity water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water. If solubility is limited, a minimal amount of co-solvent can be used, and the pKa can be extrapolated back to 0% co-solvent using methods like the Yasuda-Shedlovsky plot.[16]

  • Initial pH Adjustment: If necessary, use the 0.1 M HCl to adjust the initial pH of the solution to at least 2 pH units below the expected pKa (e.g., to pH ~2.3). This ensures the carboxylic acid is fully protonated.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For higher accuracy, the pKa can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

Protocol: Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12] It measures the equilibrium concentration of a compound in a saturated solution.

Materials:

  • Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Aqueous buffer solutions of relevant pH (e.g., pH 2.0, pH 5.0, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Solvent for preparing standard solutions (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from standard solutions of known concentrations.

  • Reporting: The determined concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

Workflow for Experimental Solubility Determination

The following diagram outlines the key steps in the shake-flask solubility protocol.

G A 1. Add Excess Solid to pH Buffer B 2. Equilibrate (24-48h with shaking) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Quantify (HPLC or LC-MS) D->E F Result: Thermodynamic Solubility E->F

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Technical Guide

Introduction 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral building block in the synthesis of various pharmacologically active compounds, most notably as an intermediate for dipeptidyl peptidase-4 (DPP-4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral building block in the synthesis of various pharmacologically active compounds, most notably as an intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The precise stereochemistry and substitution pattern of this molecule are critical for its biological activity and the efficacy of the final drug substance. Therefore, rigorous structural confirmation and purity assessment are paramount during its synthesis and quality control.

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's spectral characteristics, the rationale behind the experimental choices, and the interpretation of the resulting data.

Molecular Structure and Analytical Workflow

The structural integrity of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is typically verified through a multi-pronged analytical approach. The general workflow involves confirming the molecular weight and elemental composition by mass spectrometry, followed by detailed structural elucidation using a suite of NMR experiments.

cluster_0 Molecular Structure cluster_1 Analytical Workflow img synthesis Synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid ms Mass Spectrometry (MS) - Molecular Weight Confirmation synthesis->ms Sample nmr NMR Spectroscopy - Structural Elucidation ms->nmr Proceed if MW is correct data_analysis Data Analysis and Structure Confirmation nmr->data_analysis Raw Spectra final Verified Compound data_analysis->final Confirmed Structure

Caption: Molecular Structure and Analytical Workflow for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first-line analytical technique to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the analyte and confirm its elemental composition via the mass-to-charge ratio (m/z) of its protonated molecular ion.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer equipped with an ESI source.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL. The formic acid aids in the protonation of the amine group.

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and maximize the signal of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

Data Interpretation

The expected monoisotopic mass of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (C₁₀H₁₀F₃NO₂) is 233.0664 g/mol . In positive mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data

ParameterExpected ValueObserved Value
Molecular FormulaC₁₀H₁₀F₃NO₂-
Monoisotopic Mass233.0664-
Ion[M+H]⁺234.0742
m/z (ESI-MS)234.0742233 [M]⁺[1]

The observed mass-to-charge ratio of 233 corresponds to the molecular ion [M]⁺, which provides strong evidence for the successful synthesis of the target compound.[1] High-resolution mass spectrometry would allow for the confirmation of the elemental composition by comparing the exact measured mass to the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

Objective: To elucidate the chemical structure of the analyte by probing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

cluster_0 ¹H NMR Signal Assignments H_Aromatic Aromatic Protons (H-Ar) δ 7.08-7.30 ppm H_CH2_A Methylene Protons (Ar-CH₂) δ 2.84-2.98 ppm H_CH Methine Proton (CH-NH₂) δ 4.10-4.12 ppm H_CH2_B Methylene Protons (CH₂-COOH) δ 2.53-2.79 ppm H_NH2 Amine Protons (NH₂) δ 2.03 ppm (broad)

Caption: Summary of ¹H NMR signal assignments for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Table 2: ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29-7.30m1HAromatic CH
7.08-7.11m1HAromatic CH
4.10-4.12m1HCH-NH₂
2.96-2.98m1HAr-CHH'
2.84-2.88m1HAr-CHH'
2.76-2.79m1HCHH'-COOH
2.53-2.58m1HCHH'-COOH
2.03br s2HNH₂

Data sourced from ChemicalBook, citing patent WO2015/189862.[1]

Interpretation:

  • Aromatic Region (δ 7.08-7.30): The two multiplets correspond to the two protons on the trifluorophenyl ring. The complex splitting pattern is due to coupling with each other and with the fluorine atoms.

  • Methine Proton (δ 4.10-4.12): This multiplet is assigned to the proton attached to the chiral center (C3), adjacent to the amino group.

  • Methylene Protons (δ 2.53-2.98): The two sets of multiplets are assigned to the diastereotopic protons of the two methylene groups in the butanoic acid chain.

  • Amine Protons (δ 2.03): The broad singlet corresponds to the two protons of the primary amine. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 3: ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
177.4C=O (Carboxylic Acid)
159.8, 152.6, 146.8C-F (Aromatic)
123.2, 122.8C-H (Aromatic)
120.4, 118.5, 105.6C-C (Aromatic)
49.2CH-NH₂
45.6Ar-CH₂
34.2CH₂-COOH

Data sourced from ChemicalBook, citing patent WO2015/189862.[1]

Interpretation:

  • Carbonyl Carbon (δ 177.4): The downfield signal is characteristic of a carboxylic acid carbon.

  • Aromatic Carbons (δ 105.6-159.8): The signals in this region correspond to the six carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine exhibit large chemical shifts and may show C-F coupling.

  • Aliphatic Carbons (δ 34.2-49.2): These three signals are assigned to the carbons of the butanoic acid chain.

¹⁹F NMR Spectral Analysis

Expected ¹⁹F NMR Spectrum: The 2,4,5-trifluorophenyl group will give rise to three distinct signals in the ¹⁹F NMR spectrum. Each signal will appear as a multiplet due to coupling with the other fluorine atoms and with the aromatic protons. The chemical shifts are influenced by the electronic environment and the position on the aromatic ring.

Predicted Chemical Shifts and Coupling:

  • The fluorine atoms will exhibit both F-F and F-H coupling.

  • The magnitude of the coupling constants (J-values) depends on the number of bonds separating the coupled nuclei (e.g., ³JFF, ⁴JFF, ³JFH, ⁴JFH).

  • Based on data for similar 2,4,5-trifluorophenyl-containing compounds, the chemical shifts are expected to be in the range of -120 to -160 ppm relative to CFCl₃.

A detailed analysis of the splitting patterns would allow for the unambiguous assignment of each fluorine signal.

Conclusion

The comprehensive spectroscopic analysis using mass spectrometry and multinuclear NMR spectroscopy provides a robust and reliable method for the structural confirmation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The ESI-MS data confirms the molecular weight, while the ¹H and ¹³C NMR spectra provide detailed insights into the molecular framework. Although experimental ¹⁹F NMR data was not found, theoretical considerations allow for a confident prediction of the expected spectrum. These analytical techniques, when used in concert, form a self-validating system that ensures the identity and purity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity in drug development.

References

  • PubChem. Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

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Foundational

The Central Role of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid in the Architecture of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide delves into the critical functions and applications of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a cornerstone chiral interm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide delves into the critical functions and applications of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a cornerstone chiral intermediate in the synthesis of modern antidiabetic agents. As a key structural component of sitagliptin, the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor, this molecule provides the essential scaffold for potent and selective enzyme interaction. We will explore the biochemical rationale for DPP-4 inhibition, the precise molecular interactions governed by this intermediate's unique structure, and the rigorous synthetic and analytical methodologies required for its production.

Part 1: The Therapeutic Rationale for DPP-4 Inhibition

The management of type 2 diabetes mellitus hinges on controlling glucose homeostasis, a process significantly modulated by the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut following food intake. They potentiate glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[1][2]

The enzyme Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that rapidly degrades and inactivates these incretin hormones.[3][4] By inhibiting DPP-4, the physiological activity of GLP-1 and GIP is prolonged, enhancing the body's natural ability to manage blood sugar.[1][5] This mechanism offers a therapeutic advantage by providing glycemic control with a low risk of hypoglycemia, as the incretin effect is glucose-dependent.[1][2] DPP-4 inhibitors, known as "gliptins," are orally active small molecules that have become a mainstay in diabetes treatment.[1][5]

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Natural Substrate Glucose ↓ Blood Glucose Insulin->Glucose Lowers HGP ↓ Hepatic Glucose Production Glucagon->HGP Stimulates HGP->Glucose Raises Inactive Inactive Metabolites DPP4->Inactive Degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4

Caption: Mechanism of DPP-4 Inhibition.

Part 2: The Molecular Blueprint: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

The efficacy of sitagliptin is fundamentally derived from its high-affinity, competitive, and reversible binding to the DPP-4 enzyme.[6][7] The core of this interaction is established by the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety, which positions key functional groups precisely within the enzyme's active site.[8]

Chemical and Physical Properties:

PropertyValue
IUPAC Name (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[9]
CAS Number 486460-00-8[8]
Molecular Formula C₁₀H₁₀F₃NO₂[9]
Molecular Weight 233.19 g/mol [9]
Chirality The (R)-enantiomer is the active stereoisomer.
The Trifluorophenyl Group: Anchoring in the S1 Pocket

The trifluorophenyl ring is a critical pharmacophore that anchors the inhibitor into the hydrophobic S1 pocket of the DPP-4 active site. This interaction is multifaceted:

  • Hydrophobic Interactions: The phenyl ring engages in favorable hydrophobic interactions with nonpolar residues within the S1 pocket, primarily Tyr663 and Val712.[10]

  • π-Stacking: A crucial π-stacking interaction occurs between the electron-rich trifluorophenyl ring of the inhibitor and the aromatic side chain of Phe355, significantly contributing to binding affinity.[10]

  • Halogen Bonds: The fluorine atoms are not merely passive substituents. They form specific halogen bonds with backbone carbonyls and side chains of residues such as Arg123 and Arg356, further stabilizing the enzyme-inhibitor complex.[10] The trifluoro substitution pattern is optimized for these precise interactions.

The β-Amino Group: Mimicking the Natural Substrate

The primary amino group of the butanoic acid backbone is essential for the molecule's function as a competitive inhibitor. It forms a key salt bridge with two glutamate residues, Glu203 and Glu204, in the catalytic site of DPP-4.[10][11] This interaction mimics the binding of the N-terminal amine of DPP-4's natural substrates (GLP-1 and GIP), effectively occupying the active site and preventing enzymatic cleavage.

Sitagliptin_Binding cluster_DPP4 DPP-4 Active Site cluster_S1 cluster_Cat cluster_Inhibitor Sitagliptin Core (from Intermediate) S1_Pocket S1 Pocket Catalytic_Site Catalytic Site Phe355 Phe355 Tyr663 Tyr663 Val712 Val712 Glu203 Glu203 Glu204 Glu204 TFP_Group Trifluorophenyl Group TFP_Group->Phe355 π-Stacking TFP_Group->Tyr663 Hydrophobic TFP_Group->Val712 Hydrophobic Amino_Group β-Amino Group Amino_Group->Glu203 Salt Bridge Amino_Group->Glu204 Salt Bridge

Caption: Key interactions of the core intermediate with DPP-4.

Part 3: Synthesis and Stereochemical Control

The production of sitagliptin requires the enantiomerically pure (R)-isomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[8] The presence of the (S)-isomer would represent a process-related impurity and would not contribute to the therapeutic effect. Therefore, synthetic strategies must be highly stereoselective.

Overview of Synthetic Strategies

Several industrial processes have been developed to achieve high enantiomeric purity. The choice of route often depends on factors like cost, scalability, and the handling of specific reagents.

Synthetic StrategyDescriptionKey Features
Asymmetric Hydrogenation Stereoselective reduction of a prochiral enamine precursor using a chiral catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand).[12][13]High efficiency and enantioselectivity; often requires expensive transition-metal catalysts and high-pressure equipment.[14]
Chiral Resolution Synthesis of a racemic mixture of the amino acid ester, followed by separation of the enantiomers using a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral derivatizing agent).[12][14]Utilizes classical chemical principles; may involve multiple recrystallization steps to achieve desired purity, potentially lowering overall yield.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule, such as (S)-serine, and converting it through a multi-step sequence to the target β-amino acid.[15][16]Guarantees chirality from the start; can involve longer synthetic routes.
Example Protocol: Diastereomeric Salt Resolution

This protocol is a conceptualized example based on principles described in the literature for resolving racemic amino esters.[12]

Objective: To isolate (R)-Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate from a racemic mixture.

Materials:

  • Racemic ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

  • (S)-2-Pentanamido-3-phenylpropanoic acid (or similar chiral acid)

  • Acetone (or other suitable solvent)

  • Sodium Hydroxide solution (e.g., 1M NaOH)

  • Dichloromethane (or other organic extraction solvent)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the racemic ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate in warm acetone (approx. 50-55 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (S)-2-pentanamido-3-phenylpropanoic acid, in acetone. Add this solution to the solution from Step 1.

  • Salt Formation & Crystallization: Heat the combined mixture to reflux for approximately 1 hour to ensure complete salt formation. Allow the solution to cool slowly to room temperature (20-25 °C). The less soluble diastereomeric salt (e.g., the salt of the (R)-amino ester with the (S)-acid) will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold acetone to remove soluble impurities.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like dichloromethane. Basify the aqueous layer by slowly adding 1M NaOH solution until the pH is >10. This will break the salt and liberate the free amino ester into the organic layer.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer one or more times with fresh dichloromethane. Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.

  • Purity Check: Analyze the chiral purity of the product using Chiral HPLC. Further recrystallization may be performed if higher enantiomeric excess is required.[12]

Part 4: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the identity, purity, and stereochemical integrity of the intermediate before its use in the final API synthesis.

Summary of Key Analytical Techniques:

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ConfirmationProvides a unique fingerprint of the molecule, confirming the carbon-hydrogen framework.
¹⁹F NMR Confirmation of Fluorine AtomsConfirms the presence and chemical environment of the three fluorine atoms on the phenyl ring.
Mass Spectrometry Molecular Weight VerificationDetermines the molecular weight, confirming the elemental composition.
Chiral HPLC Enantiomeric PuritySeparates and quantifies the (R)- and (S)-enantiomers to determine the enantiomeric excess (% ee).[17]
Standard HPLC Chemical PurityQuantifies the main compound and any process-related impurities.[17]
Protocol: Chiral HPLC for Enantiomeric Excess Determination

Objective: To determine the enantiomeric purity of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio must be optimized for the specific column used. (e.g., Hexane:Isopropanol:TFA 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 268 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of ~1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a solution containing the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.

  • Sample Injection: Inject the test sample solution.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer)] x 100

Part 5: The Final Step: Amide Coupling to Form Sitagliptin

The final stage of sitagliptin synthesis involves the coupling of the enantiomerically pure β-amino acid intermediate (often with its amino group protected, e.g., with a Boc group) with the second key fragment, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][5]triazolo[4,3-a]pyrazine.[13] This is an amide bond formation reaction, typically facilitated by a coupling agent.

Final_Coupling Intermediate (R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid (or protected derivative) Coupling Amide Coupling (e.g., EDC, HOBt) Intermediate->Coupling Fragment2 3-(Trifluoromethyl)-5,6,7,8-tetrahydro -[1,2,4]triazolo[4,3-a]pyrazine Fragment2->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Forms protected Sitagliptin Sitagliptin Sitagliptin API Deprotection->Sitagliptin Final step

Caption: Final API synthesis workflow.

This reaction creates the final drug molecule, where the butanoic acid derivative provides the critical pharmacophore for binding to the DPP-4 enzyme, and the heterocyclic pyrazine portion contributes to the overall physicochemical properties and selectivity of the drug.

Part 6: Conclusion

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is far more than a simple precursor; it is the molecular heart of sitagliptin and a blueprint for a class of highly effective antidiabetic agents. Its trifluorophenyl group provides the essential anchoring interactions within the S1 pocket of DPP-4, while its β-amino group mimics the natural substrate to ensure competitive inhibition. The successful development of DPP-4 inhibitors is a testament to the power of rational drug design, where understanding the precise role of each molecular fragment—from its stereochemistry to its enzyme-binding interactions—is critical. The rigorous synthetic and analytical chemistry underpinning the production of this key intermediate ensures the quality, safety, and efficacy of the final therapeutic agent.

References

  • Dr.Oracle. (2025, September 22). How do DPP4 (dipeptidyl peptidase-4) inhibitors act?
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • New Insights. (n.d.). Mechanism of molecular interaction of sitagliptin with human DPP 4 enzyme.
  • Oxford Academic. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews.
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • PubMed. (2009, August). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).
  • ResearchGate. (n.d.). Binding of sitagliptin to DPP-4. Compound 3 (magenta) is shown for comparison.
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  • Quick Company. (n.d.).
  • NIH. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.
  • Benchchem. (n.d.). In-Depth Technical Guide: Binding Affinity of Sitagliptin to Dipeptidyl Peptidase-4 (DPP-4).
  • Benchchem. (n.d.). Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.
  • Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.
  • Quick Company. (n.d.).
  • PubMed Central. (n.d.). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram.
  • ResearchGate. (n.d.). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)
  • NIH. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem.
  • ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
  • ResearchGate. (2025, August 6). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • oa. (2024, December 1). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl)
  • ChemicalBook. (2025, July 16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
  • ChemicalBook. (2025, October 14). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • ResearchGate. (2025, August 5). (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)
  • LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • USP Store. (n.d.). Sitagliptin Acid (25 mg) ((R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid).
  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • Biosynth. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • MDPI. (2022, July 11).

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Exploratory

An In-depth Technical Guide to the Thermochemical Stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary This guide provides a comprehensive technical overview of the thermochemical stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. As a critical intermediate in the synthesis of Sitagliptin, a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the thermochemical stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. As a critical intermediate in the synthesis of Sitagliptin, a prominent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] This document delineates the core physicochemical properties of the compound, explores its theoretical degradation pathways under thermal stress, and presents robust, field-proven methodologies for its comprehensive stability assessment. The protocols described herein are designed as self-validating systems, integrating established analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating chromatographic methods to provide a holistic understanding of the molecule's behavior under various stress conditions.

Introduction: The Central Role of a Key Intermediate

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral aminobutyric acid derivative whose structural integrity is fundamental to the stereospecific synthesis of Sitagliptin.[1][3][5] The trifluorinated phenyl ring and the gamma-amino acid backbone are key pharmacophoric elements. However, the presence of multiple reactive functional groups—a primary amine, a carboxylic acid, and an activated aromatic ring—raises significant questions about its stability under the thermal stresses encountered during manufacturing, purification, and long-term storage. An exhaustive characterization of its thermochemical stability is not merely a regulatory requirement but a scientific necessity to control impurity profiles and guarantee process robustness.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the first step in any stability investigation. The key physicochemical data for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are summarized below.

PropertyValueSource
IUPAC Name (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidPubChem[6]
CAS Number 936630-57-8 (for R-enantiomer)PubChem[6]
Molecular Formula C₁₀H₁₀F₃NO₂PubChem[6]
Molecular Weight 233.19 g/mol PubChem[6]
Melting Point 136-138°C (for Boc-protected analog)ChemicalBook[1][2][3]
Appearance White to Off-White Solid (for Boc-protected analog)ChemicalBook[1]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, MethanolChemicalBook[1][3]

Note: Some physical data, such as melting point, are more readily available for the N-Boc protected intermediate, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is commercially common.[1][2][3]

Theoretical Thermochemical Degradation Pathways

While specific experimental studies on the thermal decomposition of this exact molecule are not extensively published, we can postulate a series of logical degradation pathways based on its chemical structure and established reactivity of analogous compounds, such as other amino acids and perfluorinated carboxylic acids (PFCAs).[7]

Intramolecular Cyclization (Lactamization)

The proximity of the primary amine and the carboxylic acid functional groups creates a high potential for intramolecular condensation under thermal stress, leading to the formation of a six-membered ring, a piperidinone derivative. This is a common thermal degradation pathway for gamma-amino acids.

Decarboxylation

Thermal stress can induce the loss of carbon dioxide from the carboxylic acid moiety. This reaction is often catalyzed by trace impurities or facilitated at elevated temperatures, leading to the formation of 3-(2,4,5-trifluorophenyl)propan-1-amine.

Reactions Involving the Trifluorophenyl Ring

The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution, although this typically requires harsh conditions. A more probable pathway at elevated temperatures involves the potential for HF elimination, a known degradation mechanism for some perfluorinated compounds.[7][8] Theoretical studies on PFCAs suggest that thermal decomposition can proceed via HF elimination from the acid head group, forming unstable intermediates.[7][9]

The following diagram illustrates these potential degradation routes.

G cluster_main 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid cluster_stress Thermal Stress (Δ) cluster_products Potential Degradation Products main Parent Compound stress lactam Piperidinone Derivative (Intramolecular Cyclization) stress->lactam Pathway 1: Lactamization decarboxylated 3-(2,4,5-trifluorophenyl)propan-1-amine (Decarboxylation) stress->decarboxylated Pathway 2: Decarboxylation hf_elim Unsaturated Derivatives (HF Elimination) stress->hf_elim Pathway 3: Ring Reactions

Caption: Postulated thermal degradation pathways for the title compound.

Methodologies for Thermochemical Stability Assessment

A multi-faceted approach is required to rigorously assess thermochemical stability. This involves both bulk thermal analysis techniques and specific, stability-indicating analytical methods. The overall workflow is designed to first detect thermal events and then to identify and quantify the resulting products.

G start API Sample (3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) tga_dsc Bulk Thermal Analysis (TGA / DSC) start->tga_dsc forced_deg Forced Degradation (Thermal Stress) start->forced_deg data_interp Data Interpretation & Pathway Elucidation tga_dsc->data_interp Identifies onset of degradation & thermal events analysis Stability-Indicating Analysis (e.g., HPLC-UV/MS) forced_deg->analysis Generates degradants analysis->data_interp Separates, identifies, & quantifies degradants report Comprehensive Stability Report data_interp->report

Caption: Workflow for comprehensive thermochemical stability assessment.

Bulk Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable frontline techniques for probing the thermal stability of pharmaceutical compounds.[10] They provide a macroscopic view of how the material behaves as a function of temperature.

  • Expertise & Causality: We use TGA to pinpoint the exact temperature at which the compound begins to lose mass, indicating decomposition or volatilization.[10][11] DSC is run concurrently or sequentially to identify thermal events like melting, crystallization, or polymorphic transitions, which may or may not be associated with mass loss.[10] A simultaneous TGA-DSC analysis is highly efficient, providing complementary data from a single experiment.[11][12][13]

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and for temperature using the Curie point of appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a standard alumina or platinum pan.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen at a flow rate of 40-60 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Rationale: A 10°C/min ramp rate is standard for screening studies, balancing resolution and analysis time. The upper temperature limit is chosen to ensure complete decomposition is observed.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen at a flow rate of 40-60 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 250°C at 10°C/min.

    • Rationale: The upper limit is set well above the expected melting point but below the major decomposition temperature identified by TGA to avoid instrument contamination.

  • Data Analysis: Record the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

Forced Degradation (Thermal Stress) Studies

Forced degradation studies are essential for identifying potential degradation products that could form under accelerated or long-term storage conditions.[14][15][16] These studies provide the samples necessary to develop and validate a stability-indicating analytical method.

  • Trustworthiness: The goal is to achieve 5-20% degradation of the active ingredient. This range is sufficient to produce and detect major degradants without completely destroying the sample, which could lead to unrepresentative secondary or tertiary degradation products.

Protocol: Solid-State Thermal Stress

  • Sample Preparation: Place a known quantity of the compound (e.g., 50 mg) in a thin layer in a clear glass vial.

  • Stress Conditions: Place the uncapped vial in a calibrated, temperature-controlled oven at a temperature determined from the TGA data (e.g., 10-20°C below the T_onset). A typical starting point might be 100°C.

  • Time Points: Expose the sample for a defined period (e.g., 24, 48, and 72 hours).

  • Sample Analysis: At each time point, remove a sample, dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration, and analyze using the stability-indicating HPLC method described below.

  • Control: Store a sample protected from heat and light at a controlled room temperature or refrigerated condition (2-8°C) as a baseline control.[1][2]

Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the parent compound and all significant degradation products.[17][18] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the industry standard.[17][19]

Protocol: Reversed-Phase HPLC Method Development

  • Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The non-polar nature of the phenyl ring and the polar amino and carboxyl groups make it suitable for reversed-phase chromatography.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Provides protons for good peak shape of the amine and carboxylic acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Develop a gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This is a crucial step to ensure the elution of both the polar parent compound and any potentially less polar degradation products.

  • Detection:

    • Primary: UV detection at a wavelength where the trifluorophenyl chromophore absorbs (e.g., 265 nm).

    • Confirmatory: Mass Spectrometry (MS) for peak identification and structural elucidation of unknown impurities.

  • Method Validation: The method must be validated according to ICH guidelines, with a specific focus on specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion and Future Directions

The thermochemical stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical quality attribute that requires a systematic and scientifically rigorous investigation. This guide outlines a robust strategy, beginning with the characterization of fundamental physicochemical properties and theoretical degradation pathways, and culminating in a comprehensive experimental assessment using TGA, DSC, and forced degradation studies coupled with a validated stability-indicating HPLC method.

The insights gained from these studies are vital for:

  • Process Optimization: Defining safe operating limits for temperature during synthesis and purification.

  • Formulation Development: Selecting appropriate excipients that do not promote thermal degradation.

  • Storage and Handling: Establishing appropriate storage conditions and re-test periods.

  • Regulatory Compliance: Providing essential data for regulatory submissions.

By implementing the methodologies described, researchers and drug development professionals can build a complete and trustworthy stability profile, ensuring the integrity of this key intermediate and the ultimate safety and efficacy of the final pharmaceutical product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Available at: [Link]

  • LookChem (n.d.). Cas 486460-00-8, BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Google Patents (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Rienstra, J. D., & Simmie, J. M. (2017). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 19(11), 1439-1450. Available at: [Link]

  • Spectroscopy Online (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • AZoM (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • BioPharm International (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Separation Science (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]

  • Lab Manager (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResearchGate (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • AZoM (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • PubMed (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Available at: [Link]

  • ChemRxiv (2023). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Available at: [Link]

  • Mettler Toledo (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

  • Pharmaceutical Technology (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • ResearchGate (2017). Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study. Available at: [Link]

  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • ResearchGate (2021). core components of analytical method validation for small molecules-an overview. Available at: [Link]

  • AZoM (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid CAS 486460-00-8. Available at: [Link]

  • US EPA (2020). Thermal degradation of fluoropolymers. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using a Chiral Pool Approach

Abstract This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate for the synthesis of the dipept...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The described methodology leverages the "chiral pool," utilizing the readily available and inexpensive L-Aspartic acid as the starting material. This route avoids the use of expensive transition-metal catalysts for the key stereocenter-defining step, instead preserving the inherent chirality of the starting material throughout the synthetic sequence. The protocol details a robust homologation strategy via an Arndt-Eistert reaction, a classic and reliable method for converting α-amino acids to their corresponding β-amino acid homologues.[1][2][3] This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid that serves as the cornerstone chiral building block for Sitagliptin (marketed as Januvia®).[4][5] The stereochemistry at the C3 position is crucial for the drug's efficacy in treating type 2 diabetes mellitus. Consequently, developing efficient, scalable, and enantiomerically pure synthetic routes to this intermediate is of paramount importance.[6]

Numerous synthetic strategies exist, including asymmetric hydrogenation and enzymatic resolutions.[6][7][8] However, the "chiral pool" approach offers significant advantages in terms of cost-effectiveness and operational simplicity. This strategy utilizes naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials.[9] The inherent stereochemistry of the starting material is carried through the synthesis, obviating the need for a separate and often costly asymmetric induction step.

This note focuses on a well-established pathway starting from L-aspartic acid. The key transformation is a one-carbon homologation of the α-amino acid to the target β-amino acid structure. The Arndt-Eistert synthesis is an exemplary method for this transformation, proceeding through a diazoketone intermediate and a subsequent Wolff rearrangement, which is known to occur with high retention of stereochemistry.[2][10][11]

Principle of the Synthetic Strategy

The overall strategy is to convert L-aspartic acid into a suitable N-protected derivative, activate the α-carboxylic acid, perform the Arndt-Eistert homologation to insert a methylene group, and then introduce the 2,4,5-trifluorophenyl moiety. The stereocenter from L-aspartic acid directly becomes the stereocenter in the final β-amino acid product.

The key steps of this synthesis are:

  • Protection: The amino group of L-aspartic acid is protected, and the side-chain carboxylic acid is selectively esterified.

  • Activation & Diazoketone Formation: The α-carboxylic acid is converted to an acid chloride. This is followed by a reaction with diazomethane to form the key α-diazoketone intermediate.

  • Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene.[11][12] This ketene is trapped with a nucleophile (e.g., water or an alcohol) to yield the homologated β-amino acid ester.

  • Aryl Group Introduction: The 2,4,5-trifluorophenyl group is introduced. [Note: For the purpose of this application note, we will focus on the homologation of the amino acid backbone, which is the core of the chiral pool strategy. The introduction of the aryl group can be achieved through various methods, such as the Grignard reaction with an appropriate aspartic acid derivative, as has been demonstrated in the literature.][13][14]

  • Deprotection: Removal of the protecting groups yields the final target molecule.

Overall Synthetic Workflow

The diagram below illustrates the core transformation from an N-protected α-amino acid to the homologated β-amino acid, which is central to this chiral pool approach.

G A L-Aspartic Acid (Chiral Pool) B Step 1: Protection N-Boc-L-Aspartic Acid Anhydride A->B Boc2O, Ac2O C Step 2: Reduction (R)-4-(Boc-amino)-5-hydroxypentanoic acid derivative B->C NaBH4 D Step 3: Homologation (Arndt-Eistert) α-Diazoketone formation C->D 1. SOCl2 2. CH2N2 E Step 4: Wolff Rearrangement Ketene Intermediate D->E Ag2O, H2O (Catalyst) F Step 5: Aryl Addition & Further Steps (e.g., Grignard Reaction) E->F Trapping & Modification G (R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic Acid F->G Deprotection

Figure 1. High-level workflow for the synthesis of the target β-amino acid from L-aspartic acid.

Detailed Experimental Protocol: Arndt-Eistert Homologation

This protocol details the key homologation sequence starting from an N-protected α-amino acid, which is the core of the chiral pool strategy. For this example, we will use N-Boc-Aspartic acid anhydride as a representative starting point, which can be readily prepared from L-aspartic acid.

Step A: Preparation of N-Boc-(R)-3-amino-4-oxobutanoic acid methyl ester (α-keto ester)

This protocol assumes the starting material is derived from L-aspartic acid, where the α-carboxyl group is activated and the side chain is an ester.

  • Materials & Reagents:

    • N-Boc-L-Aspartic acid α-chloride, β-methyl ester (1.0 eq)

    • Diazomethane (CH₂N₂) in diethyl ether (~0.5 M solution, 2.5 eq) - EXTREME CAUTION

    • Triethylamine (Et₃N) (1.1 eq)

    • Diethyl ether (anhydrous)

    • Argon or Nitrogen atmosphere

  • Safety Precautions:

    • Diazomethane is extremely toxic and potentially explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use non-etched glassware and avoid ground glass joints where possible. Do not distill diazomethane solutions.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Procedure: a. Dissolve N-Boc-L-Aspartic acid α-chloride, β-methyl ester in anhydrous diethyl ether under an inert atmosphere. b. Cool the solution to 0 °C in an ice-water bath. c. Add triethylamine dropwise to the solution. d. Slowly add the ethereal solution of diazomethane dropwise over 30-60 minutes. The solution will turn yellow. e. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. f. Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases. g. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-diazoketone. This intermediate is often used in the next step without further purification.

  • Causality and Insights:

    • The acid chloride is a highly reactive electrophile necessary for acylation of the weakly nucleophilic diazomethane.[11]

    • Triethylamine is added to scavenge the HCl generated during the reaction, which prevents the formation of undesired α-chloromethyl ketone byproducts.[1]

    • Using an excess of diazomethane ensures complete conversion of the acid chloride and also helps neutralize the generated HCl.[1]

Step B: Wolff Rearrangement to form N-Boc-(R)-3-amino-4-(methoxycarbonyl)butanoic acid

  • Materials & Reagents:

    • Crude α-diazoketone from Step A (1.0 eq)

    • Silver(I) oxide (Ag₂O) or Silver Benzoate (AgOBz) (0.1 eq)

    • Methanol (anhydrous)

    • Dioxane or THF (anhydrous)

    • Water

  • Procedure: a. Dissolve the crude α-diazoketone in a mixture of dioxane and methanol. b. Add the silver catalyst to the solution. c. Heat the reaction mixture to 50-60 °C. Vigorous evolution of N₂ gas will be observed. d. Maintain heating for 2-4 hours until gas evolution ceases and TLC analysis indicates complete consumption of the diazoketone. e. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst. f. Concentrate the filtrate under reduced pressure. g. The resulting crude product can be purified by silica gel column chromatography to yield the pure, homologated β-amino acid ester.

  • Causality and Insights:

    • The silver(I) catalyst is crucial for promoting the Wolff rearrangement at a moderate temperature.[2][11] The rearrangement involves the 1,2-migration of the alkyl group with concomitant loss of dinitrogen gas to form a highly reactive ketene intermediate.[12]

    • The stereochemistry of the α-carbon is fully retained during the rearrangement, which is a key advantage of this method for asymmetric synthesis.[2][10]

    • Methanol acts as the nucleophile that traps the ketene intermediate, forming the methyl ester of the desired β-amino acid. If water were used, the carboxylic acid would be formed directly.

Characterization Data

The following table summarizes representative data for the final protected product, which would be further elaborated to introduce the trifluorophenyl group and then deprotected.

CompoundMolecular FormulaMW ( g/mol )Typical YieldExpected ee¹H NMR (CDCl₃, δ)
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid C₁₅H₁₈F₃NO₄333.31>80% (from precursor)>99%6.9-7.2 (m, 2H), 5.1 (br s, 1H), 4.2 (m, 1H), 2.8-3.0 (m, 2H), 2.5-2.7 (m, 2H), 1.4 (s, 9H)

Conclusion

The synthetic route to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid starting from the chiral pool material L-aspartic acid represents a robust and economically viable strategy for large-scale production. The highlighted Arndt-Eistert homologation is a classic, reliable transformation that ensures the preservation of the critical stereocenter with high fidelity. This application note provides a detailed protocol and scientific rationale, empowering researchers to confidently implement this methodology in their drug development programs.

References

  • Z.-J. Yao, et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1171-1209. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Request PDF. (n.d.). One-Pot Synthesis of β-Amino Acid Derivatives from α-Amino Acids. ResearchGate. [Link]

  • Tang, G., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 810-816. [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1440. [Link]

  • Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Catalysis & Chemical Technology. [Link]

  • Srikanth, R., et al. (2019). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 64-72. [Link]

  • Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Reddy, R. P., & Vaddula, B. R. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1774-1777. [Link]

  • Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Sci-Hub. [Link]

  • Liu, F., et al. (2013). The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. Chinese Journal of Chemistry, 31(1), 115-118. [Link]

  • Google Patents. (n.d.). EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
  • Google Patents. (n.d.). CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof.
  • Liu, F., et al. (2013). The synthesis of a chiral β-amino acid derivative by the Grignard reaction of an aspartic acid equivalent. ResearchGate. [Link]

  • Mehta, A., et al. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]

  • SUTO, Inc. (n.d.). Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. SUTO, Inc.. [Link]

  • Google Patents. (n.d.). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Belokon, Y. N., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(23), 5659. [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(15), 4948. [Link]

  • ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

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Application

Application Note: Streamlined Boc-Protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid for Peptide Synthesis and Drug Development

Abstract This application note provides a comprehensive and technically detailed guide for the efficient N-terminal Boc-protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the efficient N-terminal Boc-protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the synthesis of various pharmaceutical agents, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] The protocol herein is designed for robustness and high yield, addressing common challenges in the synthesis of protected amino acids. We delve into the causality behind experimental choices, provide a self-validating protocol, and offer in-depth characterization guidance. This document is intended to serve as a practical resource for researchers in peptide synthesis and medicinal chemistry, ensuring the reliable production of high-purity Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of complex active pharmaceutical ingredients (APIs), the selective protection of reactive functional groups is a cornerstone strategy.[2][3][4] The amine group, being nucleophilic, can lead to undesirable side reactions if left exposed during subsequent chemical transformations.[5] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of conditions and its facile, clean removal under mild acidic conditions.[2][6][]

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid that serves as a key building block in medicinal chemistry.[8] Its Boc-protected form is a crucial precursor in the synthesis of Sitagliptin, where the protected amine allows for the controlled coupling with the triazolopiperazine moiety.[9][10][11] This guide provides a detailed protocol for the N-Boc protection of this specific amino acid, ensuring a reliable supply of this vital intermediate for research and development.

The Chemistry of Boc Protection: A Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate, yielding the Boc-protected amine. The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide, which is subsequently protonated.[12][13][14] The use of a base, such as sodium bicarbonate or triethylamine, facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity, and neutralizing the proton generated during the reaction.[13][15]

Experimental Protocol: Boc-Protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

This protocol is designed for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentGradeSupplierNotes
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid≥98%VariousEnsure it is dry before use.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeVariousHandle with care; it is a sensitizer.
DioxaneAnhydrousVarious
Deionized WaterType IIn-house
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVarious
Ethyl Acetate (EtOAc)ACS Reagent GradeVariousFor extraction.
1 M Hydrochloric Acid (HCl)Volumetric StandardVariousFor acidification.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying.
Step-by-Step Procedure
  • Dissolution of the Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (10 mmol, 2.33 g) in a mixture of 50 mL of dioxane and 25 mL of deionized water. Stir until a homogeneous solution is obtained.

  • Basification: To the stirred solution, add sodium bicarbonate (25 mmol, 2.1 g) in portions. Stir for 10-15 minutes to ensure complete dissolution and basification of the reaction mixture.

  • Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 2.4 g, 1.1 equivalents) in 25 mL of dioxane. Add the Boc₂O solution dropwise to the amino acid solution over 30 minutes at room temperature. Rationale: The slow addition of Boc₂O helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Hexanes 1:1 with 1% acetic acid). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates reaction completion.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Aqueous Extraction: To the remaining aqueous solution, add 50 mL of deionized water. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities. Discard the organic layers.

  • Acidification and Product Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate out as a white solid or oil. Extract the product with ethyl acetate (3 x 75 mL). Rationale: Acidification protonates the carboxylate group, making the product less water-soluble and extractable into an organic solvent.

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]

  • Purification (Optional): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or purified by column chromatography on silica gel.[17]

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Amino Acid in Dioxane/Water B Add NaHCO₃ A->B C Add Boc₂O Solution (dropwise) B->C D Stir at RT (12-16h) C->D E Monitor by TLC D->E F Remove Dioxane E->F Completion G Aqueous Wash (EtOAc) F->G H Acidify (HCl) G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Boc-Protected Product J->K

Caption: Workflow for the Boc-protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis and purity of the Boc-protected product.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR A characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[2] The N-H proton of the carbamate typically appears as a broad singlet. Protons alpha to the nitrogen will show a downfield shift compared to the starting material.
¹³C NMR Appearance of new signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group.[18]
Mass Spec (ESI) The expected [M-H]⁻ or [M+Na]⁺ ion for C₁₅H₁₈F₃NO₄ (MW: 333.3 g/mol ).[19][20]
FT-IR Appearance of a strong C=O stretching band for the carbamate at ~1700 cm⁻¹. A broad N-H stretch will also be present around 3300-3400 cm⁻¹.
Characterization Workflow

Characterization_Flow cluster_primary_analysis Primary Analysis cluster_secondary_analysis Secondary Confirmation Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC H_NMR ¹H NMR TLC->H_NMR Purity Check Final_Product Pure, Validated Product C_NMR ¹³C NMR H_NMR->C_NMR Structural Confirmation H_NMR->Final_Product MS Mass Spectrometry C_NMR->MS FTIR FT-IR MS->FTIR MS->Final_Product

Caption: Logical flow for the characterization of the Boc-protected product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient Boc₂O, inadequate mixing, or short reaction time.Add an additional 0.1-0.2 equivalents of Boc₂O and continue stirring. Ensure efficient stirring. Allow the reaction to proceed for a longer duration.
Low Yield Incomplete extraction due to improper pH adjustment, or product loss during work-up.Ensure the aqueous layer is acidified to pH 2-3 before extraction. Use a pH meter for accuracy. Perform multiple extractions with sufficient solvent volume.
Oily Product That is Difficult to Solidify Presence of residual solvents or impurities.Co-evaporate the product with a non-polar solvent like hexanes. Attempt trituration with a cold non-polar solvent. If necessary, purify by column chromatography.[17]
Presence of Dimerized Product Activation of the carboxylic acid and reaction with the starting amine.This is less common under these conditions but ensure the reaction temperature is not elevated. The described protocol minimizes this risk.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the N-Boc protection of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. By understanding the underlying chemical principles and adhering to the optimized procedural steps, researchers can consistently produce high-purity material essential for advancing peptide synthesis and drug discovery programs. The self-validating nature of the protocol, coupled with comprehensive characterization and troubleshooting guides, ensures that this critical synthetic transformation can be performed with confidence and efficiency.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Di-Tert-Butyl Dicarbonate in Modern Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemeurope.com. Di-tert-butyl dicarbonate. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • Google Patents.
  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Google Patents. WO2010131025A1 - Sitagliptin synthesis.
  • National Institutes of Health. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

  • Google Patents.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • All About Drugs. SITAGLIPTIN. [Link]

  • Binhai Golden Hilen Medicine Chemistry Co., Ltd. Boc-(R)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid. [Link]

  • gsrs. 3-(BOC-AMINO)-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID, (R)-. [Link]

  • ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. [Link]

  • Google Patents.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

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Method

Application Note: High-Efficiency Chiral Resolution of Racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Abstract This document provides a detailed technical guide for the chiral resolution of racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the chiral resolution of racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] The biological activity of Sitagliptin is exclusively attributed to the (R)-enantiomer, making the efficient separation of the racemic mixture a cornerstone of its manufacturing process.[2][3] This guide explores three primary resolution methodologies: diastereomeric salt crystallization, enzymatic kinetic resolution (EKR), and preparative chiral chromatography. Each section explains the underlying scientific principles, provides detailed, field-proven protocols, and discusses the rationale behind experimental choices to empower researchers and drug development professionals in optimizing this pivotal synthetic step.

Introduction: The Imperative of Enantiomeric Purity

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the structural backbone of Sitagliptin, a widely prescribed therapeutic for type 2 diabetes mellitus.[4][5] In stereospecific pharmaceuticals, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. For Sitagliptin, the (R)-enantiomer is the active pharmaceutical ingredient (API).[2] Consequently, obtaining this isomer in high enantiomeric purity is not merely a matter of process optimization but a fundamental requirement for drug safety and efficacy.

While asymmetric synthesis routes exist, chiral resolution of the racemate remains a robust and industrially prevalent strategy.[5] This application note details the theoretical and practical aspects of the most effective resolution techniques.

Method 1: Diastereomeric Salt Crystallization

Scientific Principle & Rationale

This classical resolution technique leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not. By reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (a chiral acid or base), two diastereomeric salts are formed.[6] These salts possess different solubilities in a given solvent system, allowing for the selective crystallization and isolation of one diastereomer.[7] The choice of resolving agent and solvent is critical, as it dictates the solubility difference and, therefore, the efficiency of the separation.

dot

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol
  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in a heated solvent (e.g., isopropanol, methanol, or ethanol). The volume should be sufficient for complete dissolution at elevated temperature.

    • Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (R,R)-tartaric acid or another suitable chiral acid.[4][7] The sub-stoichiometric addition of the resolving agent is a common strategy to maximize the purity of the first crop of crystals.

    • Stir the mixture at an elevated temperature (e.g., 60-70 °C) until all solids are dissolved.

  • Selective Crystallization:

    • Gradually cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. A controlled cooling rate is crucial to prevent the co-precipitation of the more soluble diastereomer.[7]

    • Optionally, seed the solution with a small amount of the pure, desired diastereomeric salt to induce crystallization at a higher temperature, which often improves crystal quality and purity.

    • Age the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize the yield of the precipitated salt.

  • Isolation and Purification of the Salt:

    • Isolate the crystallized salt by filtration and wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

    • The enantiomeric purity of the salt can be enhanced by recrystallization if necessary.

  • Liberation of the Free Amino Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Adjust the pH with a suitable base (e.g., NaOH) or acid to break the salt bond and precipitate the free amino acid.[7]

    • Isolate the enantiomerically enriched amino acid by filtration, wash with water, and dry under vacuum.

  • Analysis:

    • Determine the enantiomeric purity of the final product using chiral HPLC (see Section 4.2).

Data & Considerations
ParameterSelection & Rationale
Resolving Agent (R,R)-Tartaric Acid, Dibenzoyl-D-tartaric acid, N-acyl amino acids.[7] The choice depends on the formation of well-defined, crystalline salts with a significant solubility difference.
Solvent Alcohols (Methanol, Ethanol, Isopropanol). The solvent must fully dissolve both salts at high temperatures but allow for selective precipitation of one upon cooling.
Temperature Profile A slow, controlled cooling rate is essential. Rapid cooling can lead to kinetic trapping of the undesired diastereomer, reducing purity.[7]
Expected Purity Typically >95% ee after one crystallization; can be >99.5% ee with further recrystallization.

Method 2: Enzymatic Kinetic Resolution (EKR)

Scientific Principle & Rationale

Enzymatic Kinetic Resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to differentiate between enantiomers.[8] The enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate while leaving the other largely untouched.[9] For resolving an amino acid, it is common to first convert the racemate to an ester derivative. A lipase can then selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.[10] The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as the acid and the other as the unreacted ester. These two products, having different functional groups, can be easily separated.

dot

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Experimental Protocol
  • Substrate Preparation:

    • Esterify the racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification with HCl/Methanol).

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in a phosphate buffer solution (e.g., 100 mM, pH 7.0). An organic co-solvent like DMSO may be used to improve solubility.[11]

    • Add a lipase, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL), to the mixture.[12][13] The enzyme can be free or immobilized.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC, tracking the disappearance of the starting esters and the appearance of the acid product. The ideal endpoint is 50% conversion to achieve maximum theoretical ee for both components.

  • Workup and Separation:

    • Once ~50% conversion is reached, terminate the reaction (e.g., by filtering off the enzyme or by pH adjustment).

    • Acidify the reaction mixture to pH ~2 with HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will move to the organic phase, while the protonated (S)-acid will remain in the aqueous phase.

    • Separate the layers.

  • Isolation of Enantiomers:

    • For the (S)-Acid: Neutralize the aqueous layer and extract the (S)-amino acid or isolate it directly.

    • For the (R)-Ester: Isolate the (R)-ester from the organic layer by solvent evaporation. Chemically hydrolyze the ester (e.g., using aqueous HCl) to yield the desired (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[14]

  • Analysis:

    • Confirm the enantiomeric purity of both the acid product and the hydrolyzed ester using chiral HPLC.

Data & Considerations
ParameterSelection & Rationale
Enzyme Lipases (Candida antarctica B, Pseudomonas cepacia) are widely used for their broad substrate scope and high enantioselectivity in hydrolyzing esters.[12][13]
Substrate Methyl or ethyl esters are common choices due to their ease of synthesis and sufficient reactivity.
Solvent Aqueous buffer is typical for hydrolysis. Co-solvents (DMSO, acetone) can be added to aid substrate solubility.[11]
Enantiomeric Ratio (E) A measure of enzyme selectivity. An E value >100 is considered excellent for achieving high ee (>98%) at 50% conversion.

Method 3: Preparative Chiral Chromatography

Scientific Principle & Rationale

Chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for separating enantiomers. The technique employs a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica).[15] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stereochemical interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions), these complexes have different binding energies.[16] The enantiomer that forms the less stable complex spends less time interacting with the CSP and elutes from the column first, while the enantiomer forming the more stable complex is retained longer, thus achieving separation.

dot

Sources

Application

Application Note: Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid for Pharmaceutical Applications

Introduction: The Strategic Importance of a Chiral Building Block (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant interest in the pharmaceutical industry.[1] Its prim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a pivotal chiral building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents.[2] Most notably, it is the key intermediate for Sitagliptin, the active pharmaceutical ingredient (API) in Januvia®, a widely prescribed medication for the management of type 2 diabetes.[2][3] The trifluorinated phenyl ring and the specific (R)-stereochemistry at the C3 position are critical for the molecule's efficacy and selectivity in the final drug product.[4]

While commercially available, the demand for custom synthesis of this intermediate is driven by several factors within drug development and manufacturing:

  • Process Optimization: Pharmaceutical companies continuously seek to improve synthetic efficiency, reduce costs, and implement greener chemistry, necessitating the development of novel or optimized synthetic routes.[5]

  • Stringent Purity Requirements: Advanced therapeutic applications may demand purity profiles exceeding standard specifications, requiring tailored purification strategies to control specific impurities.[]

  • Development of Novel Analogs: Researchers exploring next-generation DPP-4 inhibitors or other therapeutic agents may require analogs of this β-amino acid, which are not commercially available.[3]

  • Supply Chain Security: Establishing a proprietary, scalable, and robust synthesis route enhances control over the supply chain for a critical manufacturing input.[7]

This document provides a detailed overview of a highly efficient synthetic strategy, a comprehensive experimental protocol, and the requisite analytical methods for the quality control of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, tailored for researchers and drug development professionals.

Synthetic Strategies: Achieving Enantioselectivity

The central challenge in synthesizing this molecule is the precise installation of the chiral center at the β-position. Several asymmetric methodologies have been developed to produce enantiomerically pure β-amino acids.[1][8][9] Key approaches include:

  • Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective method for converting a prochiral ketone precursor into the desired (R)-amine.[10]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral molecules, such as the amino acid (S)-serine, as a starting point, transferring the existing chirality through a multi-step sequence to the target molecule.[11][12]

  • Asymmetric Hydrogenation: This is one of the most powerful and widely implemented methods in industrial-scale synthesis.[5][13] It involves the hydrogenation of a prochiral enamine precursor using a chiral transition-metal catalyst (typically Rhodium or Iridium-based) to yield the desired enantiomer with high selectivity.[14][15][16]

For this application note, we will focus on the asymmetric hydrogenation route. This approach is favored for its high efficiency, excellent enantioselectivity, and proven scalability, making it a benchmark for the industrial production of Sitagliptin and its core intermediate.[5][13] The causality behind this choice rests on the directness of the method, which creates the stereocenter in a single, highly controlled step, often leading to higher overall yields and fewer purification challenges compared to longer, chiral pool-based routes.

Visualized Synthetic Workflow: Asymmetric Hydrogenation Route

The following diagram outlines the key transformations in a representative asymmetric hydrogenation synthesis.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Hydrolysis & Protection A 2,4,5-Trifluorophenylacetic acid C β-Ketoester Intermediate (e.g., Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) A->C Activation & Condensation B Meldrum's Acid B->C E Prochiral Enamine C->E C->E Ammonolysis D Ammonia or Ammonium Source D->E H Chiral Amine Intermediate E->H E->H Hydrogenation F Chiral Catalyst (e.g., Rh(I)/tBu JOSIPHOS) F->H G Hydrogen (H2) G->H K Final Product (Boc-Protected) H->K I, then J H->K Hydrolysis & Protection I Hydrolysis (e.g., HCl) J Boc Protection (Boc2O) caption Workflow for Asymmetric Hydrogenation Synthesis.

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Detailed Experimental Protocol

This protocol describes a lab-scale synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation of an enamine precursor.

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (>98% purity)[17]

  • Ammonium acetate (ACS grade)

  • Methanol (Anhydrous)

  • [Rh(COD)₂]BF₄ (Strem Chemicals or equivalent)

  • (R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (tBu JOSIPHOS) (Strem Chemicals or equivalent)

  • Hydrogen gas (high purity, in a cylinder with a regulator)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Magnesium sulfate (anhydrous)

Equipment
  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-vacuum pump

  • Analytical balance

  • pH meter or pH strips

Step-by-Step Procedure

Step 1: Synthesis of the Enamine Precursor

  • To a 250 mL round-bottom flask, add methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (10.0 g, 40.6 mmol) and ammonium acetate (15.6 g, 203 mmol).

  • Add 100 mL of anhydrous methanol.

  • Stir the mixture at room temperature for 12-16 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Re-dissolve the residue in 150 mL of ethyl acetate and wash with 2 x 50 mL of saturated sodium bicarbonate solution and then 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude enamine product, which is often used directly in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution. To a small Schlenk flask, add [Rh(COD)₂]BF₄ (32.8 mg, 0.081 mmol, 0.2 mol%) and tBu JOSIPHOS ligand (46.4 mg, 0.085 mmol, 0.21 mol%). Add 10 mL of degassed methanol and stir for 20 minutes to form the active catalyst.

  • Hydrogenation: Transfer the crude enamine from Step 1 into a high-pressure reactor vessel. Add 90 mL of degassed methanol.

  • Using a cannula, transfer the prepared catalyst solution to the reactor vessel under an inert atmosphere.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 100 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at 40 °C for 18-24 hours.

  • After the reaction is complete (monitored by GC or LC-MS for consumption of the enamine), cool the reactor to room temperature and carefully vent the hydrogen pressure.

Step 3: Hydrolysis and Boc-Protection

  • Concentrate the reaction mixture from the hydrogenation step to remove the methanol.

  • To the residue, add 50 mL of 6M HCl and heat the mixture to reflux (approx. 100 °C) for 6 hours to hydrolyze the ester.

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt of the amino acid.

  • Dissolve the crude salt in 100 mL of a 1:1 mixture of water and 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath. Adjust the pH to 9-10 with 2M NaOH solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (9.7 g, 44.7 mmol) portion-wise while maintaining the pH at 9-10 by the dropwise addition of 2M NaOH.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 2 x 50 mL of hexanes to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with 3 x 75 mL of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, typically as a white to off-white solid.[18] Further purification can be achieved by crystallization if necessary.

Key Parameters and Expected Outcomes
ParameterValue / ConditionRationale / Expected Outcome
Catalyst Loading 0.15 - 0.5 mol%Balances reaction efficiency with cost. Higher loading may increase rate but also cost.[5]
Hydrogen Pressure 80 - 150 psiSufficient pressure to drive the hydrogenation to completion in a reasonable timeframe.
Temperature 30 - 50 °CProvides adequate thermal energy for the reaction without promoting side reactions or catalyst degradation.
Solvent MethanolA polar protic solvent that is effective for both the enamine formation and hydrogenation steps.
Expected Yield 75 - 90% (over 3 steps)The asymmetric hydrogenation route is known for its high efficiency.[5]
Enantiomeric Excess (e.e.) >99%The tBu JOSIPHOS ligand is highly effective at inducing high enantioselectivity in this transformation.[5]

Quality Control and Analytical Characterization

Rigorous quality control is non-negotiable for pharmaceutical intermediates to ensure the safety and efficacy of the final API.[][19] The final product must be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.

Visualized Quality Control Workflow

This diagram illustrates the logical flow of the analytical testing process.

QC_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_chirality Stereochemical Integrity Start Crude Final Product Appearance Visual Inspection (Appearance, Color) Start->Appearance Structure Structural Confirmation Appearance->Structure Purity Purity & Impurity Profile Structure->Purity Structure Confirmed NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (Confirm MW) Structure->MS FTIR FT-IR Spectroscopy (Functional Groups) Structure->FTIR Chirality Chiral Purity Purity->Chirality Purity Meets Spec HPLC_Purity HPLC-UV/DAD (Chemical Purity) Purity->HPLC_Purity Residual GC-HS (Residual Solvents) Purity->Residual Final Release with Certificate of Analysis Chirality->Final e.e. >99% HPLC_Chiral Chiral HPLC (Enantiomeric Excess) Chirality->HPLC_Chiral caption Quality Control Workflow for Final Product Release.

Caption: Quality Control Workflow for Final Product Release.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: A reverse-phase C18 column is used with a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile to determine the chemical purity and identify any process-related impurities. Detection is typically by UV at ~220 nm.

    • Chiral Analysis: The enantiomeric excess (e.e.) is the most critical parameter. This is determined using a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) under normal-phase or polar organic conditions.[][21] The separation of the (R) and (S) enantiomers allows for precise quantification.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton framework of the molecule, showing characteristic shifts for the aromatic protons, the methine protons on the butanoic acid chain, and the Boc protecting group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for this molecule, it will show three distinct signals corresponding to the three fluorine atoms on the phenyl ring, confirming the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

Table of Specifications
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity by ¹H NMR ¹H NMRConforms to the structure
Purity by HPLC HPLC-UV≥ 99.0%
Enantiomeric Excess (e.e.) Chiral HPLC≥ 99.5% (R)-enantiomer
Molecular Weight ESI-MSConforms to theoretical mass (333.3 g/mol )
Residual Solvents GC-HSMeets ICH Q3C limits

Regulatory and Safety Considerations

Regulatory Context

When synthesizing an intermediate for pharmaceutical use, it is critical to operate within the framework of Good Manufacturing Practices (GMP).[19] The point at which GMP standards are introduced into a synthetic sequence is a key regulatory decision.[23][24] The manufacturer must justify the choice of the "regulatory starting material" (RSM) to regulatory agencies like the FDA and EMA.[25][26] This involves demonstrating robust control over the manufacturing process, a thorough understanding of impurity formation and fate, and ensuring the consistent quality of the intermediate.[23] All steps from the defined RSM to the final API must be performed under GMP.[24]

Safety Precautions
  • Chemical Hazards: Handle all chemicals with care. 2,4,5-Trifluorophenylacetic acid and its derivatives can be irritating. Boc₂O is a sensitizer. Strong acids and bases are corrosive.

  • Hydrogenation: The use of hydrogen gas under pressure is a significant hazard. The reaction must be conducted in a specialized, pressure-rated reactor by trained personnel. Ensure the area is free of ignition sources and properly ventilated.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory at all times.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. Boronpharm. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Cheng, J., et al. (2022). Time course of asymmetric synthesis of sitagliptin intermediate. ResearchGate. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

  • Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit. [Link]

  • Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Sci-Hub. [Link]

  • Clave, G., & Pelinski, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • Synthesis of b-Amino Acid 14. ResearchGate. [Link]

  • Seebach, D., et al. (2004). Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Helvetica Chimica Acta. [Link]

  • Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. ACS Publications. [Link]

  • GMP-Certified Pharmaceutical Intermediates Manufacturers. Protheragen. [Link]

  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. RSC Publishing. [Link]

  • Zhang, L., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Taylor & Francis Online. [Link]

  • Intermediates. Kingchem. [Link]

  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. ACS Publications. [Link]

  • Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. (2013). European Medicines Agency. [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing. [Link]

  • Understanding Regulatory Starting Materials for API Drug Substance. (2023). Enkrisi. [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH. (2021). DS InPharmatics. [Link]

  • API Regulatory Starting Materials. gmp-compliance.org. [Link]

  • Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. Naarini Molbio Pharma. [Link]

  • (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (CAS No: 486460-00-8) API Intermediate Manufacturers. apicule. [Link]

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PubMed Central. [Link]

  • TFA - Pharmaceutical Applications. (2020). Halocarbon Life Sciences. [Link]

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Open Access Journals. [Link]

  • (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

Sources

Method

Experimental protocol for the synthesis of Sitagliptin from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Application Note: A Validated Protocol for the Synthesis of Sitagliptin via Amide Coupling Abstract This document provides a detailed, research-grade protocol for the synthesis of Sitagliptin, a potent dipeptidyl peptida...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of Sitagliptin via Amide Coupling

Abstract

This document provides a detailed, research-grade protocol for the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The synthesis commences from the key chiral intermediate, (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The core of this protocol is a robust amide bond formation, followed by a standard deprotection step. This guide is designed for researchers, chemists, and professionals in drug development, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices to ensure reproducibility, safety, and high-purity outcomes.

Introduction and Scientific Background

Sitagliptin is a widely prescribed oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones like GLP-1 and GIP. This action enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

The synthesis of Sitagliptin typically involves the convergent coupling of two key fragments: a chiral β-amino acid derivative and a heterocyclic triazolopyrazine moiety.[1] The starting material for this protocol, (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, represents the crucial chiral building block that imparts stereochemical identity to the final active pharmaceutical ingredient (API).[2][3] The formation of the amide bond between this acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine is the pivotal step in assembling the Sitagliptin backbone.

This protocol employs a widely validated and industrially relevant strategy: protection of the β-amino group, activation of the carboxylic acid for amide coupling, and subsequent deprotection to yield the final compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of ACS grade or higher and used as received unless otherwise noted.

Reagent/SolventSupplierPurityNotes
(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidVarious>98%
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich≥97%
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine HClCombi-Blocks>97%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Alfa Aesar≥98.0%Store under inert gas.
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical≥97.0%Anhydrous preferred.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%Redistill from CaH₂.
Dichloromethane (DCM)Fisher Sci.ACS GradeAnhydrous, <50 ppm H₂O.
Ethyl Acetate (EtOAc)Fisher Sci.ACS Grade
Hydrochloric Acid (HCl), 4M in 1,4-DioxaneSigma-Aldrich~4.0 M
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS Grade
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • Ice-water bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system for purity and enantiomeric excess determination.

  • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer for structural confirmation.

Experimental Protocol

The synthesis is a three-stage process: 1) Protection of the amine, 2) Amide coupling, and 3) Deprotection.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 1. (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid B 2. Boc-Protected Amino Acid (Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) A->B (Boc)₂O, NaHCO₃ THF/H₂O C 3. Boc-Sitagliptin B->C Triazolopyrazine HCl, EDC, HOBt, DIPEA DCM, 0°C to RT D 4. Sitagliptin (Final Product) C->D HCl in Dioxane or TFA in DCM

Caption: Workflow for the synthesis of Sitagliptin from its β-amino acid precursor.

Step 1: N-Boc Protection of the Chiral Amino Acid

Rationale: The primary amine of the starting material is a nucleophile that would compete with the target triazolopyrazine amine during the amide coupling. Protection with a tert-butoxycarbonyl (Boc) group masks this reactivity. The Boc group is ideal as it is stable to the coupling conditions but can be readily cleaved under acidic conditions without affecting the newly formed amide bond.[7]

  • To a 250 mL round-bottom flask, add (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (10.0 g, 40.8 mmol).

  • Add a solvent mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL). Stir until the solid is fully suspended.

  • Add sodium bicarbonate (NaHCO₃, 6.85 g, 81.6 mmol, 2.0 equiv.) to the suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 9.80 g, 44.9 mmol, 1.1 equiv.) in THF (20 mL) to the reaction mixture at room temperature.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • In-Process Check: Monitor the reaction by TLC (Mobile Phase: 10% Methanol in DCM). The starting material will be visible at the baseline, while the product will have a higher Rf value.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl. A white precipitate will form.

  • Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 30 mL) and dry under high vacuum to yield Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as a white solid.

    • Expected Yield: 90-95%.

    • Purity (HPLC): >98%.

Step 2: Amide Coupling to form Boc-Sitagliptin

Rationale: This step forms the core structure of Sitagliptin. A carbodiimide (EDC) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an inactive N-acylurea. The addition of HOBt traps the activated acid as an HOBt-ester, which is less reactive but more stable, significantly minimizing side reactions and preserving the stereochemical integrity of the chiral center.[8][9] A non-nucleophilic base (DIPEA) is required to neutralize the HCl salt of the amine component and the acidic HOBt.

  • In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected amino acid from Step 1 (12.0 g, 34.8 mmol) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride (8.73 g, 38.2 mmol, 1.1 equiv.) in anhydrous DCM (200 mL).

  • Add 1-Hydroxybenzotriazole (HOBt, 5.17 g, 38.2 mmol, 1.1 equiv.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 18.2 mL, 104.4 mmol, 3.0 equiv.) via syringe over 10 minutes. The solution may become clearer as the amine salt is neutralized.

  • In a separate beaker, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 8.0 g, 41.7 mmol, 1.2 equiv.) in anhydrous DCM (50 mL).

  • Add the EDC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours.

  • In-Process Check: Monitor the reaction by LC-MS to confirm the formation of the product mass and consumption of the starting acid.

  • Upon completion, dilute the reaction mixture with DCM (100 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 100 mL)

    • 1N HCl (2 x 100 mL)

    • Brine (1 x 100 mL)

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography (Silica gel, gradient elution: 50% to 100% Ethyl Acetate in Hexanes) to yield pure Boc-Sitagliptin.

    • Expected Yield: 85-92%.

    • Purity (HPLC): >99%.

Step 3: Deprotection to Yield Sitagliptin

Rationale: The final step involves the removal of the Boc protecting group under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts and easily removed.[10][11]

  • Dissolve the purified Boc-Sitagliptin (10.0 g, 19.2 mmol) in a 250 mL round-bottom flask with ethyl acetate (100 mL).

  • To this solution, add 4M HCl in 1,4-dioxane (48 mL, 192 mmol, 10 equiv.) dropwise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature. A precipitate (Sitagliptin hydrochloride) may form.

  • In-Process Check: Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

  • To obtain the free base, dissolve the resulting solid in deionized water (100 mL) and adjust the pH to 9-10 with 2M NaOH or saturated NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Sitagliptin free base as a white to off-white solid.

    • Expected Yield: 93-98%.

    • Purity (HPLC): >99.5%.

    • Chiral Purity (Chiral HPLC): >99.8% ee.

Self-Validation and Characterization

To ensure the trustworthiness of this protocol, rigorous analytical validation at each stage is paramount.

  • Intermediates: The structure and purity of the Boc-protected amino acid should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis before proceeding.

  • Final Product: The identity of the final Sitagliptin product must be unequivocally confirmed by:

    • ¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.

    • Mass Spectrometry (HRMS): To confirm the exact molecular weight.

    • HPLC: To determine chemical purity.

    • Chiral HPLC: To confirm the enantiomeric excess is within the required pharmaceutical specifications (>99.8% ee).

References

  • US20120108598A1 - Sitagliptin synthesis - Google P
  • A Novel Process For The Preparation Of Sitagliptin - Quick Company. [Link]

  • WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google P
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - ACS Omega. [Link]

  • WO2009064476A1 - Preparation of sitagliptin intermediate - Google P
  • Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof - Quick Company. [Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities - ACS Omega. [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - Molecules. [Link]

  • INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF - European Patent Office. [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem, NIH. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. [Link]

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Application

Application Note: A Validated RP-HPLC Method for Purity Determination of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Abstract This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Amino-4-(2,4,5-trifluorophenyl)butan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] Ensuring the purity of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent resolution and sensitivity for the main component and potential process-related impurities. The protocol is designed to be fully compliant with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[3][4]

Principle and Rationale for Method Development

The analytical challenge presented by 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid lies in its chemical structure, which contains both a hydrophilic amino acid moiety and a hydrophobic trifluorophenyl group. This zwitterionic and polar nature can complicate retention and peak shape in traditional reversed-phase chromatography.[5][6] The strategic choices behind this method are grounded in fundamental chromatographic principles to overcome these challenges.

  • Analyte Physicochemical Properties: The target molecule has a molecular weight of approximately 233.19 g/mol and a predicted pKa of around 4.3 for the carboxylic acid group.[7][8] The presence of the trifluorophenyl ring provides a suitable chromophore for UV detection. Studies on similar fluorinated aromatic compounds show UV absorbance, which is leveraged for detection in this method.[9][10]

  • Choice of Stationary Phase: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common hydrophobic phase in RP-HPLC and provides effective retention for the non-polar trifluorophenyl portion of the molecule.[11] The use of a modern, end-capped C18 column minimizes undesirable interactions between the basic amino group and residual acidic silanols on the silica surface, thereby improving peak symmetry.

  • Mobile Phase Composition and pH Control: The retention of polar, ionizable compounds is highly dependent on the mobile phase pH.[6] A phosphate buffer is used to maintain a constant pH. By setting the mobile phase pH to approximately 2.8-3.0, which is below the pKa of the carboxylic acid group (~4.3) and the amino group (~9-10), both functional groups are protonated. This suppresses the zwitterionic character, neutralizing the carboxylate and ensuring the amine is a cation, which promotes predictable retention on the C18 phase and results in sharper peaks.[12] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with aqueous buffers.[11]

  • Detection: The trifluorophenyl group provides a chromophore that allows for sensitive detection using a UV-Vis detector. Based on the UV absorbance characteristics of fluorophenyl structures, a detection wavelength of 210 nm is selected to ensure high sensitivity for the main analyte and any potential aromatic impurities.[13]

Methodology

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

  • Reference Standard: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, >99% purity.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below for quick reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase
Preparation of Solutions
  • Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter and degas if necessary.

  • Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure & System Suitability

The following diagram illustrates the complete analytical workflow from preparation to final purity calculation.

G Workflow for HPLC Purity Analysis prep 1. Solution Preparation (Mobile Phase, Standard, Sample) setup 2. HPLC System Setup (Equilibrate Column) prep->setup sst 3. System Suitability Test (SST) (Inject Standard 5x) setup->sst check 4. Verify SST Criteria (%RSD, Tailing, Plates) sst->check check->setup Fail inject 5. Sample Analysis (Inject Blank, Standard, Sample) check->inject Pass acquire 6. Data Acquisition (Integrate Chromatograms) inject->acquire calc 7. Purity Calculation (% Area Normalization) acquire->calc report 8. Final Report calc->report

Caption: High-level workflow for the HPLC analysis protocol.

Step-by-Step Protocol:
  • System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column with the mobile phase (80% A / 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five replicate times.

    • The system is deemed suitable for analysis if it meets the criteria outlined in the table below. These criteria are based on recommendations found in regulatory guidelines like the ICH Q2(R1).[14][15]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak shape, free from excessive tailing.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the injector and system.
  • Sample Analysis:

    • Once the SST criteria are met, inject the Standard Solution once.

    • Inject the Sample Solution in duplicate.

    • Inject the Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure system performance remains consistent.

Data Analysis and Purity Calculation

The purity of the sample is determined using the area normalization method. All peaks in the chromatogram of the Sample Solution are integrated. The percentage purity is calculated as follows:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength of 210 nm. For a full quantitative analysis of specific impurities, individual reference standards would be required.

Method Validation Principles

While a full validation study is beyond the scope of this note, the developed method is designed to be readily validatable according to ICH Q2(R1) guidelines.[3][15] Key validation parameters to be assessed would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is typically done by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, photolytic stress).

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Determining the closeness of the test results to the true value, often assessed by analyzing samples with known concentrations (spiked placebo).

  • Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay, inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Conclusion

The RP-HPLC method described herein is a precise, reliable, and robust procedure for the routine purity analysis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The careful selection of the stationary phase, mobile phase pH, and detection wavelength provides excellent chromatographic performance. The method is straightforward, uses common reagents and columns, and is suitable for quality control environments in the pharmaceutical industry. Its foundation on established chromatographic principles and adherence to validation guidelines ensures its trustworthiness for its intended purpose.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LookChem. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid CAS 486460-00-8. Available from: [Link]

  • PubChem, National Institutes of Health. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Available from: [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Home Sunshine Pharma. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8. Available from: [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • PubMed Central, National Institutes of Health. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • Universitas Airlangga Repository. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Production of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Intermediates

Introduction: The Significance of a Key Chiral Intermediate (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Chiral Intermediate

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The stereochemistry at the β-position is crucial for the pharmacological activity of Sitagliptin. Consequently, the development of efficient, scalable, and enantioselective methods for the synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale production of this key intermediate and its derivatives, with a focus on industrially viable synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

Several strategies have been developed to introduce the desired chirality in 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The choice of a particular route on an industrial scale is dictated by factors such as cost-effectiveness, scalability, safety, and environmental impact ("green chemistry"). The most prominent and successful approaches include:

  • Asymmetric Hydrogenation of Prochiral Enamines: This is one of the most efficient and widely used methods for the large-scale synthesis of chiral amines. It involves the hydrogenation of a prochiral enamine precursor in the presence of a chiral catalyst.

  • Biocatalytic Synthesis using Transaminases: Leveraging the high selectivity of enzymes, this method employs transaminases to convert a prochiral ketone precursor into the desired chiral amine with high enantiomeric excess.

  • Chiral Pool Synthesis: This classical approach utilizes a readily available and inexpensive chiral molecule, such as an amino acid, as the starting material to build the target molecule with the desired stereochemistry.

This guide will delve into the specifics of each of these methodologies, providing detailed protocols and insights into their practical implementation.

Asymmetric Hydrogenation of a Prochiral Enamine Intermediate

This approach is highly favored in industrial settings due to its high efficiency, atom economy, and the ability to produce the target molecule with excellent enantiopurity.[3][4] The general strategy involves the synthesis of a prochiral enamine, followed by asymmetric hydrogenation using a chiral catalyst.

Rationale and Mechanistic Insight

The key to this method lies in the selection of an appropriate chiral ligand that coordinates with a metal center (typically rhodium or ruthenium) to create a chiral catalytic complex. This complex then orchestrates the delivery of hydrogen to one face of the enamine double bond, leading to the formation of one enantiomer in preference to the other. The choice of ligand is critical and often requires screening to identify the optimal catalyst for a specific substrate.

Synthetic Workflow

The overall workflow for this approach can be visualized as follows:

A 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid ester B Enamine Formation A->B Ammonium formate C Prochiral Enamine B->C D Asymmetric Hydrogenation C->D Chiral Catalyst (e.g., Rh(I)/tBu JOSIPHOS), H2 E (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid ester D->E F Hydrolysis E->F LiOH G (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid F->G H Boc Protection G->H Boc-anhydride I Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid H->I

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocols

Protocol 1: Preparation of Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (Prochiral Enamine)

  • Reaction Setup: To a clean reactor, add methanol (4 parts by weight relative to the starting ester) and methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1 part by weight). Stir the mixture at room temperature for 10 minutes.[5]

  • Reagent Addition: Add ammonium formate (1.3 parts by weight) to the mixture.[5]

  • Reaction: Slowly heat the mixture to reflux and maintain this temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to 50°C and distill off the solvent under reduced pressure. To the resulting concentrate, add toluene (3 parts by weight) and water (1.5 parts by weight). Stir for 30 minutes, then allow the layers to separate.[5]

  • Extraction and Drying: Collect the organic toluene layer. Extract the aqueous layer once more with toluene (1.5 parts by weight). Combine the toluene layers and dry over anhydrous sodium sulfate.[5]

  • Isolation: Filter the drying agent. The resulting toluene solution containing methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is typically used directly in the next step without further purification.

Protocol 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a separate, inert atmosphere glovebox, prepare the chiral catalyst by mixing a rhodium precursor, such as [Rh(COD)Cl]₂, with a chiral phosphine ligand, for example, tBu JOSIPHOS, in an appropriate solvent like methanol.

  • Hydrogenation Reaction: Charge a high-pressure reactor with the toluene solution of the enamine from the previous step. Add the pre-formed chiral catalyst (typically 0.1-1 mol%).

  • Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 100 psig) and heat to the desired temperature (e.g., 50°C).[4]

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting enamine is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. The resulting solution contains the chiral amine ester.

Protocol 3: Hydrolysis to the Free Amino Acid

  • Reaction Setup: To the solution containing the chiral amine ester, add a solution of lithium hydroxide (LiOH) in water.

  • Reaction: Stir the mixture at room temperature until the ester hydrolysis is complete, as monitored by HPLC.

  • Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 2N HCl).[6] This will precipitate the amino acid. The product can then be isolated by filtration, washed with water, and dried under vacuum.

Protocol 4: Boc-Protection

  • Reaction Setup: Dissolve the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent system, such as a mixture of an organic solvent immiscible with water and water.[7]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc-anhydride) and a base (e.g., triethylamine or sodium bicarbonate) to the mixture.[7][8]

  • Reaction: Stir the reaction at a controlled temperature (e.g., 20°C) for several hours until the reaction is complete.[7]

  • Work-up and Purification: After the reaction, the Boc-protected amino acid can be isolated by extraction and purified by crystallization to yield a high-purity product.[6] Controlling the reaction conditions is crucial to minimize the formation of condensation impurities.[7]

Data Summary
ParameterAsymmetric HydrogenationReference
Key Intermediate Prochiral enamine ester[3]
Catalyst Rh(I)/tBu JOSIPHOS[3]
Yield (Hydrogenation) High[3]
Enantiomeric Excess (ee) >99%[2]
Overall Yield Up to 65%[3]

Biocatalytic Synthesis via Transamination

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. Transaminases, in particular, have emerged as powerful tools for the synthesis of chiral amines.[9][10]

Rationale and Mechanistic Insight

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. By using a prochiral ketone and a suitable transaminase, the desired chiral amine can be produced with high enantioselectivity. The reaction is often driven to completion by using a cheap amino donor in excess or by removing the ketone byproduct.

Synthetic Workflow

A 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid ester B Enzymatic Hydrolysis A->B Lipase C 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid B->C D Transamination C->D Transaminase, Amino Donor E (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid D->E F Boc Protection E->F Boc-anhydride G Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid F->G

Caption: Biocatalytic Synthesis Workflow.

Experimental Protocols

Protocol 5: Multi-Enzymatic Cascade for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0), combine the starting material, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a lipase (e.g., from Candida rugosa), and a transaminase (e.g., an engineered (R)-selective transaminase).[9]

  • Amino Donor: Add a suitable amino donor, such as benzylamine.[9]

  • Cofactor and Byproduct Removal (if necessary): For some transaminases, a cofactor like pyridoxal 5'-phosphate (PLP) may be required. To drive the equilibrium, a system to remove the benzaldehyde byproduct can be employed, such as an aldehyde reductase and a cofactor regeneration system (e.g., formate dehydrogenase).[9]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the progress of the reaction by HPLC.[9]

  • Work-up and Isolation: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, can then be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization.

Data Summary
ParameterBiocatalytic SynthesisReference
Key Enzyme Transaminase[9][11]
Starting Material Prochiral β-keto ester[9]
Amino Donor Benzylamine or others[9]
Yield Up to 92%[9]
Enantiomeric Excess (ee) >99%[12]

Chiral Pool Synthesis from (S)-Serine

This strategy leverages the inherent chirality of naturally occurring molecules. (S)-serine, a readily available and inexpensive amino acid, can be elaborated into the target β-amino acid through a series of stereocontrolled transformations.[13]

Rationale and Mechanistic Insight

The synthesis starts with the protection of the functional groups of (S)-serine. The key step involves the stereospecific ring-opening of a derived aziridine intermediate with a Grignard reagent prepared from 1-bromo-2,4,5-trifluorobenzene. This step introduces the trifluorophenyl group with the desired stereochemistry. Subsequent functional group manipulations lead to the final product.

Synthetic Workflow

A (S)-Serine B Protection & Derivatization A->B C Chiral Aziridine Intermediate B->C D Grignard Ring Opening C->D (2,4,5-trifluorophenyl)magnesium bromide E Protected Amino Alcohol D->E F Functional Group Manipulation E->F Oxidation G Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid F->G

Caption: Chiral Pool Synthesis Workflow.

Experimental Protocol Outline

The synthesis from (S)-serine is a multi-step process:

  • Protection of (S)-Serine: The amino and carboxyl groups of (S)-serine are protected, for example, as the N-Boc and methyl ester derivatives, respectively.[13]

  • Formation of the Aziridine: The protected serine derivative is converted to a chiral aziridine intermediate. This can be achieved by converting the hydroxyl group into a good leaving group followed by intramolecular cyclization.[13]

  • Grignard Reaction: The key stereospecific ring-opening of the aziridine is performed using (2,4,5-trifluorophenyl)magnesium bromide in the presence of a copper catalyst.[13]

  • Deprotection and Oxidation: The protecting groups are selectively removed, and the primary alcohol is oxidized to a carboxylic acid to yield the final product.[13]

Data Summary
ParameterChiral Pool SynthesisReference
Starting Material (S)-Serine[13]
Key Step Aziridine ring-opening[13]
Number of Steps ~10 steps[13]
Overall Yield ~30%[13]
Enantiomeric Purity High (>99%)[13]

Quality Control and Analytical Methods

Rigorous quality control is essential in the production of pharmaceutical intermediates. The following analytical techniques are crucial for monitoring reaction progress and ensuring the purity of the final product.

Analytical MethodPurposeKey ParametersReference
HPLC (High-Performance Liquid Chromatography) - Reaction monitoring- Purity assessment- Quantification of impuritiesMobile phase, column, flow rate, detection wavelength[14]
Chiral HPLC - Determination of enantiomeric excess (ee)Chiral stationary phase, mobile phase composition[15]
NMR (Nuclear Magnetic Resonance) Spectroscopy - Structural elucidation of intermediates and final product¹H, ¹³C, ¹⁹F NMR
Mass Spectrometry (MS) - Confirmation of molecular weightIonization method (e.g., ESI)
TLC (Thin Layer Chromatography) - Rapid reaction monitoringStationary phase, mobile phase[5]

A validated reverse-phase HPLC method is typically used for the quantitative analysis of impurities.[14] For the determination of enantiomeric purity, a chiral HPLC method is employed, often using a column with a chiral stationary phase.[15]

Conclusion and Outlook

The large-scale production of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its intermediates is a well-established field with several viable synthetic strategies. Asymmetric hydrogenation of prochiral enamines currently stands out as a highly efficient and scalable method for industrial production. Biocatalytic routes using transaminases are gaining increasing attention due to their environmental benefits and high selectivity, and continuous improvements in enzyme engineering are making them more competitive. Chiral pool synthesis, while demonstrating excellent stereocontrol, often involves a greater number of steps, which can impact overall yield and cost-effectiveness on a large scale.

The selection of the optimal synthetic route will depend on a careful evaluation of economic, logistical, and regulatory factors. Future developments in this area will likely focus on the discovery of more active and robust catalysts for asymmetric hydrogenation, the engineering of highly efficient and stable transaminases, and the development of more convergent and atom-economical synthetic pathways.

References

  • CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Highly Efficient Asymmetric Synthesis of Sitagliptin | Journal of the American Chemical Society. (URL: [Link])

  • Cas 486460-00-8,BOC-(R) - LookChem. (URL: [Link])

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v73p0243)
  • Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of Sitagliptin - ResearchGate. (URL: [Link])

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (URL: [Link])

  • (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. (URL: [Link])

  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google P
  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - JOCPR. (URL: [Link])

  • Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation - bepls. (URL: [Link])

  • 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed. (URL: [Link])

  • Enzymatic Synthesis of Sitagliptin Intermediate Using a Novel ω-Transaminase | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (URL: [Link])

  • Analytical Methods for Determination of Sitagliptin - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (URL: [Link])

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - Frontiers. (URL: [Link])

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (URL: )
  • Patent application for a biocatalytic synthesis of sitagliptin intermediates - Enzymicals AG. (URL: [Link])

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Application

Application Note: A Multi-Nuclear, Multi-Dimensional NMR Strategy for the Definitive Characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid and Its Derivatives

Abstract This comprehensive guide details an integrated Nuclear Magnetic Resonance (NMR) methodology for the unambiguous structural elucidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its synthetic derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details an integrated Nuclear Magnetic Resonance (NMR) methodology for the unambiguous structural elucidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its synthetic derivatives. This molecule is a critical chiral building block in pharmaceutical synthesis, notably for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] Given the strict regulatory requirements for pharmaceutical compounds, definitive and reproducible characterization is paramount. We present a suite of protocols, from optimal sample preparation to advanced 2D correlation experiments, designed to provide a complete structural and purity profile. The strategy leverages the unique strengths of ¹H, ¹³C, and ¹⁹F nuclei, combined with two-dimensional techniques (COSY, HSQC, HMBC), to create a self-validating system for structural confirmation.

Foundational Principles & Experimental Rationale

The Imperative for a Multi-Dimensional NMR Approach

While one-dimensional (1D) NMR provides a fundamental overview of a molecule's structure, complex molecules like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, with its chiral center and complex spin systems, demand a more rigorous approach.[3][4] Overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region, can obscure precise assignments. A multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (2D) strategy is not merely confirmatory; it is essential for establishing unequivocal atomic connectivity.

  • ¹H NMR: Offers the primary view of the proton framework, including diastereotopic protons, and provides crucial information on through-bond coupling (J-coupling).

  • ¹³C NMR: Maps the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, techniques like DEPT are often employed to differentiate between CH, CH₂, and CH₃ groups.[5]

  • ¹⁹F NMR: The Fluorine Advantage: The trifluorophenyl moiety provides a powerful analytical handle. The ¹⁹F nucleus possesses ideal NMR properties: a spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, making it highly sensitive and rapid to measure.[6][7] Its large chemical shift dispersion and the absence of endogenous background signals make ¹⁹F NMR an exquisitely sensitive probe for confirming the integrity of the aromatic ring and detecting subtle electronic changes.[8][9][10]

  • 2D NMR Correlation: Experiments like COSY, HSQC, and HMBC are the cornerstone of modern structural elucidation. They reveal through-bond correlations, allowing for the assembly of molecular fragments into a complete, unambiguous structure.[11][12]

Logical Workflow for Structural Elucidation

The characterization process follows a logical progression, where each experiment builds upon the information provided by the last. This hierarchical approach ensures that the final structural assignment is supported by multiple, independent pieces of evidence.

G cluster_0 Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Connectivity cluster_3 Validation Prep Sample Preparation (Solvent, Concentration) H1 ¹H NMR (Proton Skeleton & Coupling) Prep->H1 Acquire Data C13 ¹³C & DEPT NMR (Carbon Backbone) Prep->C13 Acquire Data F19 ¹⁹F NMR (Fluorine Environment) Prep->F19 Acquire Data COSY COSY (H-H Connectivity) H1->COSY Assign Spin Systems HSQC HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC Assign Protonated Carbons Structure Unambiguous Structure Assignment F19->Structure Confirm Aromatic Moiety COSY->Structure Final Confirmation HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Quaternary Carbons & Connect Fragments HMBC->Structure Final Confirmation

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Meticulous preparation is critical to avoid issues like poor shimming, broad lines, and artifacts.[13]

Materials:

  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid or derivative (5-25 mg for ¹H/¹⁹F; 25-100 mg for ¹³C).

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7).

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄). The choice depends on the analyte's solubility. The hydrochloride salt form typically requires polar solvents like D₂O or DMSO-d₆.[14][15][16]

  • Glass Pasteur pipettes and a small vial.

  • Filter (e.g., a small plug of glass wool in the pipette).

Procedure:

  • Weighing: Accurately weigh the required amount of the analyte into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][17] Vortex or gently swirl until the solid is completely dissolved. The solution must be homogeneous.[18]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral quality.[13][19]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Referencing: The residual solvent peak is often used for ¹H and ¹³C referencing. For quantitative work, an internal standard like DSS (for aqueous samples) can be used. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) or another stable fluorinated compound is common.[9][14]

Caption: Standard workflow for preparing high-quality NMR samples.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the foundational spectra for the analysis.

  • ¹H NMR:

    • Purpose: To identify all proton environments and their couplings.

    • Typical Parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay (d1) of 1-2 seconds.

    • Key Insights: Observe for distinct aromatic signals coupled to fluorine, and the complex multiplets of the butanoic acid backbone (CH-CH₂-CH₂). Integration should match the number of protons in each environment.

  • ¹³C NMR:

    • Purpose: To identify all unique carbon environments.

    • Typical Parameters: Proton-decoupled, 1024-4096 scans, spectral width of ~220 ppm, d1 of 2 seconds.

    • Key Insights: Count the number of signals to confirm the carbon count. Note the large C-F coupling constants for the aromatic carbons.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon types.

    • Key Insights: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. This is invaluable for assigning the aliphatic chain.[5]

  • ¹⁹F NMR:

    • Purpose: To specifically probe the three fluorine atoms.

    • Typical Parameters: Can be run proton-coupled or decoupled. 16-64 scans, large spectral width (~250 ppm) due to the high dispersion of fluorine shifts.[6][9]

    • Key Insights: Expect three distinct signals for the three non-equivalent fluorine atoms. The splitting patterns will reveal F-F and F-H coupling information, confirming their relative positions on the aromatic ring.

Protocol 3: 2D NMR Data Acquisition

These experiments establish the atomic connectivity, which is the final step in unambiguous assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[20]

    • Key Insights: A cross-peak between two proton signals indicates they are J-coupled. This allows for "walking" along the butanoic acid backbone, connecting the H3 proton to the H2 methylene protons, and the H2 protons to the H4 benzylic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom it is directly attached to (one-bond C-H correlation).[21][22]

    • Key Insights: This is the most reliable way to assign protonated carbons. Each cross-peak definitively links a specific ¹H signal to a specific ¹³C signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically through 2 or 3 bonds).[5][21]

    • Key Insights: This is the key experiment for connecting molecular fragments. It will show correlations from the benzylic (H4) protons to the aromatic carbons, definitively linking the side chain to the ring. It is also essential for assigning quaternary carbons, which are not visible in HSQC spectra.

Data Interpretation & Expected Results

Structure and Atom Numbering

For clarity, the following atom numbering will be used for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid:

Predicted NMR Data Summary

The following table summarizes the expected NMR data based on the structure and known principles of chemical shifts and coupling. Actual values may vary slightly based on solvent and pH. Some data is supported by published literature.[23]

Atom(s)TechniqueExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)Key 2D Correlations
H3 ¹H NMR~3.0 - 3.4MultipletCOSY: H2, H4
H2 ¹H NMR~2.4 - 2.6Multiplet (diastereotopic)COSY: H3
H4 ¹H NMR~2.8 - 3.0Multiplet (diastereotopic)COSY: H3
H-Arom ¹H NMR~7.0 - 7.42 separate signals, complex multiplets (ddt) due to H-H and H-F couplingHMBC: C4, C5, C6, C7, C9, C11
C1 (COOH) ¹³C NMR~175 - 178SingletHMBC: H2, H3
C2 ¹³C NMR~34 - 38Triplet (DEPT-135 negative)HSQC: H2; HMBC: H3, H4
C3 ¹³C NMR~48 - 52Doublet (DEPT-135 positive)HSQC: H3; HMBC: H2, H4
C4 ¹³C NMR~33 - 37Triplet (DEPT-135 negative)HSQC: H4; HMBC: H3, C-Arom
C-Arom ¹³C NMR~105 - 1606 signals, large ¹J-CF and smaller ²J-CF, ³J-CF couplingsHSQC: H-Arom; HMBC: H4, H-Arom
F8, F10, F11 ¹⁹F NMR~ -115 to -1453 distinct signals, complex multiplets due to F-F and F-H coupling-
Analysis of Derivatives

This comprehensive NMR toolkit is exceptionally powerful for confirming the structures of derivatives. For instance:

  • N-Acylation: The appearance of new signals corresponding to the acyl group (e.g., a methyl singlet for an acetyl group) and a significant downfield shift of the H3 proton signal would be observed. An HMBC correlation from the new acyl protons to C3 would confirm the site of modification.

  • Esterification: Formation of an ester (e.g., a methyl ester) would be confirmed by a new singlet in the ¹H NMR spectrum around 3.7 ppm and a corresponding signal in the ¹³C spectrum around 52 ppm. Crucially, an HMBC correlation from these new methyl protons to the C1 carbonyl carbon would provide definitive proof of esterification.[2][24]

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust, reliable, and self-validating platform for the complete structural characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR offer a unique advantage in confirming the integrity of the fluorinated aromatic moiety. By following the detailed protocols and interpretation logic presented in this note, researchers in pharmaceutical development and quality control can achieve unambiguous and reproducible characterization of these critical molecular entities.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Novotna, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Emory University, NMR Center. Small molecule NMR sample preparation. (2023). [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • University of Bristol. NMR Sample Preparation. [Link]

  • Semantic Scholar. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]

  • Joseph P. Hornak. Fluorine NMR. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • University College London. Sample Preparation. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]

  • Semantic Scholar. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). [Link]

  • ResearchGate. Synthesis of b-Amino Acid 14. [Link]

  • He, B., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PubMed Central. [Link]

  • Google Patents.
  • National Institutes of Health. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

Sources

Method

Preparation of 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives

Application Notes & Protocols: A-017 Introduction: The Significance of Chiral β-Amino Acids in Modern Therapeutics The 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid scaffold is a cornerstone in the synthesis of a class...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-017

Introduction: The Significance of Chiral β-Amino Acids in Modern Therapeutics

The 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid scaffold is a cornerstone in the synthesis of a class of therapeutics known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] The paramount example of a drug derived from this scaffold is Sitagliptin, an oral antihyperglycemic agent pivotal in the management of type 2 diabetes mellitus.[1][2][3][4] The chirality of the β-amino acid is critical for its biological activity, making enantioselective synthesis a key challenge and a primary focus of process chemistry in the pharmaceutical industry.[5][6]

These application notes provide a detailed guide to the asymmetric synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives, focusing on a highly efficient and scalable route involving asymmetric hydrogenation. We will delve into the mechanistic underpinnings of the key synthetic steps, provide detailed, field-tested protocols, and discuss the necessary analytical techniques for quality control.

Mechanism of Action: Why DPP-4 Inhibition Matters

DPP-4 is a serine protease that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[3][9][10] By inhibiting DPP-4, Sitagliptin and related derivatives increase the levels of active incretin hormones, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][7][9] This glucose-dependent mechanism minimizes the risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[7][9]

DPP-4_Inhibition_Pathway cluster_0 Normal Physiological Response cluster_1 With DPP-4 Inhibitor (e.g., Sitagliptin) Food_Intake Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion Pancreas->Glucagon_Suppression Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Suppression->Glucose_Homeostasis Sitagliptin Sitagliptin Derivative DPP4_Inhibited DPP-4 Enzyme (Inhibited) Sitagliptin->DPP4_Inhibited Inhibition Prolonged_Incretins Prolonged Active Incretins Enhanced_Pancreatic_Response Enhanced Pancreatic Response Prolonged_Incretins->Enhanced_Pancreatic_Response Improved_Glycemic_Control Improved Glycemic Control Enhanced_Pancreatic_Response->Improved_Glycemic_Control

Caption: Mechanism of DPP-4 Inhibition.

Synthetic Strategy: Asymmetric Hydrogenation of a Prochiral Enamine

The industrial synthesis of Sitagliptin developed by Merck & Co. represents a landmark in green chemistry and process efficiency.[11][12] A key innovation was the move from a multi-step synthesis involving a chiral auxiliary to a direct, highly enantioselective hydrogenation of an unprotected enamine. This approach is not only more atom-economical but also eliminates several protection/deprotection steps, significantly reducing waste.[12]

Our protocol is based on this highly efficient methodology. The overall workflow can be summarized as follows:

Synthetic_Workflow Start Starting Materials: 2,4,5-Trifluorophenylacetic acid and Meldrum's acid Keto_Ester Synthesis of β-Keto Ester Start->Keto_Ester Enamine_Formation Enamine Formation Keto_Ester->Enamine_Formation Asymmetric_Hydrogenation Asymmetric Hydrogenation Enamine_Formation->Asymmetric_Hydrogenation Boc_Protection Boc Protection Asymmetric_Hydrogenation->Boc_Protection Hydrolysis Ester Hydrolysis Boc_Protection->Hydrolysis Final_Product (R)-3-((tert-Butoxycarbonyl)amino)-4- (2,4,5-trifluorophenyl)butanoic acid Hydrolysis->Final_Product

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS) before use.

Protocol 1: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (β-Keto Ester)
  • Principle: This step involves the condensation of 2,4,5-trifluorophenylacetic acid with Meldrum's acid, followed by methanolysis to yield the desired β-keto ester. This approach is often preferred for its high efficiency and the ease of handling of the starting materials.

  • Reagents and Materials:

    • 2,4,5-Trifluorophenylacetic acid

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Pyridine

    • Methanol (anhydrous)

    • Toluene

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a stirred solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) and Meldrum's acid (1.1 eq) in toluene, add pyridine (2.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 80 °C and stir for an additional 4 hours.

    • Cool the reaction mixture to room temperature and add anhydrous methanol (10 vol).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude β-keto ester, which can be used in the next step without further purification.

Protocol 2: Asymmetric Hydrogenation to (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
  • Principle: This is the key stereochemistry-defining step. The β-keto ester is first converted to a prochiral enamine in situ, which then undergoes highly enantioselective hydrogenation using a chiral rhodium catalyst. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Josiphos-type ligands have proven to be exceptionally effective for this transformation.[5][11]

  • Reagents and Materials:

    • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

    • Ammonium acetate

    • Methanol (anhydrous)

    • [Rh(COD)₂]BF₄ (or a similar Rh precursor)

    • (R,S)-t-Bu-Josiphos (or a similar chiral phosphine ligand)

    • Hydrogen gas (high pressure)

  • Procedure:

    • In a high-pressure reactor, prepare a solution of the crude β-keto ester (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol.

    • In a separate glovebox, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.002 eq) and (R,S)-t-Bu-Josiphos (0.0022 eq) in anhydrous methanol.

    • Add the catalyst solution to the reactor.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.

    • Stir the reaction mixture at 50 °C for 24 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.

Protocol 3: Boc-Protection and Saponification
  • Principle: The resulting chiral amine is protected with a tert-butoxycarbonyl (Boc) group to facilitate handling and purification. Subsequent saponification of the methyl ester yields the final target compound.

  • Reagents and Materials:

    • Crude (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the crude amine from Protocol 2 in DCM.

    • Add TEA (1.5 eq) followed by a solution of Boc₂O (1.2 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected ester.

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid as a white solid.[1][4]

Data Presentation and Quality Control

Rigorous analytical characterization is essential to ensure the chemical purity and stereochemical integrity of the synthesized material.

Table 1: Expected Yields and Purity

StepProductExpected Yield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
1β-Keto Ester>90>95N/A
2Chiral Amine>95>98>99
3Final Product>85 (over 2 steps)>99.5>99

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is suitable for assessing chemical purity.

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of hexane/isopropanol is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; degradation of Meldrum's acid.Ensure anhydrous conditions; check the quality of Meldrum's acid; increase reaction time or temperature if necessary.
Low ee in Step 2 Inactive or poisoned catalyst; incorrect ligand; air leak in the reactor.Use freshly prepared catalyst solution; ensure the ligand is of high optical purity; check reactor seals and purge thoroughly with nitrogen before introducing hydrogen.
Incomplete saponification in Step 3 Insufficient LiOH; short reaction time.Increase the equivalents of LiOH; monitor the reaction by TLC or HPLC until the starting material is consumed.

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  • Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram - ResearchGate. [Link]

  • (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed. [Link]

  • Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid 486460-00-8. [Link]

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Application

Application Notes and Protocols for the Use of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid in the Development of Novel Hypoglycemic Agents

Introduction: Targeting the Incretin System in Type 2 Diabetes Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin se...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Incretin System in Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion.[1] A cornerstone of modern therapeutic strategy is the modulation of the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[2] They play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[3][4][5]

The biological activity of these crucial hormones is rapidly terminated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4] Therefore, inhibiting DPP-4 has emerged as a highly effective therapeutic approach. By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors prolong their action, leading to improved glycemic control with a low risk of hypoglycemia, as the effect is glucose-dependent.[6][7][8]

At the heart of many potent and selective DPP-4 inhibitors lies a specific chemical scaffold: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid . This molecule is a key intermediate and structural motif, most notably for the synthesis of Sitagliptin, the first DPP-4 inhibitor to receive FDA approval.[9][10][11] Its trifluorinated phenyl ring and β-amino acid structure are critical for binding to the active site of the DPP-4 enzyme.[12] This guide provides an in-depth exploration of the scientific rationale and detailed protocols for leveraging this compound in the discovery and development of next-generation hypoglycemic agents.

Core Mechanism: The Scientific Rationale for DPP-4 Inhibition

The therapeutic efficacy of developing agents from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is rooted in the precise and elegant mechanism of DPP-4 inhibition.

  • Preservation of Active Incretins: Following a meal, intestinal L-cells secrete GLP-1.[3][4] In the absence of an inhibitor, DPP-4 rapidly cleaves GLP-1 into an inactive form. By competitively binding to the active site of DPP-4, novel agents derived from our core molecule prevent this degradation.[13]

  • Amplified Insulin Secretion: The resulting elevated levels of active GLP-1 bind to GLP-1 receptors (GLP-1R) on pancreatic β-cells. This potentiates insulin secretion in a strictly glucose-dependent manner, meaning insulin is released only when blood glucose is high, thereby minimizing the risk of drug-induced hypoglycemia.[4]

  • Suppression of Glucagon Release: Active GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by stimulating hepatic glucose production.[2][5]

  • Integrated Glycemic Control: The dual action of increasing insulin and decreasing glucagon, combined with effects like delayed gastric emptying, leads to a significant reduction in postprandial glucose spikes and improved overall glycemic control.

This integrated physiological response makes DPP-4 an authoritative and validated target for T2DM therapy.

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Physiological Effect Food Nutrient Intake GLP1 Active GLP-1 Secretion Food->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Beta_Cell Pancreatic β-Cells GLP1->Beta_Cell Binds GLP-1R Alpha_Cell Pancreatic α-Cells GLP1->Alpha_Cell Binds GLP-1R Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Novel Agent derived from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Production Synthesis_Workflow Start Starting Materials: - 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Desired Heterocycle Protect Protect Amino Group (e.g., Boc protection) Start->Protect Couple Amide Coupling Reaction (e.g., using EDC, HOBt) Protect->Couple Deprotect Deprotection Step (e.g., using TFA or HCl) Couple->Deprotect Purify Purification & Characterization (HPLC, NMR, MS) Deprotect->Purify Final Novel DPP-4 Inhibitor Candidate Purify->Final

Caption: Generalized Synthetic Workflow.

Application II: In Vitro Evaluation of Enzyme Inhibition and Selectivity

Once a new chemical entity is synthesized, its biological activity must be rigorously quantified. The primary in vitro assay measures the direct inhibition of the DPP-4 enzyme.

Protocol 1: Fluorometric DPP-4 Inhibition Assay

Principle: This assay quantifies the inhibitory potential of a test compound by measuring the reduction in the enzymatic cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free AMC molecule fluoresces intensely. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution (or DMSO for control) to the wells of a 96-well plate.

    • Add 24 µL of DPP-4 enzyme solution (pre-diluted in Tris-HCl buffer to a final concentration of ~1.5-2.0 mU/mL) to all wells.

  • Pre-incubation (A Critical Step): Gently mix the plate and incubate for 10 minutes at 37°C.

    • Scientific Rationale: This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory potency. [14]4. Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Tris-HCl buffer to a final concentration of ~200 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = [1 - (Ratecompound - Rateblank) / (Ratevehicle - Rateblank)] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Sample IC₅₀ Values
CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
Sitagliptin (Ref.)18> 25,000> 25,000> 1388x
Novel Compound X9.5> 30,000> 30,000> 3157x
Novel Compound Y25.25,000> 30,000~ 198x

Trustworthiness Through Selectivity: To ensure the safety profile of a new agent, it is imperative to assess its selectivity against other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of these enzymes has been linked to potential toxicities. A compound is considered trustworthy and has a higher potential for development if it exhibits high selectivity for DPP-4, as demonstrated by Novel Compound X in the table above. [15]This is typically performed using similar fluorometric assays with the respective enzymes and substrates.

Application III: In Vivo Assessment of Hypoglycemic Efficacy

Promising candidates from in vitro screening must be evaluated in a living system to confirm their therapeutic effect. The Oral Glucose Tolerance Test (OGTT) is the gold-standard preclinical assay for this purpose. [16]

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Principle: The OGTT measures the ability of an animal's body to clear a glucose load from the bloodstream. A potential hypoglycemic agent is administered prior to the glucose challenge. An effective agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels compared to a vehicle-treated control group.

Animal Model:

  • Normoglycemic: C57BL/6 mice. Used for initial efficacy screening.

  • Diabetic Model: db/db mice or Streptozotocin (STZ)-induced diabetic rats. These models mimic the diabetic state and are crucial for confirming therapeutic relevance. [17][18][19] Experimental Protocol:

  • Acclimatization and Fasting: Acclimate animals for at least one week. Fast the animals overnight (approx. 16 hours) with free access to water.

    • Scientific Rationale: Fasting ensures a stable and low baseline blood glucose level, making the effects of the glucose challenge and the test compound clearly measurable.

  • Baseline Blood Sample: Take a baseline blood sample (t= -30 min) from the tail vein to measure initial blood glucose.

  • Compound Administration: Administer the test compound (or vehicle control, and positive control like Sitagliptin) via oral gavage (p.o.) at a predetermined dose.

  • Absorption Period: Allow a 30-minute period for the compound to be absorbed.

  • Glucose Challenge: At t=0 min, administer a glucose solution (typically 2 g/kg) via oral gavage to all animals.

  • Serial Blood Sampling: Collect blood samples at specified time points post-glucose challenge (e.g., t = 15, 30, 60, 90, and 120 min). Measure blood glucose at each point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration (mg/dL) versus time for each treatment group.

    • Calculate the total Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the AUC of the compound-treated groups to the vehicle control group. A statistically significant reduction in AUC indicates hypoglycemic efficacy.

OGTT_Workflow Fasting Overnight Fast (~16 hours) Baseline t = -30 min Measure Baseline Blood Glucose Fasting->Baseline Dosing t = 0 min Oral Gavage: Test Compound Vehicle Control Positive Control Baseline->Dosing Challenge t = 30 min Oral Glucose Challenge (2 g/kg) Dosing->Challenge Sampling t = 45, 60, 90, 120, 150 min Serial Blood Sampling & Glucose Measurement Challenge->Sampling Analysis Data Analysis: Plot Glucose vs. Time Calculate AUC Statistical Comparison Sampling->Analysis

Caption: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.
Data Presentation: Sample OGTT Results
Treatment Group (10 mg/kg, p.o.)Glucose AUC₀₋₁₂₀ ₘᵢₙ (mg/dL * min)% Reduction vs. Vehicle
Vehicle Control25,500 ± 1,200-
Sitagliptin (Ref.)16,830 ± 95034%
Novel Compound X15,295 ± 87040%
Novel Compound Y21,165 ± 1,10017%
p < 0.05 compared to Vehicle Control

Conclusion and Future Outlook

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is more than a mere synthetic intermediate; it is a validated pharmacophore that provides a robust foundation for the rational design of novel DPP-4 inhibitors. The protocols detailed herein offer a clear, logical, and scientifically-grounded pathway from chemical synthesis to in vivo proof-of-concept. By understanding the causality behind each experimental step—from inhibitor pre-incubation to the selection of diabetic animal models—researchers can generate high-quality, reliable data.

Future research will likely focus on modifying this core structure to not only enhance potency and selectivity but also to improve pharmacokinetic profiles, potentially leading to less frequent dosing regimens. Furthermore, derivatives could be explored for multi-target therapies, combining DPP-4 inhibition with other mechanisms to address the multifaceted nature of Type 2 Diabetes. [20][21]The continued application of this versatile chemical entity promises to fuel the pipeline of innovative and effective treatments for patients worldwide.

References

  • Drucker, D. J. (2007). The role of gut hormones in glucose homeostasis.
  • Campbell, J. E., & Drucker, D. J. (2013). Regulation of glucose homeostasis by GLP-1. Nature Reviews Molecular Cell Biology, 14(9), 561-574.
  • Chayan, N., et al. (2022).
  • Seeley, R. J., & D'Alessio, D. A. (2005). New ways in which GLP-1 can regulate glucose homeostasis.
  • Abrahams, M. (2016). Physiology of GLP-1 in Post-prandial Glucose Homeostasis. MedPage Today.
  • ResearchGate. (n.d.). Novel DPP-4 inhibitors under clinical trial pipeline.
  • ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis. ChemicalBook.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
  • Slideshare. (n.d.). In- vitro and in-vivo screening of Hypoglycemics. Slideshare.
  • Unnamed Source. (n.d.). Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.
  • Santos, M. M., et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 249-259.
  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(23), 8213.
  • Unnamed Source. (2026). Inside the GLP‑1 Mechanism: How One Pathway Reaches Heart, Liver, Brain, and Beyond.
  • Tmedhin, B., et al. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 23(11), 2919.
  • ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay Using Bisegliptin. BenchChem.
  • Zhang, Y., et al. (2024). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Current Molecular Medicine, 24(12), 1550-1556.
  • Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Unnamed Source. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity.
  • Handayani, D., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules, 24(16), 2956.
  • ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14.
  • IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development.
  • Akter, F., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine, 7(3), 297-309.
  • Zhang, Y., et al. (2024). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PubMed.
  • Unnamed Source. (2024). Review of in vitro and in vivo models for antidiabetic activity.
  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893330.
  • Biftu, T., et al. (2007). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(1), 49-52.
  • Ge, Z., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (103), 53139.
  • ResearchGate. (2024). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.
  • ResearchGate. (2025). (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.
  • ChemicalBook. (2023). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Green Production of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Welcome to the technical support center for the green, biocatalytic production of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block for the synthesis of Sitagliptin.[1][2] This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green, biocatalytic production of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral building block for the synthesis of Sitagliptin.[1][2] This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of this chemo-enzymatic process. The transition from traditional chemical synthesis, often reliant on heavy metal catalysts and harsh conditions, to a greener, enzyme-based approach offers significant advantages in sustainability, efficiency, and safety.[3][4][5]

The cornerstone of this green route is the asymmetric synthesis from a prochiral ketone precursor, (Z)-4-oxo-4-(2,4,5-trifluorophenyl)but-2-enoic acid derivatives, catalyzed by an engineered ω-transaminase (ω-TA).[5][6] While elegant, this biocatalytic method presents unique experimental hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Low Reaction Conversion and Yield

Question: My transaminase reaction is stalling, resulting in low conversion of the ketone precursor and poor yield of the desired (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. What are the likely causes and how can I improve the outcome?

Answer: Low conversion is one of the most common challenges in transaminase-catalyzed reactions and typically stems from the reaction's unfavorable thermodynamic equilibrium or enzyme inhibition.[7][8][9] Let's break down the potential causes and solutions:

  • Unfavorable Equilibrium: The transamination reaction is reversible.[8][9] The accumulation of the co-product (e.g., acetone or pyruvate, depending on your amine donor) can drive the reaction backward, limiting the final conversion.

    • Solution 1: Use a "Smart" Amine Donor: Instead of simple donors like isopropylamine, consider using diamines. The co-products of these donors can undergo spontaneous cyclization and degradation, effectively removing them from the reaction and shifting the equilibrium towards product formation.[10]

    • Solution 2: Employ a Co-product Removal System: Couple your primary reaction with a secondary enzymatic system. For instance, if L-alanine is your amine donor, the pyruvate co-product can be removed by adding lactate dehydrogenase (LDH) and a cofactor regeneration system (e.g., glucose dehydrogenase/glucose), which converts pyruvate to lactate.[5] This multi-enzyme cascade can dramatically improve yields.[8][11]

  • Substrate/Product Inhibition: High concentrations of the prochiral ketone substrate or the amine product can inhibit the transaminase.[8] Wild-type enzymes are particularly susceptible to this, and even engineered variants have their limits.

    • Solution: Substrate Fed-Batch Strategy: Instead of adding all the ketone substrate at the beginning, implement a fed-batch approach. This maintains a low, steady concentration of the substrate, preventing inhibition while maximizing the enzyme's catalytic efficiency over time.

  • Suboptimal Reaction Conditions: Transaminases are sensitive to pH and temperature. Deviations from the optimal range for your specific enzyme will result in reduced activity.

    • Solution: Condition Optimization: Re-evaluate the reaction pH and temperature. Most transaminases used for this synthesis perform optimally at a slightly alkaline pH (e.g., 8.5-10.0) and temperatures between 40-50°C.[12] Ensure your buffer has sufficient capacity to prevent pH shifts during the reaction.

  • Insufficient Enzyme Loading or Activity: The amount of enzyme used may be insufficient for the desired conversion within your timeframe, or its specific activity might be lower than expected.

    • Solution: Increase Catalyst Loading: As a straightforward approach, try increasing the enzyme loading (e.g., from 4% w/w to 10% w/w).[12] If this is not cost-effective, you may need to source a more active, highly engineered enzyme variant. Several companies now offer transaminases specifically evolved for sitagliptin synthesis.[6][13]

Poor Enantioselectivity

Question: The enantiomeric excess (% ee) of my (R)-amino acid product is below the required >99%. What could be causing this?

Answer: High enantioselectivity is a key advantage of biocatalysis.[14] A drop in % ee is concerning and usually points to one of two issues:

  • Incorrect Enzyme Choice: The primary determinant of stereoselectivity is the enzyme itself. You must use an (R)-selective transaminase that has been specifically engineered to accept the bulky trifluorophenyl substrate and produce the desired (R)-enantiomer.[15]

    • Solution: Verify Enzyme Specificity: Confirm that you are using a well-characterized (R)-selective ω-TA. If you are screening novel enzymes, their stereopreference must be rigorously determined. The ATA-117 variant and its successors are well-documented examples for this type of transformation.[8][10]

  • Analytical Method Issues: The discrepancy might lie in the method used to measure % ee. Chiral HPLC methods must be carefully developed and validated.

    • Solution: Method Validation: Ensure your chiral HPLC or GC method can effectively resolve the (R)- and (S)-enantiomers. Run a racemic standard of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to confirm baseline separation of the two peaks. Check for co-eluting impurities that might interfere with the integration of the minor enantiomer peak.

Enzyme Instability and Inactivation

Question: My enzyme appears to lose activity over the course of the reaction, especially during longer batch times or on a larger scale. How can I improve its operational stability?

Answer: Enzyme stability is critical for a cost-effective and scalable process.[7][16] Inactivation can be caused by several factors:

  • Presence of Organic Co-solvents: The ketone precursor often has poor aqueous solubility, necessitating the use of a co-solvent like DMSO.[17] However, high concentrations of organic solvents can denature the enzyme.

    • Solution 1: Co-solvent Optimization: Titrate the minimum amount of co-solvent required to dissolve the substrate, typically in the range of 10-20% (v/v). Screen different solvents to find one that maintains enzyme stability.

    • Solution 2: Enzyme Immobilization: Immobilizing the transaminase on a solid support is a highly effective strategy to enhance its stability against solvents and temperature.[16][17][18] Covalent attachment to resins like epoxy or acrylic beads can provide significant stabilization and allows for easy recovery and reuse of the biocatalyst.[17]

  • Localized pH and Temperature Gradients: On a larger scale, poor mixing can create "hot spots" or areas of localized pH change that can irreversibly damage the enzyme.[16]

    • Solution: Improve Mixing and Process Control: Ensure your reaction vessel has adequate agitation. Implement robust pH and temperature monitoring and control systems to maintain uniform conditions throughout the reactor.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the biocatalytic route for producing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid considered "green"? A: This route aligns with the principles of green chemistry by:

  • Replacing Heavy Metal Catalysts: It avoids the use of rhodium or other precious metal catalysts common in traditional asymmetric hydrogenation, which can contaminate the final product and create hazardous waste.[15]

  • Milder Reaction Conditions: The enzymatic reaction runs in an aqueous medium under mild pH and temperature conditions, reducing energy consumption.[4]

  • Reducing Waste: The highly selective nature of the enzyme minimizes side-product formation, leading to higher atom economy and a significant reduction in total waste generated compared to earlier chemical routes.[3][5]

Q2: What is the role of Pyridoxal-5'-phosphate (PLP) in the reaction? A: PLP is an essential cofactor for all transaminases.[17] It covalently binds to a lysine residue in the enzyme's active site and acts as the carrier of the amino group during the catalytic cycle. In the first half-reaction, PLP accepts the amino group from the amine donor to become pyridoxamine-5'-phosphate (PMP). In the second half, PMP transfers the amino group to the ketone substrate, regenerating the PLP and releasing the chiral amine product.[8] While the enzyme usually contains PLP, adding a small amount (e.g., 1 mM) to the reaction buffer is often recommended to ensure the enzyme is fully saturated with its cofactor for maximum activity.[17]

Q3: How should I approach product purification? A: The final product is an amino acid, which exists as a zwitterion at neutral pH. This property is key for purification.

  • Ion-Exchange Chromatography: This is a highly effective method. At a pH below its isoelectric point, the amino acid will be positively charged and can be captured on a cation-exchange resin. After washing away neutral and anionic impurities (like the ketone starting material), the product can be eluted by changing the pH or increasing the salt concentration. This technique efficiently separates the amino acid from buffers, salts, and organic co-substrates.[19]

Section 3: Protocols & Data

Experimental Protocol: General Batch Reaction

This protocol provides a starting point for a lab-scale (100 mM) synthesis. Optimization will be required for your specific enzyme and setup.

  • Buffer Preparation: Prepare a 100 mM triethanolamine buffer and adjust the pH to 9.0.[17] Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

  • Enzyme and Amine Donor: In a temperature-controlled vessel at 40°C, dissolve the engineered (R)-selective transaminase (e.g., 10 mg/mL) in the buffer.[17] Add the amine donor (e.g., isopropylamine) to the desired concentration (e.g., 5 M).[17] Allow the solution to pre-incubate for 5-10 minutes.

  • Substrate Addition: Dissolve the ketone precursor, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[17]

  • Reaction Initiation: Add the substrate stock solution to the enzyme/donor mixture to initiate the reaction. The final substrate concentration should be around 100 mM.

  • Monitoring: Maintain the reaction at 40°C with constant stirring (e.g., 800 rpm).[17] Take samples periodically and analyze by HPLC to monitor the conversion of the ketone to the amine product and to determine the enantiomeric excess. A typical reaction may run for 24 hours.[10]

  • Workup: After the reaction reaches the desired conversion, terminate it by removing the enzyme (if immobilized) or by protein precipitation (e.g., by adding a water-miscible organic solvent or adjusting the pH). The product can then be purified from the supernatant, for example, by ion-exchange chromatography.[19]

Data Summary: Factors Influencing Reaction Success
ParameterTypical Range/ConditionRationale & Key Considerations
Enzyme Engineered (R)-selective ω-TAMust be selective for the bulky ketone and produce the (R)-enantiomer.[15]
Substrate Conc. 50-100 mMHigher concentrations can lead to substrate inhibition. A fed-batch strategy is recommended for scale-up.[10][19]
Amine Donor Isopropylamine, L-Alanine, DiaminesChoice affects the reaction equilibrium. Isopropylamine is common, but co-product removal systems may be needed.[17]
pH 8.5 - 10.0Enzyme activity and stability are highly pH-dependent.[12]
Temperature 40 - 50 °CBalances reaction rate and enzyme stability.
Co-solvent (DMSO) 10 - 20% (v/v)Required for substrate solubility but can impact enzyme stability. Use the minimum amount necessary.[17]
% ee >99%A critical quality attribute for pharmaceutical intermediates.[10]
Conversion 80 - 95%Highly dependent on equilibrium-shifting strategies and optimized conditions.[10]

Section 4: Visualizations

Core Reaction Pathway

The transaminase operates via a Ping-Pong Bi-Bi mechanism, which involves two half-reactions.

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amino group transfer Chiral_Amine (R)-Amine (Product) E_PLP->Chiral_Amine releases Ketone Prochiral Ketone (Substrate) Ketone->E_PMP binds Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PLP binds E_PMP->E_PLP Amino group transfer Ketone_Coprod Ketone Co-product (e.g., Acetone) E_PMP->Ketone_Coprod releases Troubleshooting_Workflow Start Low Conversion (<80%) Check_Eq Is equilibrium unfavorable? Start->Check_Eq Check_Inhib Is there substrate/ product inhibition? Check_Eq->Check_Inhib No Sol_Eq Implement co-product removal system or use a 'smart' donor Check_Eq->Sol_Eq Yes Check_Cond Are reaction conditions (pH, Temp) optimal? Check_Inhib->Check_Cond No Sol_Inhib Implement a substrate fed-batch strategy Check_Inhib->Sol_Inhib Yes Check_Enzyme Is enzyme loading/ activity sufficient? Check_Cond->Check_Enzyme Yes Sol_Cond Re-optimize pH and temperature for the specific enzyme Check_Cond->Sol_Cond No Sol_Enzyme Increase enzyme loading or use a more active enzyme variant Check_Enzyme->Sol_Enzyme No End High Conversion Achieved Check_Enzyme->End Yes Sol_Eq->End Sol_Inhib->End Sol_Cond->End Sol_Enzyme->End

Sources

Optimization

Technical Support Center: Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate for the synthesis of Sitagliptin and other DPP-4 inhibitors.[1] This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate for the synthesis of Sitagliptin and other DPP-4 inhibitors.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory and during scale-up.

Our objective is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and core concepts.

Q1: What are the most common and industrially viable synthetic routes to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A1: The synthesis of this vital intermediate has evolved significantly, moving towards more efficient and greener processes. The most prominent routes are:

  • Asymmetric Hydrogenation of an Enamine: This is arguably the most efficient and widely adopted industrial method. It involves the synthesis of a prochiral enamine intermediate, which is then hydrogenated using a chiral transition-metal catalyst (typically Rhodium or Ruthenium-based with a chiral phosphine ligand like JOSIPHOS) to install the desired (R)-stereocenter with high enantioselectivity.[2][3] This route is often favored for its high atom economy and potential for high throughput.

  • Biocatalytic Transamination: A greener alternative that has gained significant traction involves the use of a transaminase enzyme.[4][5] In this approach, a prochiral β-keto ester or acid is converted directly to the desired chiral amine using a highly selective (R)-transaminase. This method avoids the use of heavy metals and often proceeds under mild aqueous conditions.[5]

  • Chiral Pool Synthesis: This classical approach utilizes a readily available chiral starting material, such as (S)-serine or L-methionine, to build the target molecule.[6][7][8] While effective for ensuring stereochemical control, these routes can be longer (often involving multiple steps) and may have a lower overall yield compared to asymmetric catalytic methods.[6][8]

Q2: Why is the choice of protecting group for the amine so critical?

A2: The amine functionality is nucleophilic and can participate in unwanted side reactions. A protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is essential for several reasons:

  • Preventing Side Reactions: It prevents the amine from acting as a nucleophile in subsequent reaction steps. For instance, during the activation of the carboxylic acid for amide coupling, the unprotected amine could lead to oligomerization.

  • Improving Solubility: The Boc group increases the lipophilicity of the molecule, often improving its solubility in common organic solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane).[9]

  • Directing Stereochemistry: In some synthetic strategies, the protecting group can influence the stereochemical outcome of reactions at adjacent centers.

  • Facilitating Purification: The protected intermediate, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is often a stable, crystalline solid, which simplifies purification by crystallization.[9]

Q3: What are the primary analytical methods for monitoring reaction progress and ensuring final product quality?

A3: A robust analytical strategy is crucial.

  • For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the primary tool. It allows for the quantification of starting material consumption, intermediate formation, and product generation. Thin-Layer Chromatography (TLC) is a rapid, qualitative method for quick checks.

  • For Final Product Quality Control:

    • Purity: HPLC with UV detection is used to determine chemical purity and identify any impurities.

    • Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the final compound.[10]

    • Enantiomeric Purity (ee%): Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product, ensuring the correct stereoisomer has been synthesized.

Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Issue 1: My asymmetric hydrogenation reaction has low conversion or has stalled.

Potential Cause Underlying Rationale & Troubleshooting Steps
Catalyst Poisoning The catalyst, typically a sensitive organometallic complex, can be deactivated by impurities. Common poisons include water, oxygen, sulfur compounds, or basic/acidic residues from previous steps. Solution: Ensure all solvents and reagents are rigorously dried and degassed. Purify the enamine substrate meticulously to remove any contaminants.
Insufficient Hydrogen Pressure The hydrogenation is a gas-liquid reaction. Insufficient H₂ pressure can lead to a low concentration of dissolved hydrogen, slowing down the reaction rate. Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (often 20-30 bar).[11] Check for leaks in the system.
Product Inhibition The amine product can sometimes coordinate to the metal center of the catalyst more strongly than the enamine substrate, effectively inhibiting the catalytic cycle.[12] Solution: In some cases, performing the reaction with in situ protection of the product amine (e.g., by adding Boc-anhydride to the reaction mixture) can prevent this inhibition and drive the reaction to completion.[12]
Poor Substrate Quality The enamine substrate may exist as a mixture of E/Z isomers, or it may contain geometric impurities that react slower or not at all. Solution: Analyze the enamine substrate by NMR to confirm its isomeric purity. Re-purify if necessary.

Issue 2: The enantiomeric excess (ee%) of my product is lower than expected.

Potential Cause Underlying Rationale & Troubleshooting Steps
Incorrect Catalyst/Ligand Choice The "lock and key" interaction between the chiral ligand and the substrate is paramount for high enantioselectivity. Not all ligands are optimal for all substrates. Solution: Screen a panel of chiral ligands. For this specific transformation, ligands from the JOSIPHOS family are known to be highly effective.[2][3]
Sub-optimal Reaction Temperature Asymmetric hydrogenations are often highly sensitive to temperature. Higher temperatures can increase the reaction rate but may decrease enantioselectivity by allowing the reaction to proceed through less-selective, lower-energy transition states.[11] Solution: Optimize the reaction temperature. Start at the literature-recommended temperature and perform a study by systematically lowering it to find the best balance between reaction time and ee%.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[11][13] Solution: Protic solvents like methanol are often used and can play a role in the mechanism.[13] If selectivity is poor, screen other solvents (e.g., ethanol, isopropanol) or solvent mixtures.

Issue 3: I am observing a significant side product during the Boc-protection step.

A common side reaction during the protection of β-amino acids is the formation of a condensation dimer. This occurs when one molecule of the amino acid acts as a nucleophile (amine) and another acts as an electrophile (activated carboxylic acid), leading to an amide-linked dimer.

Solution:

  • Control Stoichiometry and Addition: Use a slight excess of Boc-anhydride (typically 1.1-1.2 equivalents). Add the Boc-anhydride slowly to the reaction mixture to maintain a low concentration of the activated species at any given time.

  • Optimize Solvent System: Using a biphasic system, such as tetrahydrofuran/water or dioxane/water, can be highly effective.[14] The amino acid is soluble in the aqueous phase with a base (like sodium bicarbonate), while the Boc-anhydride resides in the organic phase, allowing for a controlled reaction at the interface.

  • pH Control: Maintain a basic pH (8-9) throughout the reaction. This ensures the amine is deprotonated and nucleophilic while minimizing side reactions that can be promoted under acidic or strongly basic conditions.

Issue 4: I am having difficulty crystallizing the final product, obtaining an oil instead of a solid.

A4: This is a common issue, particularly if trace impurities are present that inhibit lattice formation.

  • Purity is Key: First, ensure the product is of high chemical purity (>98% by HPLC). If not, re-purify using column chromatography.

  • Solvent/Antisolvent System: Try dissolving the oil in a minimum amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly adding an antisolvent (e.g., hexane, diethyl ether) until turbidity persists.[15] Allow the mixture to stand, often at a reduced temperature (2-8°C), to induce crystallization.

  • pH Adjustment: Since the product is an amino acid, its solubility is highly pH-dependent. Dissolve the compound in a slightly acidic or basic aqueous solution and then carefully adjust the pH towards its isoelectric point (typically around neutral pH) to induce precipitation/crystallization.[15]

  • Seed Crystals: If you have a small amount of solid material, use it to seed the supersaturated solution to initiate crystallization.

Visualized Workflows and Logic

General Synthesis and Troubleshooting Workflow

This diagram outlines the primary synthetic route via asymmetric hydrogenation and key decision points for troubleshooting.

cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_final Final Product Start 2,4,5-Trifluorophenyl acetic acid Step1 Condensation with Meldrum's Acid Start->Step1 Step2 Coupling with Amine & Ring Opening Step1->Step2 Enamine Prochiral Enamine Substrate Step2->Enamine Hydrogenation Hydrogenation (Chiral Rh/Ru Catalyst, H2) Enamine->Hydrogenation Boc_Amine Boc-Protected Chiral Amine Hydrogenation->Boc_Amine Check_Conversion Low Conversion? Hydrogenation->Check_Conversion Deprotection Acidic Deprotection (e.g., HCl) Boc_Amine->Deprotection Check_EE Low ee%? Boc_Amine->Check_EE Final_Product (R)-3-Amino-4-(2,4,5-trifluoro phenyl)butanoic acid Deprotection->Final_Product Poisoning Check for Catalyst Poisons (Purify Substrate) Check_Conversion->Poisoning Pressure Verify H2 Pressure & System Integrity Check_Conversion->Pressure Inhibition Consider Product Inhibition (In-situ Protection) Check_Conversion->Inhibition Ligand Screen Chiral Ligands Check_EE->Ligand Temp Optimize Temperature Check_EE->Temp Solvent Screen Solvents Check_EE->Solvent

Caption: Workflow for Asymmetric Hydrogenation and Troubleshooting.

Key Experimental Protocol

Protocol: Boc-Protection of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This protocol describes the protection of the amino group, a critical step often performed after the chiral center is established.

Materials:

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and THF. Stir until most of the solids dissolve.

  • Boc₂O Addition: Dissolve Boc-anhydride (1.1 eq) in a small amount of THF. Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • In-Process Check (IPC): Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Workup - Quench & Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Add ethyl acetate to the remaining aqueous solution. Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing & Drying:

    • Wash the combined organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is often an oil or waxy solid.

  • Purification: Purify the crude product by crystallization, typically using an ethyl acetate/hexane solvent system, to yield Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a white solid.[16]

References

  • Vertex AI Search. (n.d.). Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.
  • ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.
  • ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis.
  • BenchChem. (n.d.). Technical Support Center: Asymmetric Hydrogenation of Imines.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14.
  • ResearchGate. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin | Request PDF.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • PubMed. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin.
  • Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • Figshare. (2016). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.
  • PubMed. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines.
  • ResearchGate. (n.d.). (PDF) Highly Enantioselective Synthesis of Sitagliptin.
  • ResearchGate. (n.d.). β-Elimination Side Reactions.
  • PubMed Central. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (n.d.). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chen, F. E., & Jia, G. Q. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Chinese Chemical Letters, 31(7), 1737-1745.
  • ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2025-2036.
  • MDPI. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 27(19), 6529.
  • ETH Zurich. (2015). Asymmetric Hydrogenation.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • LookChem. (n.d.). Cas 486460-00-8,BOC-(R) -.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

Sources

Troubleshooting

Optimizing reaction conditions for the amidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Technical Support Center: Optimizing Amidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Welcome to the technical support guide for the amidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Welcome to the technical support guide for the amidation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule, a critical intermediate in the synthesis of compounds like Sitagliptin[1][2], presents unique challenges due to its structure as a β-amino acid and the presence of a strongly electron-withdrawing trifluorophenyl group. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges, providing field-proven insights, troubleshooting protocols, and a comprehensive FAQ section.

The core of this reaction is the formation of a stable amide bond, a cornerstone of medicinal chemistry.[3] However, the specific characteristics of this substrate—namely the potential for steric hindrance and the altered electronics conferred by the fluorine atoms—necessitate careful optimization of reaction conditions to achieve high yield and purity while minimizing side reactions like racemization.[4][]

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is most effective for this amidation?

A1: The choice of coupling agent is critical for success.[4] While many options exist, they fall into several main classes, each with distinct advantages and disadvantages. For a challenging substrate like this, uronium or phosphonium salt-based reagents are often superior to standard carbodiimides alone.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly reactive and generally provide fast reaction times and high yields, even with sterically hindered or electron-deficient substrates. HATU, in particular, is extremely efficient due to the formation of a highly reactive OAt-ester intermediate. COMU is a newer, safer alternative that avoids the potentially explosive HOBt/HOAt moieties while maintaining high reactivity.[4]

  • Phosphonium Salts (e.g., PyBOP): These are also excellent reagents for difficult couplings. A key advantage over uronium salts is that they do not cause guanidinylation of the amine, a potential side reaction.

  • Carbodiimides (e.g., EDC, DIC) + Additives (e.g., HOBt, HOAt, OxymaPure): This is a cost-effective and widely used method.[3] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive active ester by the additive.[6] Using an additive is crucial to prevent racemization and the formation of an N-acylurea byproduct.[4][6]

For this specific substrate, HATU or COMU are highly recommended starting points due to their high reactivity, which can overcome the potential deactivation by the trifluorophenyl group.

Q2: What is the best solvent and base combination?

A2: The most common solvents are aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[7]

  • DMF: Excellent solvating properties for most reactants, but can be difficult to remove during workup.

  • DCM: Easier to remove, but may not be suitable if reactants have poor solubility.

  • Acetonitrile (ACN) or Tetrahydrofuran (THF): Viable alternatives, sometimes offering cleaner reactions.[3][8]

A non-nucleophilic tertiary amine base is required to neutralize acidic byproducts and ensure the amine coupling partner is in its free, nucleophilic state.

  • Diisopropylethylamine (DIPEA): The most common choice due to its steric bulk, which prevents it from acting as a nucleophile.

  • Triethylamine (Et3N): Also widely used, but can sometimes lead to more side reactions than DIPEA.

Typically, 2-4 equivalents of base are used, depending on the coupling reagent and the salt form of the reactants.[7]

Q3: What is the optimal order of reagent addition?

A3: The order of addition can significantly impact yield and purity, especially when using highly reactive uronium reagents like HATU. The generally accepted best practice is to pre-activate the carboxylic acid .[9]

  • Dissolve the carboxylic acid, coupling agent (e.g., HATU), and base (e.g., DIPEA) in the chosen solvent.

  • Stir this mixture for several minutes (5-15 min) at room temperature. This allows the formation of the active ester.

  • Add the amine component to the pre-activated mixture.

This sequence minimizes the exposure of the amine to the highly reactive coupling agent, preventing potential side reactions such as the guanidinylation of the primary amine.[9]

Q4: How do the fluorine substituents affect the reaction?

A4: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two main consequences:

  • Increased Acidity of the Carboxylic Acid: This can facilitate the initial activation step.

  • Decreased Basicity/Nucleophilicity of the Amine: If the amine component also contains electron-withdrawing groups, its nucleophilicity can be reduced, making the coupling sluggish.[3] The fluorine atoms on the 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid itself can influence the pKa of the amino group, although its primary electronic effect is on the phenyl ring.[10][11] This potential for reduced reactivity is a primary reason for choosing a high-potency coupling reagent like HATU.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective coupling reagent. 2. Insufficient activation time. 3. Deactivated amine (protonated). 4. Poor solubility of reactants. 5. Water in the reaction.1. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU or COMU). 2. Increase pre-activation time to 15-20 minutes before adding the amine.[9] 3. Ensure sufficient base (2-4 eq.) is used to deprotonate the amine salt and neutralize acids.[7] 4. Switch to a better solvent (e.g., from DCM to DMF) or gently warm the reaction.[9][12] 5. Use anhydrous solvents and reagents.
Multiple Side Products 1. N-acylurea formation (with carbodiimides). 2. Guanidinylation of amine (with uronium reagents). 3. Racemization of the chiral center. 4. Reaction temperature is too high.1. Ensure an additive like HOBt or OxymaPure is used with EDC or DIC.[6] 2. Use a pre-activation protocol or switch to a phosphonium-based reagent like PyBOP.[9] 3. Add a racemization suppressant like HOBt or HOAt.[7] Keep the temperature low (start at 0 °C). 4. Run the reaction at 0 °C to room temperature. Avoid excessive heating unless necessary for difficult couplings.[12]
Reaction Stalls / Incomplete Conversion 1. Steric hindrance between coupling partners. 2. Insufficient reagent stoichiometry. 3. Aggregation of reactants in solution.1. Switch to a more potent coupling reagent (HATU, COMU). Consider increasing the reaction temperature moderately (e.g., to 40 °C).[13] 2. Increase the equivalents of the coupling agent and/or the non-limiting reactant to 1.2-1.5 eq.[14] 3. Add a solvent like DMSO to the reaction mixture or use sonication to break up aggregates.[12]
Difficult Workup 1. Water-soluble byproducts from EDC. 2. High-boiling solvent (DMF). 3. Excess base (DIPEA/Et3N).1. Perform multiple aqueous washes (water, dilute acid, dilute base) to remove the urea byproduct.[7] 2. Remove most DMF under high vacuum at elevated temperature (50-70 °C), or perform an aqueous workup with an extraction solvent (e.g., EtOAc) and wash multiple times with 5% LiCl solution or brine to pull DMF into the aqueous layer.[8] 3. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to remove residual tertiary amine base.[8]

Experimental Protocols & Methodologies

Method 1: High-Reactivity Coupling using HATU

This protocol is recommended for achieving high yields, especially if other methods have failed. It employs a pre-activation step to minimize side reactions.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq.).

  • Add anhydrous DMF (or DCM) to dissolve the acid (approx. 0.1-0.2 M concentration).

  • Add HATU (1.1 - 1.2 eq.) to the solution.

  • Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 15 minutes. The solution should remain clear. This is the pre-activation step.

  • In a separate vial, dissolve the desired amine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once complete, dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method 2: Cost-Effective Coupling using EDC/HOBt

This is a standard, reliable method suitable for many applications.

Step-by-Step Protocol:

  • To a dry round-bottom flask, add 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

  • Add DIPEA (2.0-3.0 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).

  • Workup: Dilute the mixture with DCM or Ethyl Acetate. Wash with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x). The water-soluble di-substituted urea byproduct from EDC should be removed during the aqueous washes.[6] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify as needed.

Visualizations

General Amidation Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Sequence cluster_downstream Downstream Processing Acid 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Activation Carboxyl Activation (Active Ester Formation) Acid->Activation Pre-activation (Recommended) Amine Amine Component Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Activation Pre-activation (Recommended) Base Base (DIPEA) Base->Activation Pre-activation (Recommended) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the amidation reaction.

Amide Bond Formation Mechanism

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling RCOOH R-COOH Activator Coupling Agent + Base RCOOH->Activator ActiveEster R-CO-X (Activated Intermediate) Activator->ActiveEster Forms reactive ester/anhydride Amine R'-NH2 ActiveEster->Amine Electrophile Amide R-CO-NH-R' (Amide Product) Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation.

Troubleshooting Decision Tree

G Start Reaction Issue? LowYield Low Yield / Stalled? Start->LowYield Yes SideProducts Messy / Side Products? Start->SideProducts No Solubility Check Solubility LowYield->Solubility Racemization Racemization Suspected? SideProducts->Racemization Reagent Upgrade Coupling Agent (e.g., to HATU) Solubility->Reagent OK Stoichiometry Check Stoichiometry (Use 1.2 eq) Reagent->Stoichiometry Byproducts Specific Byproducts? Racemization->Byproducts No Temp Lower Temperature (Start at 0°C) Racemization->Temp Yes Preactivate Use Pre-activation Protocol Byproducts->Preactivate Guanidinylation SwitchReagent Switch Reagent Type (Uronium -> Phosphonium) Byproducts->SwitchReagent N-Acylurea Additive Add HOBt/HOAt Temp->Additive

Caption: Decision tree for troubleshooting amidation reactions.

References

  • Maddila, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • NCERT. Amines. [Link]

  • Hansson, M., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Google Patents.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Reddit. (2022). HATU coupling - what's the best order?. [Link]

  • Khobragade, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Sevastyanov, D. A., et al. (2016). A Selective Single Step Amidation of Polyfluoroarenes. National Institutes of Health. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link]

  • RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

  • Gill, H., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC - PubMed Central. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Fluoride Action Network. (2019). The Dark Side of Fluorine. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • National Institutes of Health. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

  • PubChem - NIH. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • RSC Publishing. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. [Link]

  • National Institutes of Health. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]

  • ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]

  • Journal of the American Chemical Society. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

  • Reddit. (2021). EDC-HOBt Amide coupling workup help. [Link]

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Optimization

Technical Support Center: Catalyst Deactivation in 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Synthesis

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate for Sitagliptin. This guide is designed for researchers, chemists, and process deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate for Sitagliptin. This guide is designed for researchers, chemists, and process development professionals engaged in the asymmetric hydrogenation of the precursor enamine. The most advanced and widely implemented manufacturing route involves the highly enantioselective hydrogenation of a β-enamine amide using a rhodium-based chiral catalyst, such as a Rh(I) complex with a Josiphos-type ligand.[1][2]

While this method is highly efficient, its success hinges on the stability and activity of the homogeneous catalyst. Catalyst deactivation is a primary challenge, leading to stalled reactions, decreased enantioselectivity, and significant downstream processing issues. This document provides in-depth troubleshooting guides and preventative best practices to help you overcome these obstacles.

Part 1: Understanding the Root Causes of Catalyst Deactivation

In homogeneous asymmetric hydrogenation, the catalyst—a sophisticated complex of a transition metal (e.g., Rhodium) and a chiral ligand—is exquisitely sensitive to its environment. Deactivation is the loss of catalytic activity or selectivity over time and can be broadly categorized into three primary mechanisms relevant to this synthesis.[3]

  • Poisoning : This is the most common and acute cause of deactivation. It occurs when impurities in the reaction mixture chemically bond to the catalyst's active metal center, rendering it unavailable for the intended reaction.[4][5] This is typically a chemical process involving strong chemisorption.[6]

  • Fouling & Degradation : This involves the physical blockage of the active site by insoluble species or the chemical degradation of the catalyst complex itself. This can be caused by by-products from the main reaction or side reactions.[4][7]

  • Thermal Degradation (Sintering) : While more common in heterogeneous catalysis, operating at excessive temperatures can cause homogeneous catalysts to decompose or form inactive agglomerates.[4][5]

These mechanisms are not mutually exclusive and often work in concert to diminish catalyst performance.

Deactivation Catalyst Deactivation Pathways Poisoning Poisoning (Chemical Adsorption) Deactivation->Poisoning Fouling Fouling / Degradation (Physical Blockage / Chemical Change) Deactivation->Fouling Thermal Thermal Degradation (Decomposition) Deactivation->Thermal SubPoisons Substrate Impurities (Sulfur, Halides, Water) Poisoning->SubPoisons Source: Raw Materials ProdInhib Product Inhibition (Amine Coordination) Poisoning->ProdInhib Source: Reaction Itself GasPoisons Gas Impurities (CO) from H₂ Source Poisoning->GasPoisons Source: Reagents Coking Side-Product Fouling (Polymeric Residues) Fouling->Coking Cause: Impurities, High Temp LigandDeg Ligand Degradation (e.g., P-Oxidation) Fouling->LigandDeg Cause: Oxidants, Water

Caption: Primary mechanisms of catalyst deactivation in homogeneous hydrogenation.

Part 2: Troubleshooting Guide

This section is formatted as a direct response to common issues observed during the synthesis.

Q1: My reaction is extremely sluggish or has failed to initiate. What is the primary suspect?

A1: Acute Catalyst Poisoning. When a reaction fails to start, the most probable cause is the presence of a potent catalyst poison in one of your starting materials, which deactivates the catalyst immediately upon contact.

  • Causality Explained : The Rhodium(I) center of your catalyst is a soft Lewis acid, making it highly susceptible to poisoning by soft Lewis bases. Trace amounts of impurities like sulfur compounds (thiols, thioethers), residual halides from previous steps, or even water can irreversibly bind to the rhodium, blocking the coordination site needed for the enamine substrate.[4][6]

  • Diagnostic Steps :

    • Review Raw Material CoA : Check the certificates of analysis for your enamine substrate, solvent (typically methanol or isopropanol), and any additives. Look for specifications on sulfur content, water content (Karl Fischer), and halide levels.

    • Small-Scale Control Experiment : Run a small-scale reaction using a fresh, high-purity batch of solvent and a newly opened bottle of catalyst. If this reaction proceeds, it strongly implicates your production-scale raw materials.

    • Spiking Experiment : If you suspect the substrate, run a control reaction and a second reaction where you add a small amount of the suspect substrate batch. A significant rate decrease in the spiked experiment points to the substrate as the source of the poison.

  • Corrective Actions :

    • Substrate/Solvent Purification : If a raw material is contaminated, it must be purified. A common and effective method is to pass the material through a packed bed of activated carbon (for organic poisons) or activated alumina (for water and polar impurities).

    • Hydrogen Source Verification : Ensure your hydrogen gas is of ultra-high purity (UHP). Lower-grade hydrogen can contain carbon monoxide (CO), which is a classic inhibitor of rhodium catalysts, forming stable carbonyl complexes.[8]

Q2: The reaction begins at a good rate but then slows dramatically and stalls before completion. Why?

A2: Product Inhibition or Gradual Poisoning. This reaction profile points towards a deactivation mechanism that occurs as the reaction progresses. The most likely culprit is the product itself acting as an inhibitor.

  • Causality Explained : The product of the hydrogenation is a primary amine. Primary amines are Lewis bases and can coordinate to the rhodium center.[9][10] This coordination is often reversible, but it competes with the binding of the starting enamine substrate. As the product concentration increases, it can progressively occupy more and more of the catalyst's active sites, slowing and eventually halting the reaction.

  • Diagnostic Steps :

    • Kinetic Monitoring : Detailed reaction monitoring (e.g., via in-situ IR or offline HPLC) will show a deviation from expected first or zero-order kinetics. The rate will decrease faster than substrate depletion would suggest.

    • Product-Addition Experiment : Run two parallel reactions. In the second reaction, add a small amount (e.g., 10 mol%) of the final amine product at the beginning. If this second reaction shows a significantly lower initial rate compared to the control, product inhibition is confirmed.

  • Corrective Actions & Protocols :

    • In-Situ Product Protection : A highly effective strategy is to add an agent that traps the amine product as it is formed. Adding one equivalent of Boc-anhydride ((Boc)₂O) to the reaction mixture will convert the primary amine product into its corresponding Boc-protected carbamate in situ.[2] The carbamate is a much weaker ligand for the rhodium center and does not act as an inhibitor.

    • Process Parameter Optimization : Lowering the reaction temperature may weaken the product-catalyst binding more than the substrate-catalyst binding, mitigating inhibition. However, this will also lower the overall reaction rate, so a careful optimization study is required.

Q3: My reaction reached completion, but the enantiomeric excess (e.e.) is below specification. Is the catalyst at fault?

A3: Yes, this is likely due to compromised catalyst integrity or the formation of an alternative, less selective catalytic species.

  • Causality Explained : The high enantioselectivity of this reaction is dictated by the precise three-dimensional structure of the chiral ligand around the rhodium atom. If the ligand degrades (e.g., through oxidation of the phosphine groups by trace oxygen) or if a different, achiral rhodium species is formed due to reaction with impurities, this new species may still be catalytically active but will lack stereocontrol, producing a racemic product and thus lowering the overall e.e.

  • Diagnostic Steps :

    • Strict Anaerobic Technique : Review your experimental setup. Was the reactor properly purged? Were all solvents and reagents thoroughly de-gassed? Any oxygen ingress can damage the phosphine ligand.

    • ³¹P NMR Analysis : If possible, take a sample of the reaction mixture and analyze it by ³¹P NMR. The appearance of new phosphorus signals, particularly in the region of phosphine oxides, is direct evidence of ligand degradation.

    • Check for Achiral Additives : Review the entire process for any basic additives (e.g., amines, carbonates) that could potentially displace the chiral ligand and form a different, less selective catalyst.

  • Corrective Actions :

    • Implement Rigorous Inert Atmosphere Techniques : Use Schlenk lines or a glovebox for catalyst handling. Ensure solvents are purged with argon or nitrogen for an extended period before use. The reactor must be made scrupulously oxygen-free via multiple vacuum/inert gas cycles.

    • Use of Promoters : In some cases, additives can stabilize the active catalytic species. For example, ammonium chloride (NH₄Cl) has been identified as an effective promoter for the asymmetric hydrogenation of a similar β-enamine amide, potentially by facilitating the generation of the active catalyst and improving its stability.[1]

Part 3: Preventative Measures & FAQs

Q1: How should I qualify my raw materials to minimize the risk of deactivation? A1: Implement stringent incoming quality control. For the enamine substrate, specify maximum limits for sulfur (XRF or combustion analysis), water (Karl Fischer), and residual halides (ion chromatography). For the solvent, ensure it is of anhydrous grade and test for peroxides, which can oxidize the ligand.

Q2: Are there any additives that can improve catalyst performance? A2: Yes. As mentioned, for product inhibition, adding (Boc)₂O can be highly effective.[2] For certain reactions, additives like NH₄Cl have been shown to act as promoters, potentially by ensuring the formation of the correct active species.[1] However, any additive should be thoroughly tested on a small scale first, as it could also have unforeseen negative effects.

Q3: Is it possible to regenerate a deactivated homogeneous Rhodium/Josiphos catalyst? A3: In-situ regeneration of a poisoned homogeneous catalyst is generally not feasible in a manufacturing environment. The bonds formed between poisons and the rhodium center are typically too strong to be broken under mild conditions. Unlike some heterogeneous catalysts that can be regenerated by burning off coke or washing, a poisoned molecular catalyst is often irreversibly damaged.[11][12][13] Therefore, the focus must be on prevention through feedstock purification and rigorous process control.

Part 4: Data Tables & Protocols

Table 1: Common Catalyst Poisons and Their Mitigation
Poison ClassExamplesCommon SourceMitigation Strategy
Sulfur Compounds Thiols, Thioethers, H₂SSubstrate, SolventsPurify feedstock through activated carbon; use high-purity materials.
Product Amine 3-Amino-4-(...)butanoic acidReaction ProductIn-situ protection with (Boc)₂O; optimize reaction conditions.[2]
Halogens/Halides Cl⁻, Br⁻Substrate (from previous steps)Recrystallize substrate; specify low halide content.[14]
Water H₂OSolvents, AtmosphereUse anhydrous solvents; perform reaction under strict inert atmosphere.[6]
Oxidants O₂, PeroxidesAir leaks, SolventsDegas all liquids; use rigorous anaerobic techniques.
Coordinating Gases Carbon Monoxide (CO)Low-purity H₂ sourceUse UHP grade (99.999%) hydrogen.[8]
Protocol 1: Small-Scale Reaction Test for Raw Material Qualification

This protocol is designed to quickly assess if a new batch of substrate or solvent contains catalyst poisons.

  • Setup : In a glovebox, place a 20 mL vial with a magnetic stir bar.

  • Catalyst Loading : Add the Rhodium/(t-Bu)Josiphos catalyst (e.g., 0.1 mol%).

  • Control Reaction :

    • Add 5 mL of a trusted, high-purity "gold standard" solvent (e.g., degassed anhydrous methanol).

    • Add 500 mg of a trusted "gold standard" enamine substrate.

    • Seal the vial, remove from glovebox, and place in a high-pressure reactor.

    • Pressurize with UHP hydrogen (e.g., 20 bar) and heat to the target temperature (e.g., 50 °C).[15]

    • Monitor conversion over time (e.g., 4 hours). This is your baseline.

  • Test Reaction :

    • Repeat steps 1-2.

    • Use the new batch of solvent and the gold standard substrate to test the solvent.

    • Use the gold standard solvent and the new batch of substrate to test the substrate.

    • Run the reaction under identical conditions to the control.

  • Analysis : Compare the kinetic profile of the test reactions to the control. Any significant decrease in rate or failure to reach completion indicates the new raw material is contaminated.

Workflow Diagram: Troubleshooting Stalled Reactions

Start Reaction Stalls or Fails CheckTime When did it stall? Start->CheckTime StallStart Stalled at t=0 CheckTime->StallStart At Start StallMid Stalled Mid-Reaction CheckTime->StallMid After Progress CauseAcute Likely Cause: Acute Poisoning StallStart->CauseAcute CauseProduct Likely Cause: Product Inhibition StallMid->CauseProduct CheckEE Is e.e. also low? StallMid->CheckEE ActionQualify Action: Qualify Raw Materials (Protocol 1) CauseAcute->ActionQualify ActionTrap Action: Add (Boc)₂O to trap product amine CauseProduct->ActionTrap CheckEE->CauseProduct No CauseLigand Likely Cause: Ligand Degradation (Oxidation) CheckEE->CauseLigand Yes ActionInert Action: Improve Inert Atmosphere Technique CauseLigand->ActionInert

Caption: A decision tree for diagnosing and addressing stalled hydrogenation reactions.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available from: [Link]

  • Díez, J., et al. (2018). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available from: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available from: [Link]

  • Wiley-VCH. (n.d.).
  • H-TEK. (2024). Catalyst deactivation mechanisms and how to prevent them. H-TEK. Available from: [Link]

  • Wang, D., et al. (2020). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. Available from: [Link]

  • Al-Dahhan, M. (2019). What are the factors for catalysts desactivation? ResearchGate. Available from: [Link]

  • Ketchie, W., et al. (2012). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Available from: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available from: [Link]

  • Monzón, A., et al. (2011). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Regeneration method of hydrogenation catalyst. Google Patents.
  • Google Patents. (n.d.). WO2014014466A1 - Regeneration of a hydrogenation catalyst. Google Patents.
  • Li, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). (A) The current synthesis of sitagliptin involves enamine formation.... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). ResearchGate. Available from: [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit. Available from: [Link]

  • Toth, I. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
  • Wiley-VCH. (2016). 1 Rhodium(I)

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the synthesis of Sitagliptin. The following sections are designed to offer practical, experience-driven advice to overcome common challenges in obtaining this compound with high chemical and chiral purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

While the exact impurity profile depends on the synthetic route, several classes of impurities are commonly observed:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid esters or the corresponding enamine.

  • Side-Reaction Products: Over-alkylation or dimerization products can sometimes form under certain reaction conditions.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon from a hydrogenation step) or reagents (e.g., borohydrides) may be present.

  • Enantiomeric Impurity: The undesired (S)-enantiomer is a critical impurity that needs to be controlled and monitored, especially in asymmetric syntheses or resolutions.

  • Boc-Protected Intermediate: If the synthesis involves a Boc-protected amine, incomplete deprotection will lead to the presence of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in the final product.[1]

Q2: What are the primary methods for purifying this compound?

The purification strategy for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves a multi-step approach:

  • Aqueous Work-up and Extraction: Initial purification after the reaction often involves pH adjustment and extraction to remove inorganic salts and highly polar or non-polar impurities.

  • Crystallization/Recrystallization: This is the most common and effective method for achieving high purity. The compound can be crystallized from various solvent systems. A patent for a related derivative mentions washing the product with a mixture of propan-2-ol and water, suggesting that alcohol/water mixtures can be effective for crystallization.[2]

  • Flash Column Chromatography: For removing impurities with similar solubility to the desired product, flash chromatography on silica gel can be employed. This is particularly useful for purifying the Boc-protected intermediate before the final deprotection step.[3][4]

  • Chiral Resolution: If the synthesis is not enantioselective, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.

Q3: How is the purity of the final product typically assessed?

A combination of analytical techniques is used to ensure the purity of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing chemical purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral column is required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin as the chiral selector (e.g., Astec CHIROBIOTIC T), are effective for separating underivatized amino acid enantiomers.[5] Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column can be used.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and to detect any structural impurities.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Q4: What is the role of the Boc-protecting group in the purification process?

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in both the synthesis and purification of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Improved Solubility in Organic Solvents: The Boc-protected intermediate, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is significantly less polar than the free amino acid.[1][7] This increased solubility in common organic solvents makes it much more amenable to purification by standard flash column chromatography on silica gel.

  • Simplified Purification: By purifying the Boc-protected intermediate, many polar impurities can be easily removed. The subsequent deprotection step is often a clean reaction, yielding the final product in high purity after a simple work-up or crystallization. This strategy avoids the challenges of chromatographing the highly polar, zwitterionic free amino acid.

Section 2: Troubleshooting Guide

Problem 1: Low Purity After Initial Work-up
  • Symptom: HPLC analysis of the crude product shows multiple significant peaks, with the desired product purity below 95%.

  • Potential Causes:

    • Incomplete reaction, leaving starting materials.

    • Formation of by-products due to non-optimized reaction conditions (temperature, time, stoichiometry).

    • Ineffective initial extraction or washing steps.

  • Solutions:

    G start Crude Product (Purity <95%) check_sm Identify Impurities by LC-MS and NMR start->check_sm sm_present Starting Material Present? check_sm->sm_present byprod_present By-products Present? sm_present->byprod_present No optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) sm_present->optimize_rxn Yes improve_workup Improve Aqueous Work-up byprod_present->improve_workup Yes crystallize Attempt Recrystallization byprod_present->crystallize No optimize_rxn->start improve_workup->crystallize chromatography Consider Column Chromatography crystallize->chromatography Fails end High Purity Product crystallize->end Successful chromatography->end

    Caption: Initial Purification Workflow

    • Identify the Impurities: Use LC-MS and NMR to identify the structures of the major impurities. Knowing whether they are unreacted starting materials or side-products is crucial for deciding the next step.

    • Optimize the Reaction: If significant amounts of starting materials are present, consider re-running the reaction with adjusted conditions (e.g., longer reaction time, higher temperature, or different reagent stoichiometry).

    • Improve the Work-up:

      • Acid-Base Washes: Utilize the amphoteric nature of the amino acid. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH), wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.[8]

      • Solvent Selection: Ensure the organic solvent used for extraction is appropriate for the impurities you are trying to remove.

Problem 2: Difficulty with Crystallization
  • Symptom: The product "oils out" as a viscous liquid instead of forming solid crystals, or it fails to precipitate from the solution upon cooling.

  • Potential Causes:

    • High Impurity Level: Impurities can inhibit the formation of a crystal lattice.

    • Supersaturation: The solution is too concentrated, causing the product to come out of solution too quickly and above its melting point.[9]

    • Incorrect Solvent System: The chosen solvent may be too good or too poor a solvent for the compound.

    • Hygroscopic Nature: The product may be absorbing water from the atmosphere, preventing crystallization.[8]

  • Solutions:

    • Address Oiling Out: If the product oils out, re-heat the solution to re-dissolve the oil, add more of the "good" solvent to reduce supersaturation, and allow it to cool more slowly.[9]

    • Optimize the Solvent System: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For amino acids, mixed solvent systems are often effective.

Solvent SystemRationale
Isopropanol / WaterBalances polarity; water acts as an anti-solvent.[2]
Ethanol / WaterSimilar to isopropanol/water, a common choice for polar compounds.
Methanol / Diethyl EtherMethanol dissolves the amino acid, and ether is added as an anti-solvent.
Acetic Acid / WaterThe acidic medium can aid in salt formation and crystallization.
Problem 3: Persistent Impurities After Crystallization
  • Symptom: A specific impurity peak remains in the HPLC chromatogram even after multiple recrystallization attempts.

  • Potential Causes:

    • Co-crystallization: The impurity has a similar structure and solubility profile to the product and gets incorporated into the crystal lattice.

    • Azeotrope-like Behavior: The impurity and product have very similar solubilities in the chosen solvent system.

  • Solutions:

    • Switch to a Different Purification Method: When crystallization is ineffective, column chromatography is the next logical step.

    • Purify the Boc-Protected Intermediate: As mentioned in the FAQs, the Boc-protected version of the amino acid is much less polar and easier to purify by standard silica gel flash chromatography.[1] A typical mobile phase would be a gradient of ethyl acetate in hexanes. After collecting the pure, protected intermediate, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    • Ion-Exchange Chromatography: For the free amino acid, ion-exchange chromatography can be a powerful technique. The zwitterionic nature of the compound allows it to bind to both cation and anion exchange resins, offering a different selectivity mechanism compared to crystallization or reversed-phase HPLC.

Problem 4: Incorrect Chiral Purity
  • Symptom: Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer, resulting in a low enantiomeric excess (e.e.).

  • Potential Causes:

    • Racemization: Harsh reaction conditions (strong base or acid, high temperatures) can cause racemization at the stereocenter.

    • Ineffective Asymmetric Synthesis or Resolution: The chiral catalyst or resolving agent may not be performing optimally.

  • Solutions:

    • Review and Optimize Reaction Conditions: Investigate the steps in your synthesis where racemization is most likely to occur and consider milder conditions.

    • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers.

      • React the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid) to form a mixture of diastereomeric salts.

      • These diastereomers will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

      • After isolating the desired diastereomeric salt, the chiral auxiliary can be removed by an acid-base workup to yield the enantiomerically pure amino acid.

    • Preparative Chiral HPLC: While expensive and resource-intensive, preparative chiral HPLC can be used to separate the enantiomers if other methods fail.

Section 3: Detailed Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is a general guideline and may require optimization for your specific material.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Add the minimum amount of hot isopropanol required to fully dissolve the solid. The solution should be near boiling.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the isopropanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To encourage slower cooling, you can place the flask in an insulated container.[9] Once at room temperature, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 2:1 mixture of isopropanol and water, followed by a wash with a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography of the Boc-Protected Intermediate

This protocol is for the purification of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes. A typical starting point is 10% EtOAc in hexanes, gradually increasing to 30-40% EtOAc.

  • Sample Preparation: Dissolve the crude Boc-protected amino acid in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel by adding the silica and then removing the solvent under reduced pressure. This is known as "dry loading" and typically results in better separation.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product by thin-layer chromatography (TLC). The Boc-protected amino acid is UV-active, making it easy to visualize on TLC plates with a UV lamp.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

G start Crude Boc-Protected Amino Acid dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Column with Silica Gel in Hexanes/EtOAc pack_column->load_sample elute Elute with Hexanes/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Boc-Protected Product evaporate->end

Caption: Flash Chromatography Workflow

References

  • Mahrath, A. J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Hampton Research. Crystallization Tips. Hampton Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Harjo, B., Ng, K. M., & Wibowo, C. (2012). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 51(31), 10435–10446. Available at: [Link]

  • Farah, A. A., & Geddes, C. D. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. RSC Advances, 6(72), 68065–68074. Available at: [Link]

  • Lu, H., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(10), 2843–2847. Available at: [Link]

  • Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Available at: [Link]

  • Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Ilisz, I., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-38. Available at: [Link]

  • LookChem. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. Available at: [Link]

Sources

Optimization

Reducing side-product formation in the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on minimizing side-product formation and optimizing yield and purity. The information is presented in a troubleshooting-oriented question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common synthetic stages and the problems that can arise within them.

Issues During BOC Protection of the Amino Group

A common and critical step in many synthetic routes is the protection of the amino group of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a tert-butoxycarbonyl (BOC) group. While seemingly straightforward, this step can be a source of significant impurity generation if not properly controlled.

Question 1: I'm observing a significant, difficult-to-remove impurity during the BOC protection of my amino acid. What is it and how can I prevent its formation?

Answer:

You are likely encountering a condensation impurity , a common side-product in the BOC protection of β-amino acids. This impurity arises from the intermolecular condensation of two molecules of the starting amino acid, or the reaction of the newly formed BOC-protected amino acid with another molecule of the starting material. A Chinese patent (CN112500316A) has identified and characterized a key condensation impurity in this specific synthesis.[3]

Mechanism of Formation:

The formation of this condensation product is thought to proceed via the activation of the carboxylic acid moiety of one molecule, which then reacts with the amino group of a second molecule to form an amide bond. This can be exacerbated by the reaction conditions, particularly the choice of base and solvent.

Troubleshooting Strategies:

Parameter Problem Recommended Solution Rationale
Solvent High levels of condensation impurity observed in solvents like dichloromethane or tetrahydrofuran.[3]Use a biphasic solvent system, such as toluene and water.The use of a water-immiscible organic solvent can help to control the reaction rate and minimize the interaction between activated species, thus reducing the likelihood of intermolecular condensation.[3]
Base Strong organic bases like triethylamine can promote the formation of the condensation impurity.[3]Utilize a mild inorganic base such as sodium bicarbonate or sodium hydroxide.[3]Inorganic bases are less likely to activate the carboxylic acid towards unwanted amide bond formation compared to organic amines.
Temperature Elevated temperatures can increase the rate of side reactions.Maintain a controlled temperature, typically around 20°C.[3]Lower temperatures help to favor the desired N-acylation reaction over the competing intermolecular condensation.
Reagent Addition Rapid addition of BOC-anhydride can lead to localized high concentrations and increased side reactions.Add the BOC-anhydride solution dropwise to the reaction mixture.Gradual addition ensures a more controlled reaction and minimizes the formation of reactive intermediates that can lead to side products.

Experimental Protocol for Minimizing Condensation Impurity during BOC Protection:

  • Dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) and sodium hydroxide (1.5 eq) in water.

  • Cool the aqueous solution to 20°C.

  • Prepare a solution of BOC-anhydride (1.1 eq) in toluene.

  • Add the BOC-anhydride solution dropwise to the stirred aqueous solution while maintaining the temperature at 20°C.

  • Continue stirring at 20°C for 10-12 hours, monitoring the reaction by HPLC.

  • Upon completion, separate the aqueous layer and acidify to pH 2-3 with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the desired BOC-protected amino acid with high purity.

Diagram of BOC Protection and Condensation Impurity Formation:

cluster_main BOC Protection cluster_side Side Reaction Amino_Acid (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Desired_Product BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Amino_Acid->Desired_Product Desired Reaction Activated_Intermediate Activated Intermediate Amino_Acid->Activated_Intermediate Undesired Activation BOC_Anhydride BOC Anhydride BOC_Anhydride->Desired_Product Base Base (e.g., NaOH) Base->Desired_Product Amino_Acid_2 (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Condensation_Impurity Condensation Impurity Amino_Acid_2->Condensation_Impurity Intermolecular Reaction Activated_Intermediate->Condensation_Impurity

Caption: BOC protection and the competing side reaction.

Controlling Stereochemistry in Asymmetric Synthesis

Achieving high enantiomeric and diastereomeric purity is paramount in the synthesis of this chiral intermediate. The two main strategies for introducing the desired stereochemistry are asymmetric hydrogenation of a prochiral enamine and diastereoselective aza-Michael additions.

Question 2: My asymmetric hydrogenation is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity in the asymmetric hydrogenation of the β-enamino ester or amide precursor to Sitagliptin is a common challenge. The selectivity is highly dependent on the catalyst system, substrate, and reaction conditions.

Factors Influencing Diastereoselectivity:

Parameter Problem Recommended Solution Rationale
Catalyst System Suboptimal ligand for the rhodium or ruthenium catalyst.Screen a variety of chiral phosphine ligands (e.g., JOSIPHOS, BINAP derivatives).The ligand structure dictates the chiral environment around the metal center, which is crucial for stereocontrol.[4][5][6]
Hydrogen Pressure Inconsistent or non-optimal hydrogen pressure.Optimize hydrogen pressure (typically in the range of 80-200 psi).Hydrogen pressure can influence the kinetics of the hydrogenation and the binding of the substrate to the catalyst, thereby affecting selectivity.[6]
Temperature Reaction temperature is too high or too low.Conduct the reaction at an optimized temperature, often between 25-50°C.Temperature affects both the reaction rate and the equilibrium between different catalyst-substrate complexes, which can impact diastereoselectivity.
Solvent The solvent may not be ideal for the specific catalyst-substrate combination.Screen polar aprotic solvents such as methanol, ethanol, or trifluoroethanol.The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states leading to the different diastereomers.
Additives Absence of beneficial additives.Consider the addition of additives like ammonium chloride, which has been shown to promote the asymmetric hydrogenation of β-enamine amides.[7]Additives can interact with the catalyst or substrate to enhance selectivity.

Troubleshooting Table for Asymmetric Hydrogenation:

Symptom Possible Cause Suggested Action
Low ConversionInactive catalyst, insufficient hydrogen pressure, or low temperature.Check catalyst quality, increase hydrogen pressure, or moderately increase the temperature.
Low DiastereoselectivitySuboptimal ligand, incorrect solvent, or non-optimized temperature/pressure.Screen different chiral ligands, test various solvents, and perform a design of experiments (DoE) to optimize temperature and pressure.
Inconsistent ResultsVariations in substrate quality, catalyst loading, or reaction setup.Ensure consistent quality of starting materials, accurately measure catalyst loading, and maintain a consistent reaction setup.

Diagram of Diastereoselective Hydrogenation:

cluster_pathways Hydrogenation Pathways Prochiral_Enamine Prochiral Enamine Transition_State_R Transition State for (R)-Product Prochiral_Enamine->Transition_State_R Transition_State_S Transition State for (S)-Product Prochiral_Enamine->Transition_State_S Chiral_Catalyst Chiral Catalyst (e.g., Rh-JOSIPHOS) Chiral_Catalyst->Transition_State_R Chiral_Catalyst->Transition_State_S Hydrogen H₂ Hydrogen->Transition_State_R Hydrogen->Transition_State_S Desired_Product Desired (R)-Diastereomer Transition_State_R->Desired_Product Lower Energy Pathway (Favored) Undesired_Product Undesired (S)-Diastereomer Transition_State_S->Undesired_Product Higher Energy Pathway (Disfavored)

Caption: Energy pathways in diastereoselective hydrogenation.

Question 3: I am using an aza-Michael addition approach, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

The diastereoselectivity of the aza-Michael addition is highly dependent on the chiral auxiliary or catalyst used, as well as the reaction conditions.

Troubleshooting Strategies for Aza-Michael Addition:

Parameter Problem Recommended Solution Rationale
Chiral Auxiliary/Catalyst The chosen chiral auxiliary or catalyst is not providing sufficient stereocontrol.Screen different chiral auxiliaries (e.g., Evans auxiliaries) or organocatalysts (e.g., cinchona alkaloid derivatives).The steric and electronic properties of the chiral controller are the primary determinants of the facial selectivity of the nucleophilic attack.
Solvent The solvent may be interfering with the desired transition state assembly.Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).The solvent can influence the conformation of the substrate and the catalyst, as well as the solubility of the reactants.
Temperature The reaction is being run at a temperature that is too high, leading to a loss of selectivity.Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C).Lower temperatures generally enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Base The base used may be too strong or too weak, or it may be sterically mismatched with the substrate and catalyst.Screen different organic or inorganic bases (e.g., DBU, DIPEA, K₂CO₃).The base plays a crucial role in deprotonating the nucleophile and can also influence the aggregation state of the catalyst and substrate.
General Purity and Yield Issues

Question 4: My overall yield is low, and I'm seeing multiple small impurities in my crude product. Where should I start troubleshooting?

Answer:

Low overall yield and the presence of multiple minor impurities can be due to a variety of factors throughout the synthesis. A systematic approach to troubleshooting is essential.

General Troubleshooting Steps:

  • Starting Material Quality: Ensure the purity of all starting materials and reagents. Impurities in the starting materials can carry through the synthesis or act as catalysts for side reactions.

  • Reaction Monitoring: Closely monitor each reaction step by an appropriate analytical technique (e.g., TLC, HPLC, NMR) to ensure complete conversion and to identify the formation of any side products in real-time.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics, some catalysts), ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Purification Techniques: Optimize your purification methods at each step. This may involve recrystallization, column chromatography, or other techniques to remove impurities before they can interfere with subsequent reactions.

  • Review the Literature: Compare your experimental procedure and results with established and reliable literature methods. Small deviations in reaction conditions can sometimes have a large impact on the outcome.

References

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]

  • Sherry, B. D., & Toste, F. D. (2015). Practical, asymmetric route to sitagliptin and derivatives: development and origin of diastereoselectivity. Organic letters, 17(8), 1778-1781. [Link]

  • Teva Pharmaceutical Industries Ltd. (2009).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. CN112500316A.
  • Zentiva, K.S. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Scilit. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit. [Link]

  • Oh, D., Lee, J., Yang, S., Jung, S. H., Kim, M., Lee, G., & Park, H. G. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15328-15338. [Link]

  • AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPharmaSyn. [Link]

  • Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738592. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. [Link]

  • Bartoli, G., Cimarelli, C., & Palmieri, G. (1994). Chemo- and Diastereoselective Reduction of.beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 59(18), 5328-5334. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Request PDF. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed. [Link]

  • Afti, A. A., Jumali, N. S., Mohammat, M. F., Shaameri, Z., & Hamzah, A. S. (2022). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences, 26(2), 333-343. [Link]

  • Wang, Z., He, Z., & Zhou, H. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(10), 2467. [Link]

  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(8), 4658-4664. [Link]

  • Marpna, L. B., Sangma, T. R. A., Kaping, S., Kandasamy, A., & Vishwakarma, J. N. (2022). Aza-Michael addition-elimination led synthesis, characterization and X-ray crystallography of novel trifluoromethylated-enaminone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. [Link]

  • Marpna, L. B., Sangma, T. R. A., Kaping, S., Kandasamy, A., & Vishwakarma, J. N. (2022). Aza-Michael addition-elimination led synthesis, characterization and X-ray crystallography of novel trifluoromethylated-enaminone derivatives. Taylor & Francis Online. [Link]

  • Csatayová, K., & Imrich, J. (2013). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Bartoli, G., Cimarelli, C., & Palmieri, G. (1994). Chemo- and Diastereoselective Reduction of.beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. Semantic Scholar. [Link]

  • Mondal, S., & Ghorai, P. (2022). Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition of α,β-unsaturated olefins with aromatic amines. Tetrahedron Letters, 96, 153723. [Link]

  • Cadila Healthcare Limited. (2014).
  • Jiangsu Vcare Pharmatech Co., Ltd. (2021). Preparation method of (R)-3-amino-4-(2,4,5-trifluorophenyl)
  • Bartoli, G., Cimarelli, C., & Palmieri, G. (1994). Diastereo and enantioselective entry to β-amino esters by hydride reduction of homochiral β-enamino esters. R Discovery. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)
  • Bartoli, G., Cimarelli, C., & Palmieri, G. (1994). Diastereo and enantioselective entry to β-amino esters by hydride reduction of homochiral β-enamino esters. Tetrahedron: Asymmetry, 5(8), 1437-1440. [Link]

  • Milcent, T., & Crousse, B. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. ResearchGate. [Link]

  • Taylor, S. H., & Taylor, B. F. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Refining chiral HPLC methods for enantiomeric excess determination of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to the technical support center for the enantiomeric excess (% ee) determination of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric excess (% ee) determination of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining chiral High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. As a structural analog of GABA and compounds like pregabalin, this molecule presents unique challenges and opportunities in chiral separation.

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our goal is to not only provide solutions but to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and optimization processes.

Part 1: Frequently Asked Questions (FAQs) for Method Development & Optimization

This section addresses the initial questions and common hurdles encountered when establishing and refining a chiral separation method for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for this analyte?

Answer: The selection of the Chiral Stationary Phase (CSP) is the most critical factor in achieving enantioseparation. For an underivatized amino acid like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is zwitterionic and polar, two main classes of CSPs are highly recommended as starting points:

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) are exceptionally well-suited for separating native amino acids.[1][2] These CSPs possess ionic groups, making them compatible with the polar and ionic nature of the analyte and allowing for direct analysis without derivatization.[1] They operate effectively in polar ionic or polar organic mobile phase modes.

  • Crown Ether-Based CSPs: Chiral crown ether phases, such as (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, are specifically designed for the resolution of racemic compounds that contain a primary amino group.[3][4] They have shown excellent performance for GABA analogs like vigabatrin and are a strong candidate for this analyte.[3][4]

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) can be challenging for underivatized amino acids due to the analyte's poor solubility in the typical non-polar solvents used with these columns.[1] However, if a derivatization strategy is employed, they become a primary choice.

Q2: Should I perform the analysis on the native compound or use a derivatization agent?

Answer: This decision involves a trade-off between workflow simplicity and chromatographic performance.

  • Direct Analysis (Underivatized): This is the preferred route for simplicity, as it eliminates an extra reaction step and potential introduction of impurities.[1] As mentioned in Q1, macrocyclic glycopeptide and crown ether CSPs are capable of resolving the native, underivatized amino acid.[1][3] This approach is often successful and should be the first strategy attempted.

  • Indirect Analysis (Derivatization): If direct analysis fails to provide adequate resolution or sensitivity, derivatization is a powerful alternative. The primary goal of derivatization in this context is to react the amino acid with a chiral derivatizing agent (CDA) to form diastereomers.[5][6][7] These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[5][7]

    • Recommended Agent: Marfey’s Reagent (FDAA or similar analogs like l-FDLA) is a highly effective and widely used CDA for amino acids.[6][8] It reacts with the primary amine of your analyte to form stable diastereomers that have a strong UV chromophore, significantly enhancing detection sensitivity at around 340 nm.[6][9] This strategy has been successfully applied to the enantiomeric analysis of the structurally similar compound, pregabalin.[9][10]

Q3: What are the recommended starting mobile phase conditions?

Answer: Mobile phase composition is highly dependent on the chosen CSP.

  • For Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T):

    • Polar Ionic Mode (PIM): A simple, LC-MS compatible mobile phase of Water:Methanol with an acidic modifier is an excellent starting point. A typical starting blend would be Methanol/Water/Formic Acid . The retention behavior on these columns can exhibit a "U-shaped" curve, where retention is high at both very low and very high organic modifier concentrations.[1] It is therefore crucial to screen a wide range of methanol concentrations (e.g., 20% to 80%).

    • Acidic Additive: An acid like formic acid (FA) or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is essential. It helps to suppress the deprotonation of the carboxylic acid group, leading to better peak shape and consistent interactions with the CSP.[11]

  • For Crown Ether CSPs:

    • These columns typically use aqueous mobile phases containing an organic modifier and an acidic modifier.[3][4] A good starting point is an aqueous solution of perchloric acid or TFA with a small amount of methanol or acetonitrile. The type and concentration of both the organic and acidic modifiers significantly impact chromatographic behavior.[3]

  • For Derivatized Analytes (on Achiral C18):

    • A standard reversed-phase mobile phase is used. A common starting point is a mixture of an aqueous buffer and acetonitrile. For FDAA derivatives of pregabalin, a mobile phase of 0.5% triethylamine (TEA) solution (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (55:45) has proven effective.[9] The TEA acts as a basic modifier to improve the peak shape of any residual unreacted amine.

Q4: My resolution is poor (Rs < 1.5). How can I improve it?

Answer: Improving resolution requires systematically adjusting key chromatographic parameters.

  • Optimize Organic Modifier Percentage: This is often the most impactful parameter. For macrocyclic glycopeptide columns, explore the full range of methanol or acetonitrile concentration, as the optimal point may not be intuitive.[1]

  • Change the Organic Modifier: If methanol doesn't provide separation, switch to acetonitrile or ethanol. Different organic modifiers can alter the conformation of the CSP and the analyte's interaction with it, leading to changes in selectivity.

  • Adjust the Acidic Additive: The type and concentration of the acid can be critical. Try switching between formic acid, acetic acid, and trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can significantly alter retention and selectivity.[11][12]

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this allows more time for the enantiomers to interact with the CSP, improving efficiency and resolution.[13]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[14] Systematically evaluate temperatures both above and below ambient (e.g., 15°C to 40°C in 5°C increments). Lower temperatures often increase resolution, but at the cost of longer retention times and higher backpressure.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more persistent issues you may encounter during method refinement.

Guide 1: Troubleshooting Complete Lack of Enantioseparation

Symptom: A single, sharp peak is observed for the racemic standard, with no indication of peak splitting or shouldering.

Underlying Cause: This indicates that under the current conditions, the chiral recognition mechanism between the CSP and the enantiomers is non-existent or too weak to effect a separation.

Systematic Troubleshooting Workflow:

G start Start: No Separation Observed check_csp Is the CSP appropriate? (e.g., Macrocyclic Glycopeptide, Crown Ether for native analyte) start->check_csp change_csp Action: Screen a different class of CSP (e.g., switch from polysaccharide to CHIROBIOTIC T) check_csp->change_csp No check_mobile_phase Is the mobile phase mode correct for the CSP? (e.g., Polar Ionic for CHIROBIOTIC T) check_csp->check_mobile_phase Yes change_csp->start screen_organic Action: Systematically screen organic modifier % (e.g., 20-80% MeOH) check_mobile_phase->screen_organic Yes check_modifier Have different organic modifiers been tested? screen_organic->check_modifier switch_modifier Action: Switch modifier (e.g., MeOH to ACN or EtOH) check_modifier->switch_modifier No check_additive Have different acidic additives been tested? check_modifier->check_additive Yes switch_modifier->screen_organic switch_additive Action: Switch additive (e.g., Formic Acid to TFA) check_additive->switch_additive No consider_deriv Is direct separation still failing? check_additive->consider_deriv Yes switch_additive->screen_organic deriv_protocol Action: Implement derivatization protocol (e.g., with FDAA) and separate on an achiral C18 column. consider_deriv->deriv_protocol Yes success Success: Separation Achieved consider_deriv->success No, separation is now visible deriv_protocol->success

Caption: Troubleshooting workflow for a complete lack of enantioseparation.

Guide 2: Correcting Poor Peak Shape (Tailing & Fronting)

Symptom: Peaks exhibit significant asymmetry, with a tailing factor (Tf) > 2 or severe fronting.

Underlying Causes & Solutions:

CauseExplanationSolution
Secondary Interactions Unwanted interactions, often ionic, between the analyte and residual silanols on the silica support or active sites on the CSP can cause peak tailing.[15]Add/Optimize Mobile Phase Additives: For this zwitterionic compound, an acidic additive (TFA, Formic Acid) is crucial to keep the analyte in a consistent protonation state. If using a basic mobile phase (less common for this analyte), a basic additive like DEA might be needed.[16] The concentration should be optimized, typically starting at 0.1%.
Analyte Overload Injecting too much sample mass can saturate the stationary phase, leading to broadened, fronting peaks.Reduce Injection Concentration/Volume: Systematically reduce the sample concentration until peak shape improves. Ensure the analyte is fully dissolved in the mobile phase before injection.
Column Contamination/Damage Buildup of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape and efficiency.[17]Flush the Column: Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. Replace the Inlet Frit: If pressure is high and flushing doesn't help, the inlet frit may be blocked and require replacement.[17] Use a New Column: If the column is old or has been exposed to harsh conditions, its performance may be permanently degraded.[17]
Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection.Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample directly in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and use the smallest possible injection volume.

Part 3: Experimental Protocols & Data

Protocol 1: Generic Screening Protocol for Direct Separation
  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Methanol with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometer

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve racemic standard in 50:50 Methanol:Water to a concentration of 0.5 mg/mL.

  • Screening Gradient: Run a series of isocratic holds to screen the organic modifier percentage.

Isocratic % Mobile Phase AExpected Outcome
20%High retention, potential for high resolution
40%Intermediate retention
60%Lower retention
80%Potential for increased retention ("U-shape" behavior)[1]
Protocol 2: Derivatization with Marfey's Reagent (FDAA)
  • Sample Preparation: To 50 µL of a 1 mg/mL solution of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in 0.1 M sodium bicarbonate buffer (pH ~9), add 100 µL of a 10 mg/mL solution of FDAA in acetone.

  • Reaction: Vortex the mixture and heat at 40°C for 1 hour.

  • Quenching: Cool the mixture to room temperature and add 25 µL of 1 M HCl to quench the reaction.

  • Dilution: Dilute the sample with the mobile phase before injection onto a standard C18 column.

  • HPLC Conditions:

    • Column: Standard C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (Gradient or Isocratic)

    • Detection: UV at 340 nm

This technical guide provides a comprehensive framework for developing and troubleshooting your chiral HPLC method. By understanding the principles of CSP selection, mobile phase optimization, and systematic problem-solving, you can efficiently achieve a robust and reliable method for determining the enantiomeric excess of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

References

  • Vertex AI Search, "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH"
  • Vertex AI Search, "The Crucial Role of Chiral Derivatiz
  • Vertex AI Search, "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich"
  • Vertex AI Search, "Chiral mobile phase additives in HPLC enantiosepar
  • Vertex AI Search, "Chirality determination of unusual amino acids using precolumn derivatiz
  • Vertex AI Search, "Scheme of derivatization for amino acid enantiomers by...
  • Vertex AI Search, "Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchG
  • Vertex AI Search, "Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6) - PubMed"
  • Vertex AI Search, "Troubleshoot Chiral Column Performance: Efficiency & Resolution"
  • Vertex AI Search, "Chiral HPLC separation: str
  • Vertex AI Search, "Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatiz
  • Vertex AI Search, "Liquid Chromatographic Resolution of Vigabatrin and Its Analogue ?-Amino Acids on Chiral Stationary Phases Based on (3,3'-Diphenyl-1,1'-binaphthyl)
  • Vertex AI Search, "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies"
  • Vertex AI Search, "Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer N
  • Vertex AI Search, "Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in...
  • Vertex AI Search, "Amino Acid and Peptide Chiral Separ
  • Vertex AI Search, "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Vertex AI Search, "Effects of mobile phase's ratio on resolution of amino acid enantiomers - ResearchG
  • Vertex AI Search, "Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers - Benchchem"
  • Vertex AI Search, "Chiral Separation of Amino Acids : r/chemistry - Reddit"
  • Vertex AI Search, "Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed Central"
  • Vertex AI Search, "Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chrom
  • Vertex AI Search, "Chiral HPLC Separ
  • Vertex AI Search, "USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC"
  • Vertex AI Search, "CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof - Google P
  • Vertex AI Search, "A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Vertex AI Search, "Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone"
  • Vertex AI Search, "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Vertex AI Search, "A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research"
  • Vertex AI Search, "Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid"
  • Vertex AI Search, "The Study of Chiral Stationary Phases for Gas Chrom

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Optimization

Scale-up considerations for the industrial synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the industrial synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the industrial synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. As a key building block for Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for Type 2 diabetes, ensuring a robust, scalable, and high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles and industry best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis strategies for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A1: There are three main strategies employed at an industrial scale:

  • Asymmetric Synthesis via Chiral Catalysis: This is a highly efficient route that involves the stereoselective reduction of a prochiral precursor, such as a β-keto ester or an enamine. The use of chiral catalysts, for instance, a Ruthenium-BINAP complex, establishes the desired (R)-stereochemistry early in the process.[2]

  • Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure starting material (a "chiral pool") to build the target molecule. For example, a synthesis starting from (S)-serine has been developed, where the inherent chirality of the starting material is transferred through a series of reactions to the final product.[1][3]

  • Biocatalysis/Chemo-enzymatic Methods: Leveraging the high selectivity of enzymes, this modern approach is gaining traction. It can involve steps like reductive amination or transamination using specific enzymes to produce the desired enantiomer with high purity under mild and environmentally friendly conditions.[4][5][6]

Q2: Why is the Boc-protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, so commonly used?

A2: The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in pharmaceutical synthesis. It is crucial for preventing the highly nucleophilic amino group from participating in unwanted side reactions during subsequent coupling steps, such as the amide bond formation with the triazolopiperazine moiety to form Sitagliptin.[7][8] The Boc group is stable under many reaction conditions but can be removed cleanly under acidic conditions, which is ideal for the final deprotection step.[9]

Q3: What are the critical quality attributes (CQAs) for this intermediate?

A3: The two most critical quality attributes are:

  • Enantiomeric Purity (or Enantiomeric Excess, ee): The biological activity of Sitagliptin is specific to the (R)-enantiomer. Therefore, achieving a very high enantiomeric excess (>99.5%) is non-negotiable to ensure the efficacy and safety of the final drug product.[10]

  • Chemical Purity: The intermediate must be free of process-related impurities, such as starting materials, reagents, and by-products. A specific concern is the formation of condensation impurities during the Boc-protection step, which can carry through to the final API.[11] High chemical purity, typically >99%, is required.[2]

Q4: What analytical techniques are essential for in-process control and final release?

A4: A robust analytical package is crucial.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity. Reverse-phase HPLC with UV detection is used to assess chemical purity and quantify impurities.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Used for structural confirmation of the intermediate and final product. ¹⁹F NMR is particularly useful for confirming the trifluorophenyl substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation

Question: We are performing an asymmetric hydrogenation of an enamine precursor to obtain the chiral amine, but our enantiomeric excess is consistently below the target of >99.5%. What are the likely causes and how can we improve it?

Answer: Achieving high enantioselectivity on an industrial scale requires rigorous control over multiple parameters. Low ee is typically traced back to issues with the catalyst, substrate, or reaction conditions.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Catalyst Deactivation or Poisoning The chiral catalyst (e.g., Rhodium or Ruthenium complexes) is sensitive to impurities. Trace amounts of water, oxygen, or sulfur compounds can coordinate to the metal center, inhibiting its catalytic activity and selectivity. Action Plan: 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) with minimal oxygen ingress. 2. Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Test solvent batches for potential catalyst poisons. 3. Substrate Quality: Purify the enamine precursor to remove any reactive impurities before the hydrogenation step.
Incorrect Catalyst Loading or Substrate-to-Catalyst (S/C) Ratio The S/C ratio is a critical parameter. Too high a ratio can lead to incomplete conversion or lower selectivity, while too low a ratio is economically unviable. Action Plan: 1. Optimization Study: Perform a Design of Experiments (DoE) to optimize the catalyst loading. Start with literature-reported values and screen a range to find the sweet spot for your specific substrate and equipment.
Suboptimal Hydrogen Pressure or Temperature Both pressure and temperature significantly influence the reaction kinetics and the stereochemical outcome. The energy barrier for the desired enantiomer's formation versus the undesired one can be sensitive to these conditions. Action Plan: 1. Parameter Screening: Systematically vary the hydrogen pressure and reaction temperature. Often, lower temperatures favor higher selectivity, but may require longer reaction times or higher catalyst loading.

Troubleshooting Workflow: Low Enantiomeric Excess

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: High Levels of Condensation Impurity during Boc-Protection Step

Question: During the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid from the parent amino acid, we are observing a significant condensation impurity (~5-15%). How can we control the formation of this by-product?

Answer: This is a known issue in the N-protection of this specific amino acid. The condensation impurity arises from the reaction between two molecules of the starting material. Controlling its formation is critical for the purity of the final product and is highly dependent on the choice of solvent and reaction conditions.[11]

Root Cause Analysis:

The primary cause is the activation of the carboxylic acid group, which can then react with the amino group of another molecule, forming an amide dimer. This is often exacerbated in solvents that do not adequately solvate the starting materials or in the presence of certain bases.

Solvent Selection is Key:

A study outlined in patent literature demonstrates the profound effect of the solvent on minimizing this impurity.[11] Solvents that are immiscible with water and provide good solubility for the reactants are preferred.

SolventProduct Purity (%)Condensation Impurity (%)Yield (%)
Toluene80.6815.0881.7
Methyl t-butyl ether (MTBE)83.756.2381.7
Dichloromethane (DCM) / Water (Biphasic) 99.80 0.14 95.2

Data adapted from patent CN112500316A.[11]

Optimized Protocol for Boc-Protection:

The data clearly indicates that a biphasic system using an organic solvent immiscible with water, such as dichloromethane (DCM), provides superior results by suppressing the condensation impurity.

Step-by-Step Methodology:

  • Dissolution: Dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in a mixture of water and a suitable base (e.g., sodium hydroxide) to form the corresponding salt, which is water-soluble.

  • Solvent Addition: Add an organic solvent immiscible with water, such as Dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the biphasic mixture. The reaction will occur at the interface or in the aqueous phase.

  • pH Control: Maintain the pH of the aqueous layer in the alkaline range (pH 9-10) during the addition of Boc₂O to ensure the amino group remains deprotonated and reactive.

  • Reaction Monitoring: Stir vigorously at a controlled temperature (e.g., 20-25°C) and monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, separate the aqueous layer. Acidify the aqueous layer with an acid (e.g., HCl) to a pH of 2-3. The Boc-protected product, being insoluble in acidic water, will precipitate.

  • Filtration and Drying: Filter the precipitated solid, wash with purified water to remove salts, and dry under vacuum to yield the high-purity product.

Synthesis and Purification Workflow

Caption: Optimized workflow for Boc-protection and purification.

Issue 3: Product Oiling Out During Crystallization

Question: Upon acidifying the reaction mixture to precipitate the final product, it often oils out before solidifying, leading to poor filterability and trapping of impurities. How can we achieve a clean, crystalline solid?

Answer: "Oiling out" or liquid-liquid phase separation instead of direct crystallization is a common scale-up challenge. It typically occurs when the level of supersaturation is too high, or when impurities are present that inhibit nucleation.

Strategies to Promote Crystalline Product Formation:

  • Control the Rate of Acidification: Instead of adding the acid all at once, add it slowly and controllably. This maintains a lower level of supersaturation, giving the molecules time to arrange into an ordered crystal lattice rather than crashing out as an amorphous oil.

  • Optimize Temperature: Conduct the precipitation at a slightly elevated temperature where the product has some solubility. This can help prevent the initial formation of an oil. Then, slowly cool the resulting slurry to maximize yield.

  • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at the point of saturation. This provides a template for crystal growth to occur, bypassing the kinetic barrier for nucleation and preventing oiling out.

  • Anti-Solvent Addition: Consider a mixed solvent system. After acidification in water, the slow addition of a water-miscible anti-solvent (in which the product is insoluble) can sometimes induce crystallization more effectively than pH change alone. This must be carefully developed to avoid oiling.

  • Agitation Control: Ensure the reactor is equipped with an appropriate agitator that provides good mixing without causing excessive shear, which can break crystals and lead to fines. The right agitation helps with heat and mass transfer, promoting uniform crystal growth.

By systematically applying these principles, you can develop a robust crystallization process that consistently delivers a high-quality, easily filterable solid product suitable for pharmaceutical manufacturing.

References

  • WO2009064476A1 - Preparation of sitagliptin intermediate.
  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid. BOC Sciences.
  • Scheme. Synthesis of b-Amino Acid 14.
  • Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH.
  • WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.
  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. Chemicalbook.
  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS .

  • Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis. Chemicalbook.
  • Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. ChemicalBook.

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Troubleshooting

Stability issues of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents and pH conditions

Welcome to the technical support center for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents and pH conditions. As a critical intermediate in the synthesis of pharmaceuticals such as Sitagliptin, understanding its stability profile is paramount for robust process development and quality control.

This document will provide a foundational understanding of the molecule's inherent properties, potential degradation pathways, and practical, step-by-step protocols for you to establish its stability in your specific experimental contexts.

Understanding the Molecule: Inherent Stability Characteristics

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid possesses two key functional regions that dictate its stability: the amino acid moiety and the trifluorophenyl ring.

  • Amino Acid Moiety: This region, containing both a primary amine (-NH₂) and a carboxylic acid (-COOH), is the most reactive part of the molecule. Like other amino acids, it can exist in different ionic forms depending on the pH of the solution. This zwitterionic nature is a critical factor in its solubility and stability.[1][2][3][4] In strongly acidic solutions, the amino group is protonated (-NH₃⁺), while in strongly basic solutions, the carboxylic acid group is deprotonated (-COO⁻).[1] The interplay between these charged states can influence its susceptibility to degradation.

  • Trifluorophenyl Ring: The carbon-fluorine (C-F) bonds on the phenyl ring are exceptionally strong, rendering this part of the molecule highly stable and generally resistant to degradation under typical experimental conditions.[5] While aggressive conditions like advanced oxidation processes can degrade fluorinated aromatic compounds, such pathways are unlikely to be the primary concern during routine handling and formulation.[5]

Therefore, most stability issues encountered will likely stem from reactions involving the amino and carboxylic acid groups.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Q1: What is the expected shelf-life of solid 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A1: When stored in a cool (2-8°C), dry, and dark environment, the solid form of this compound is expected to be stable for an extended period.[6] However, it is crucial to minimize exposure to atmospheric moisture, as the amino acid moiety is hygroscopic. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.

Q2: In which solvents is the compound most stable?

A2: Generally, aprotic solvents are preferred for dissolving this compound if long-term stability in solution is required. Protic solvents, especially water and alcohols, can participate in degradation reactions such as esterification or facilitate other hydrolytic processes.[7][8] For analytical purposes, where solutions are prepared for immediate use, common reversed-phase HPLC mobile phase constituents like acetonitrile and methanol are acceptable.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical determinant of the compound's stability.

  • Neutral pH (approx. 6-8): In this range, the compound predominantly exists as a zwitterion (-NH₃⁺ and -COO⁻).[2][3] This form is relatively stable, but the charged nature might influence its interaction with other formulation components.

  • Acidic pH (below 4): The carboxylic acid group will be largely protonated (-COOH), and the amino group will be protonated (-NH₃⁺). This cationic form may be susceptible to certain acid-catalyzed degradation pathways.

  • Basic pH (above 9): The amino group will be in its free base form (-NH₂), and the carboxylic acid will be deprotonated (-COO⁻). The free amine is a stronger nucleophile and can be more susceptible to oxidative degradation.

Q4: What are the likely degradation products?

A4: While specific degradation products have not been extensively reported in the literature, based on the structure, potential degradation pathways could include:

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of corresponding aldehydes or ketones.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.

  • Intramolecular Cyclization: Formation of a lactam is a possibility, especially under conditions that activate the carboxylic acid.

  • Photodegradation: Exposure to UV light could potentially lead to degradation, although the fluorinated phenyl ring is expected to have some photostability.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Problem Potential Cause Troubleshooting Steps
Loss of assay purity over a short time in solution. Solvent-mediated degradation: The solvent may be reacting with the compound (e.g., esterification with alcohol solvents).pH instability: The pH of the solution may be promoting degradation.- Prepare solutions fresh before use.- If storage in solution is necessary, use a polar aprotic solvent like acetonitrile or DMSO.- Buffer aqueous solutions to a neutral pH if compatible with the experimental workflow.
Appearance of new peaks in the chromatogram of a stressed sample. Forced degradation is occurring: The stress conditions (acid, base, heat, oxidation, light) are causing the compound to degrade.- This is the expected outcome of a forced degradation study.[9][10][11]- Ensure your analytical method can resolve these new peaks from the parent peak.[12][13]- Characterize these peaks to understand the degradation pathway.
Poor solubility in a desired solvent. Mismatch of polarity or pH: The zwitterionic nature of the compound can lead to poor solubility in non-polar organic solvents. In aqueous systems, solubility is pH-dependent.- For non-polar solvents, consider derivatization (e.g., esterification of the carboxylic acid or protection of the amine).- For aqueous systems, adjust the pH to move away from the isoelectric point. Solubility is generally higher at acidic or basic pH where the molecule is fully charged.
Inconsistent analytical results. Improper sample handling and storage: The compound may be degrading before analysis due to exposure to light, heat, or moisture.- Store solid material at the recommended 2-8°C, protected from light and moisture.[6]- Prepare solutions immediately before analysis.[12]- Use amber vials for solutions to protect from light.

Experimental Protocols

To empirically determine the stability of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in your specific matrix, a forced degradation study is recommended.[9][10][11]

Objective

To generate potential degradation products and assess the stability of the compound under various stress conditions. This will also help in developing a stability-indicating analytical method.[13]

Materials
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a UV or PDA detector[12][14]

  • Photostability chamber

  • Oven

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Aliquot Stock Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Aliquot Stock Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Aliquot Stock Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Aliquot Stock Photo Photostability (ICH Q1B guidelines) Prep->Photo Aliquot Stock Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Interpretation (Assess % Degradation, Peak Purity) HPLC->Data

Caption: Forced degradation experimental workflow.

Step-by-Step Methodology
  • Prepare a Stock Solution: Accurately weigh and dissolve 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Withdraw samples at time points and neutralize with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at various time points.

  • Thermal Degradation:

    • Solution: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C.

    • Solid: Place a known amount of the solid compound in an oven at 80°C.

    • Analyze samples at various time points. For the solid, dissolve in the initial solvent mixture before analysis.

  • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

Data Interpretation
  • Calculate the percentage of degradation for each condition.

  • Assess the peak purity of the parent compound to ensure no co-eluting impurities.

  • Identify and, if necessary, characterize any significant degradation products.

Chemical Structures and pH-Dependent Forms

The ionic state of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is dependent on the pH of the solution.

pH_Forms Cation Cationic Form (Low pH) -NH3+ -COOH Zwitterion Zwitterionic Form (Neutral pH) -NH3+ -COO- Cation->Zwitterion + OH- / - H+ Anion Anionic Form (High pH) -NH2 -COO- Zwitterion->Anion + OH- / - H+

Caption: pH-dependent forms of the molecule.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and compatible gloves when handling this compound.[15]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[16]

  • Storage: Store containers in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[6][15] Recommended storage temperature is 2-8°C.

  • Spills: In case of a spill, clean it up immediately, avoiding dust generation.[16]

References

  • ICH guidelines, Q1A (R2): Stability Testing of New Drug Substances and Products (revision 2)
  • EMA/CVMP/QWP/709423/2022,Corr.1**. Committee for Veterinary Medicinal Products (CVMP).
  • PlasticsEurope. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins.
  • Chemguide. The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

  • BenchChem. (2025). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Wikipedia. (n.d.). Zwitterion.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
  • MDPI. (2024, March 6).
  • BenchChem. (2025).
  • BioPharmaSpec. (n.d.).
  • Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
  • Toxics Use Reduction Institute. (2019, May 8).
  • StudySmarter. (2023, October 21). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview.
  • Singh, S., & Bakshi, M. (2012, March 17). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science.
  • CD Formulation. (n.d.).
  • ResearchGate. (n.d.). Thermal stability of amine and carboxylic acid based protic ionic liquids from the perspective of thermal energy storage.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Journal of the American Chemical Society. (2008, February 14). Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase.
  • The Pharmaceutical Journal. (2010, October 9).
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Blog. (2025, October 1).
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • ResearchGate. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
  • Quora. (2018, November 11). Why are zwitterions of amino acids more stable than the normal form of amino acids?
  • ResearchGate. (2025, December 13).
  • YouTube. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Fluorogistx. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

Sources

Optimization

Troubleshooting low conversion rates in the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Welcome to the technical support center for the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical pharmaceutical intermediate. The information provided herein is based on established literature and field-proven insights to help you navigate the challenges of this synthesis and achieve optimal conversion rates.

I. Troubleshooting Guide: Low Conversion Rates

This section addresses common problems that can lead to low yields in the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, particularly focusing on the popular and efficient route involving the asymmetric hydrogenation of a β-enamine ester precursor followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My enamine formation step is resulting in a low yield of the desired β-enamine ester. What are the likely causes and how can I improve the conversion?

A1: Low conversion in enamine formation is a frequent issue and can often be traced back to several factors. Enamine synthesis is a reversible condensation reaction between a ketone (or in this case, a β-ketoester) and a secondary amine, and driving the equilibrium towards the product is crucial.[1][2][3][4]

  • Inefficient Water Removal: The formation of an enamine from a ketone and a secondary amine releases one equivalent of water.[1][4] If this water is not effectively removed from the reaction mixture, the equilibrium will shift back towards the starting materials, leading to low conversion.

    • Troubleshooting:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it is formed.

      • Dehydrating Agents: Add a dehydrating agent such as magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[1] Titanium tetrachloride (TiCl₄) can also be used as a water scavenger, which has the added benefit of preventing self-condensation of the ketone starting material.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to facilitate the dehydration step. However, excessive heat can lead to side reactions or decomposition. Monitor the reaction temperature closely.

    • Catalyst: While many enamine formations proceed without a catalyst, particularly with highly nucleophilic amines like pyrrolidine, an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] The catalyst concentration should be optimized, as too much acid can lead to polymerization or other side reactions.

  • Reagent Quality:

    • Amine Purity: The secondary amine used should be of high purity. Impurities can interfere with the reaction.

    • Solvent Purity: Ensure the use of dry solvents, as any residual water will inhibit the reaction.

  • Side Reactions:

    • Self-Condensation of the β-ketoester: β-ketoesters can undergo self-condensation, especially under basic conditions. The use of TiCl₄ can mitigate this.[1]

    • Iminium Salt Formation: The enamine product can be protonated by the acid catalyst to form an iminium salt. While this is a necessary intermediate in the reaction mechanism, high concentrations of the iminium salt can be unreactive if not deprotonated to the enamine.[3]

To diagnose the specific issue, it is recommended to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the enamine product and any byproducts.

Q2: The asymmetric hydrogenation of my β-enamine ester is giving a low conversion to the desired β-amino ester. What could be the problem?

A2: Asymmetric hydrogenation is a powerful technique for establishing the stereocenter in 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. However, low conversion in this step often points to issues with the catalyst, reaction conditions, or substrate purity.

  • Catalyst Deactivation or Poisoning: This is one of the most common causes of low conversion in catalytic hydrogenation.[5][6]

    • Troubleshooting:

      • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Catalysts can deactivate over time due to improper storage or handling.[6] For instance, palladium on carbon (Pd/C) should be handled carefully to avoid exposure to air, which can lead to oxidation.

      • Catalyst Poisons: The active sites of the catalyst can be blocked by various substances. Common poisons for precious metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the intended substrate), and heavy metal ions.[5] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch is recommended.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Inadequate Reaction Conditions:

    • Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate. While a hydrogen balloon is sufficient for some reductions, others may require higher pressures in a specialized hydrogenation apparatus (e.g., a Parr shaker).[5]

    • Temperature: Most hydrogenations proceed at room temperature. However, if the reaction is sluggish, gentle heating may be necessary. Conversely, excessive heat can lead to catalyst deactivation or side reactions.[5]

    • Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[5] Ensure vigorous stirring to maximize the contact between the reactants.

  • Substrate and Solvent Issues:

    • Substrate Purity: Impurities in the β-enamine ester can act as catalyst poisons. Purify the enamine ester before hydrogenation if necessary.

    • Solvent Choice and Purity: The choice of solvent can influence the reaction. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[6] The solvent must be pure and dry, as water can sometimes act as a temporary catalyst poison.

Q3: My asymmetric hydrogenation is proceeding to completion, but the enantiomeric excess (e.e.) of the desired (R)- or (S)-β-amino ester is low. How can I improve the stereoselectivity?

A3: Achieving high enantioselectivity is the primary goal of asymmetric hydrogenation. Low e.e. indicates a problem with the chiral induction process.

  • Chiral Ligand Selection: The choice of chiral ligand is paramount for achieving high enantioselectivity. For the synthesis of the Sitagliptin intermediate, ligands such as Josiphos have been shown to be highly effective with rhodium catalysts.[7][8]

    • Troubleshooting:

      • Ligand Screening: If you are not obtaining high e.e., it may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate and conditions.

      • Ligand Purity: Ensure the chiral ligand is of high optical and chemical purity. Any enantiomeric impurity in the ligand will directly reduce the e.e. of the product.

  • Catalyst Preparation: The method of preparing the active catalyst (pre-catalyst and ligand) can be critical.

    • Troubleshooting:

      • Pre-formation of the Catalyst: In some cases, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together in the solvent before adding the substrate can improve enantioselectivity.

      • Metal-to-Ligand Ratio: The ratio of the metal to the ligand should be carefully controlled. An incorrect ratio can lead to the formation of less selective catalytic species.

  • Reaction Parameters:

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Experiment with different solvents to find the optimal one.

    • Temperature and Pressure: These parameters can also affect the e.e. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate. The effect of pressure is less predictable and may need to be optimized empirically.

  • Substrate Quality: As mentioned before, impurities in the starting enamine can affect the catalyst's performance, including its stereodifferentiating ability.

Q4: The final hydrolysis of the β-amino ester to the carboxylic acid is giving a low yield. What are the potential issues?

A4: The hydrolysis of the ester to the carboxylic acid is typically a straightforward reaction, but low yields can occur due to incomplete reaction, side reactions, or difficulties in product isolation.

  • Incomplete Hydrolysis:

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Heating is often required to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS.

      • Stoichiometry of Base/Acid: For base-catalyzed hydrolysis (saponification), ensure at least one equivalent of base (e.g., NaOH, LiOH) is used. For acid-catalyzed hydrolysis, a sufficient concentration of a strong acid (e.g., HCl) is necessary.

  • Side Reactions:

    • Racemization: If the chiral center is adjacent to a carbonyl group, there is a risk of racemization under harsh basic or acidic conditions. It is important to use the mildest conditions possible that still effect hydrolysis.

    • Degradation: The product, being an amino acid, can be sensitive to strong acids or bases at high temperatures.

  • Product Isolation:

    • Isoelectric Point: Amino acids are zwitterionic and have an isoelectric point (pI) at which they have minimum solubility in water. During the workup, adjusting the pH of the aqueous solution to the pI of the product will cause it to precipitate, allowing for isolation by filtration. If the pH is too high or too low, the product will remain dissolved as the carboxylate or ammonium salt, respectively.

    • Emulsion Formation: During the extraction process, emulsions can form, leading to product loss. To break emulsions, you can try adding brine or filtering the mixture through a pad of Celite.

II. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthetic route to 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Protocol 1: Synthesis of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate via Asymmetric Hydrogenation

This protocol is adapted from methodologies described in the literature for the synthesis of Sitagliptin intermediates.[7][9][10]

Step 1: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • This step is a standard Claisen condensation and is assumed to be performed according to established procedures.

Step 2: Synthesis of the β-Enamine Ester

  • To a solution of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1 equivalent) in toluene is added pyrrolidine (1.2 equivalents).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamine ester, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Asymmetric Hydrogenation of the β-Enamine Ester

  • In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (0.005 equivalents) and a suitable chiral phosphine ligand (e.g., (R,S)-t-Bu-Josiphos) (0.0055 equivalents) in degassed methanol.

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • A solution of the β-enamine ester (1 equivalent) in degassed methanol is added to the catalyst solution.

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is pressurized with hydrogen (e.g., 10 atm) and stirred vigorously at room temperature.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired β-amino ester.

Step 4: Hydrolysis of the β-Amino Ester

  • To a solution of the β-amino ester (1 equivalent) in a mixture of methanol and water is added lithium hydroxide (LiOH) (1.5 equivalents).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The methanol is removed under reduced pressure.

  • The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The pH of the aqueous layer is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using 1M HCl.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

III. Visualizations and Data

Troubleshooting Workflow for Low Conversion in Asymmetric Hydrogenation

Troubleshooting_Workflow start Low Conversion in Asymmetric Hydrogenation catalyst Check Catalyst Integrity start->catalyst catalyst_q1 Is the catalyst fresh and handled properly? catalyst->catalyst_q1 conditions Verify Reaction Conditions conditions_q1 Are H2 pressure, temperature, and agitation optimal? conditions->conditions_q1 substrate Assess Substrate/Solvent Purity substrate_q1 Are the substrate and solvent pure and dry? substrate->substrate_q1 catalyst_a1_yes Proceed to check conditions catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no Use fresh catalyst, handle under inert atmosphere catalyst_q1->catalyst_a1_no No catalyst_a1_yes->conditions end Successful Conversion catalyst_a1_no->end conditions_a1_yes Proceed to check substrate conditions_q1->conditions_a1_yes Yes conditions_a1_no Optimize pressure, temperature, and stirring rate conditions_q1->conditions_a1_no No conditions_a1_yes->substrate conditions_a1_no->end substrate_a1_yes Consider catalyst poisoning by substrate impurity substrate_q1->substrate_a1_yes Yes substrate_a1_no Purify substrate and use dry, high-purity solvent substrate_q1->substrate_a1_no No substrate_a1_yes->end substrate_a1_no->end

Caption: A logical workflow for troubleshooting low conversion rates in asymmetric hydrogenation reactions.

Key Reaction Parameters for Asymmetric Hydrogenation
ParameterTypical RangePotential Impact on Low Conversion
Catalyst Loading 0.01 - 1 mol%Too low a loading can result in slow or incomplete reaction.
Hydrogen Pressure 1 - 50 atmInsufficient pressure can lead to a slow reaction rate.
Temperature 20 - 60 °CSuboptimal temperature can decrease reaction rate or cause catalyst deactivation.
Solvent Methanol, Ethanol, THFPoor substrate solubility or solvent impurities can inhibit the reaction.
Substrate Conc. 0.1 - 1 MHigh concentrations can sometimes lead to catalyst inhibition.

IV. References

  • Enamine - Wikipedia. [Link]

  • Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC - NIH. [Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin | Scilit. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. [Link]

  • Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). [Conditions - ResearchGate. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin | Journal of the American Chemical Society. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. [Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - MDPI. [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]

  • Use of enamines in synthesis-group 5.pptx - Slideshare. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. [Link]

  • Enamines - Master Organic Chemistry. [Link]

  • Enamines - Making Molecules. [Link]

  • Enamine Reactions - Chemistry LibreTexts. [Link]

  • Hydrogenation troubleshooting : r/Chempros - Reddit. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. [Link]

  • Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. [Link]nlm.nih.gov/pmc/articles/PMC6152342/)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Accuracy Analytical Methods for the Quantification of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Sitagliptin)

This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, the active pharmaceutical ingredient (API) known as sitag...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, the active pharmaceutical ingredient (API) known as sitagliptin.[1][2][3] As a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin is a cornerstone in the management of type 2 diabetes mellitus.[4][5] Its therapeutic efficacy is intrinsically linked to its plasma concentration, necessitating robust and accurate analytical methods for its determination in bulk drug substances, pharmaceutical formulations, and biological matrices. This document is intended for researchers, quality control analysts, and drug development professionals seeking to select and implement the most appropriate analytical technique for their specific application.

We will explore and objectively compare the performance of the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The discussion will be grounded in experimental data, with a focus on the causality behind methodological choices and the principles of self-validating protocols as outlined by the International Council for Harmonisation (ICH) guidelines.[4][6]

The Analytical Imperative: Why Method Accuracy Matters

The accurate quantification of sitagliptin is paramount throughout the drug development lifecycle. In early-stage development, precise measurements are crucial for pharmacokinetic and pharmacodynamic studies. In a manufacturing environment, validated analytical methods ensure the quality, purity, and potency of the final drug product, safeguarding patient safety.[4] Furthermore, stability-indicating methods are essential for assessing the impact of environmental factors such as heat, light, and humidity on the drug's integrity over time.[7][8]

Methodology Comparison: A Head-to-Head Analysis

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the two most widely employed techniques for sitagliptin quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) coupled with a UV detector is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and high reproducibility.[4] This technique separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase. For sitagliptin, C18 columns are commonly employed, providing excellent separation from potential impurities and degradation products.[5][9]

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides strong retention for moderately polar compounds like sitagliptin.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute sitagliptin from the column. The buffer's pH is a critical parameter; for sitagliptin, a slightly acidic pH (around 2.5-4.5) is often used to ensure the analyte is in its protonated form, leading to sharper peaks and better retention.[9][10]

  • Detection: Sitagliptin has a chromophore that absorbs UV radiation, with a maximum absorbance typically observed around 267 nm.[6][11][12] This wavelength is selected for detection to maximize sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as the quantification of sitagliptin in complex biological matrices like plasma and urine, LC-MS/MS is the gold standard.[13][14] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like sitagliptin, as it generates charged ions in the gas phase with minimal fragmentation.[14]

  • Multiple Reaction Monitoring (MRM): This highly specific detection mode involves selecting a precursor ion (the molecular ion of sitagliptin) and then monitoring for a specific product ion after fragmentation. This two-stage mass filtering significantly reduces background noise and enhances selectivity. For sitagliptin, a common transition is m/z 408.2 → 193.0.[15][16]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., sitagliptin-d4) is crucial for correcting for matrix effects and variations in instrument response, thereby improving accuracy and precision.[17]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of representative HPLC-UV and LC-MS/MS methods for sitagliptin quantification, as reported in peer-reviewed literature.

ParameterHPLC-UV Method 1[5]HPLC-UV Method 2[7]LC-MS/MS Method 1[14]LC-MS/MS Method 2[17]
Linearity Range 5-30 µg/mL100-1000 µg/mL0.5-1000 ng/mL (plasma)5-1000 ng/mL (plasma)
Correlation Coefficient (r²) 0.9990.9998>0.99>0.998
Limit of Detection (LOD) Not Reported10 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) Not Reported30 µg/mL0.5 ng/mL (plasma)5 ng/mL (plasma)
Accuracy (% Recovery) 99.89%Not Reported98.98-103.69%Not Reported
Precision (% RSD) <2.0%Not Reported<5.51%Not Reported

Experimental Protocols

Protocol 1: RP-HPLC Method for Sitagliptin in Pharmaceutical Formulations

This protocol is adapted from a validated method for the routine analysis of sitagliptin in tablets.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.01M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 2.5 with orthophosphoric acid) and methanol.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection Wavelength: 267 nm.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve sitagliptin reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution to cover the linearity range (e.g., 5-30 µg/mL).[5][18]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of sitagliptin to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.[18]

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. The concentration of sitagliptin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Sitagliptin in Human Plasma

This protocol is based on a validated bioanalytical method.[17]

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

  • Column: Kinetex® C18 column.[17]

  • Mobile Phase: A 1:1 (v/v) mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[17]

  • Flow Rate: 0.2 mL/min.[17]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 193.0[15][16]

    • Sitagliptin-d4 (Internal Standard): m/z 412.2 → 239.1[15]

  • Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (sitagliptin-d4).[17] b. Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[17] c. Vortex for 10 minutes and then centrifuge at 1699 x g for 10 minutes at 4°C.[17] d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[17] e. Reconstitute the residue in 1 mL of the mobile phase.[17]

  • Analysis: Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[17] The concentration of sitagliptin is determined by the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualization of Analytical Workflows

Analytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow HPLC_Sample Sample Preparation (Tablet Powder) HPLC_Inject HPLC Injection HPLC_Sample->HPLC_Inject HPLC_Standard Standard Preparation HPLC_Standard->HPLC_Inject HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (267 nm) HPLC_Separation->HPLC_Detect HPLC_Quant Quantification (External Standard) HPLC_Detect->HPLC_Quant LCMS_Sample Sample Preparation (Plasma LLE) LCMS_Inject LC Injection LCMS_Sample->LCMS_Inject LCMS_Standard Standard Preparation (with IS) LCMS_Standard->LCMS_Inject LCMS_Separation Chromatographic Separation (C18 Column) LCMS_Inject->LCMS_Separation LCMS_Detect MS/MS Detection (MRM) LCMS_Separation->LCMS_Detect LCMS_Quant Quantification (Internal Standard) LCMS_Detect->LCMS_Quant

Caption: General workflows for HPLC-UV and LC-MS/MS analysis of sitagliptin.

Method_Selection Start Analytical Goal Matrix Sample Matrix Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Pharmaceutical Formulation LCMS LC-MS/MS Matrix->LCMS Biological Fluid (Plasma, Urine) HPLC HPLC-UV Sensitivity->HPLC µg/mL Sensitivity->LCMS ng/mL

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both RP-HPLC with UV detection and LC-MS/MS are robust and reliable methods for the quantification of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The choice between the two is primarily dictated by the sample matrix and the required sensitivity. For routine quality control of bulk drug and pharmaceutical formulations where concentrations are in the µg/mL range, HPLC-UV offers a cost-effective, accurate, and precise solution. Conversely, for bioanalytical applications such as pharmacokinetic studies, where analyte concentrations are in the ng/mL range and the sample matrix is complex, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable method of choice. The validation of any chosen method according to ICH guidelines is a prerequisite for its implementation in a regulated environment to ensure data integrity and reliability.

References

  • Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formul
  • A validated stability indicating HPLC method for determin
  • Validated UV Spectrophotometric Method for Estimation of Sitagliptin Phosphate in Tablet Dosage Form. Research Journal of Pharmacy and Technology.
  • Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application.
  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulph
  • A simple validated UV Spectrophotometric method for quantitative analysis of Sitagliptin phosph
  • [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its applic
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE. Journal of Dynamics and Control.
  • UV Spectophotometric Method Development & Validation in Bulk Drugs and In Tablet Dosage Form of Sitagliptin by Using Methnol, W
  • Analytical Method Development and Validation of Sitagliptine Phosphate Monohydrate in Pure and Tablet Dosage Form by UV-Vis Spectroscopy. Open Access Journals - Research and Reviews.
  • An efficient RP-HPLC-based approach for simultaneous determination of sitagliptin and metformin HCl in pharmaceutical drug formul
  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Applic
  • rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form.
  • New UV Spectrophotometric method development and validation for the estimation of Sitagliptin and Glimepiride in pharmaceutical. ijrti.
  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Kyung Hee University.
  • Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review.
  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvast
  • Development and validation of UV spectrophotometric method for estimation of sitagliptin phosph
  • Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosph
  • Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determin
  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Applic
  • A Comparative Guide to Validated Analytical Procedures for Sitagliptin and Its Rel
  • Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. Jetir.Org.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. LGC Standards.
  • Custom Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem - NIH.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Sources of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Abstract (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The purity, and particularly the chiral integrity, of this intermediate is paramount, as any impurities can propagate through the synthetic route, potentially impacting the final drug substance's safety and efficacy.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark commercial sources of this compound. We will explore a multi-modal analytical strategy, grounded in established pharmacopeial principles and modern analytical techniques, to ensure the selection of high-quality material suitable for pharmaceutical development.

Introduction: Why Rigorous Vetting is Non-Negotiable

In pharmaceutical synthesis, the quality of starting materials and intermediates dictates the quality of the final Active Pharmaceutical Ingredient (API). For a molecule like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, several quality attributes are critical:

  • Identity and Structure: Confirmation that the material is indeed the correct molecule.

  • Assay/Purity: Quantifying the percentage of the desired compound, which directly impacts reaction stoichiometry and yield calculations.

  • Chiral Purity (Enantiomeric Excess): As the (R)-enantiomer is the desired stereoisomer for Sitagliptin synthesis, the presence of the (S)-enantiomer is a critical impurity that must be controlled.

  • Organic and Inorganic Impurity Profile: Identification and quantification of any by-products, residual starting materials, or reagents from the synthesis.[3][4]

  • Residual Solvents: Solvents used in the final crystallization or purification steps must be within acceptable limits as defined by regulatory bodies.[4][5]

Failure to secure a high-quality source can lead to costly batch failures, project delays, and complex purification challenges downstream. This guide outlines the necessary analytical tests to build a comprehensive quality profile for any commercial sample.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's quality. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our recommended strategy integrates spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of analysis for a comprehensive quality assessment of an incoming batch of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Quality Assessment & Reporting Sample Commercial Sample Received (Supplier A, B, C) Initial_Checks Visual Inspection (Color, Form) Solubility Checks Sample->Initial_Checks NMR ¹H & ¹³C NMR Spectroscopy Structural Integrity Solvent Identification Initial_Checks->NMR MS High-Resolution MS (LC-MS) Accurate Mass Confirmation Elemental Composition Initial_Checks->MS HPLC_Purity Reversed-Phase HPLC-UV Assay (% Purity) Organic Impurity Profile NMR->HPLC_Purity MS->HPLC_Purity Chiral_HPLC Chiral HPLC Enantiomeric Purity (%ee) (S)-Isomer Quantification HPLC_Purity->Chiral_HPLC Data_Analysis Data Integration & Comparison Supplier A vs B vs C Chiral_HPLC->Data_Analysis Report Certificate of Analysis (CoA) Generation & Supplier Selection Data_Analysis->Report

Caption: Overall analytical workflow for quality assessment.

Comparative Analysis of Commercial Sources

To illustrate the benchmarking process, we present hypothetical data for three fictional commercial suppliers: QuantumSynth (QS) , ChiralChem (CC) , and BulkPharm (BP) . A certified reference material (CRM) is used as the benchmark.

Parameter Test Method QuantumSynth (Lot QS-001) ChiralChem (Lot CC-002) BulkPharm (Lot BP-003) Acceptance Criteria
Appearance VisualWhite Crystalline SolidOff-white PowderWhite Crystalline SolidWhite to Off-white Solid
Identity (¹H NMR) ¹H NMRConforms to StructureConforms to StructureConforms to StructureConforms to Reference
Assay (% Area) HPLC-UV99.8%98.9%99.5%≥ 99.0%
Chiral Purity (%ee) Chiral HPLC99.9% (R)99.5% (R)98.0% (R)≥ 99.5% (R)
Largest Unidentified Impurity HPLC-UV0.08%0.25%0.15%≤ 0.10%
Total Organic Impurities HPLC-UV0.15%0.80%0.45%≤ 0.50%
Residual Solvents (Methanol) GC-HS150 ppm800 ppm2500 ppm≤ 3000 ppm
Mass Confirmation (m/z) LC-MSConformsConformsConformsConforms to Theory
Interpretation of Results
  • QuantumSynth (QS): This supplier provides the highest quality material, meeting all specifications comfortably. The high assay and exceptional chiral purity, combined with a low impurity profile, make it the ideal choice for GMP applications or when process consistency is critical.

  • ChiralChem (CC): While the chiral purity meets the minimum acceptance criteria, the overall purity is lower, and a significant unidentified impurity is present at 0.25%. This material might be acceptable for early-stage, non-clinical research but would require further investigation or purification for later-stage development, according to ICH Q3A guidelines which set an identification threshold for impurities.[3][5][6]

  • BulkPharm (BP): This material fails to meet the critical chiral purity specification. The 98.0% enantiomeric excess means it contains 1.0% of the undesirable (S)-enantiomer, which is unacceptable for stereospecific synthesis. The higher level of residual methanol, while within the limit, also suggests a less optimized purification process.

Detailed Experimental Protocols

The trustworthiness of a comparison guide lies in the reproducibility of its methods. The protocols below are described with sufficient detail for an experienced analyst to replicate. All chromatographic methods should be validated against United States Pharmacopeia (USP) <621> guidelines for system suitability.[7][8][9]

Protocol 1: Purity Assay and Impurity Profile by HPLC-UV
  • Rationale: Reversed-phase HPLC is the gold standard for separating a parent compound from its potential non-chiral organic impurities.[10] UV detection provides a robust quantitative measure based on area percentage.

  • Instrumentation: HPLC system with UV/Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • System Suitability:

    • Replicate Injections: Inject the reference standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Rationale: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. This is the only reliable way to quantify the enantiomeric excess (ee) of the desired (R)-isomer. Macrocyclic glycopeptide-based phases (like teicoplanin) or ligand-exchange columns are often effective for underivatized amino acids.[11][12]

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: Chiral Stationary Phase, e.g., CHIROBIOTIC T (Teicoplanin-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v). Note: Mobile phase composition is highly column-dependent and requires screening.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • System Suitability:

    • Resolution: Inject a racemic (50:50 R/S) mixture of the compound. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Calculation: Enantiomeric Excess (%ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by probing the chemical environment of each proton in the molecule.[13][14] It is also excellent for identifying and quantifying residual solvents. Quantitative NMR (qNMR) can be used for potency determination without needing a specific reference standard for every impurity.[15]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Procedure:

    • Acquire a standard one-dimensional proton (¹H) spectrum.

    • Integrate all signals and compare the chemical shifts, splitting patterns, and integration ratios to a reference spectrum or theoretical values.

    • The characteristic aromatic signals from the trifluorophenyl ring and the aliphatic signals from the butanoic acid backbone should be present and correctly integrated.

    • Identify any signals that do not belong to the main compound, which could correspond to residual solvents or process impurities.

Protocol 4: Accurate Mass Confirmation by LC-MS
  • Rationale: High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides a highly accurate mass measurement of the parent ion.[16][17] This confirms the elemental composition and can help identify unknown impurities by providing their molecular formulas.[18]

  • Instrumentation: Q-TOF or Orbitrap LC-MS system.

  • LC Method: A fast, MS-compatible method similar to the purity method can be used (e.g., using formic acid as a modifier instead of non-volatile buffers).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100-500 m/z.

    • Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ to the theoretical calculated mass. The mass error should be < 5 ppm.

Conclusion and Recommendations

The quality of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is not a parameter to be taken on trust. A systematic, data-driven approach to supplier qualification is essential for mitigating risks in pharmaceutical research and development.

Based on our hypothetical analysis, QuantumSynth represents the highest quality standard, suitable for all stages of development. ChiralChem may serve as a cost-effective option for early, non-critical research, but the user must be aware of the lower purity profile. BulkPharm should be disqualified due to its failure to meet the critical chiral purity specification.

We strongly recommend that researchers perform this battery of tests on samples from any potential supplier before committing to a large-scale purchase or including the material in pivotal studies. This due diligence ensures the integrity of your research and the ultimate quality of the final drug product.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (via an external source). [Link]

  • Moravek, Inc. Applications of NMR in Pharmaceutical Analysis. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science, 32(7), 981–987. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Toref-Standards. Impurity profiling with HRMS. [Link]

  • Li, Y., & Wang, Y. (2013). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Journal of Pharmaceuticals, 44(1), 1-3. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • New Food Magazine. NMR spectroscopy: a superior tool for quality control of pharmaceutical products. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]

  • Bruker Corporation. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Schmid, M. G., & Gübitz, G. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Slideshare. NMR spectroscopy (Pharmaceutical analysis). [Link]

  • ACS Omega. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ResearchGate. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. [Link]

  • Pharmaffiliates. Sitagliptin-impurities. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Chromatography Today. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

Sources

Validation

Comparative analysis of different synthetic pathways to 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

A Comparative Guide to the Synthetic Pathways of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Introduction: The Strategic Importance of a Key Chiral Intermediate 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Pathways of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction: The Strategic Importance of a Key Chiral Intermediate

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant pharmaceutical value.[1][2] Its primary claim to fame is its role as the crucial chiral building block for Sitagliptin (marketed as Januvia®), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] The stereochemistry at the β-carbon is paramount for the drug's efficacy, making the enantioselective synthesis of this intermediate a focal point of extensive research and process optimization, particularly in industrial settings.

The evolution of synthetic routes to this molecule is a compelling case study in the advancement of asymmetric synthesis, showcasing a clear trajectory from classical methods to highly efficient catalytic processes. This guide provides a comparative analysis of the two most prominent and industrially relevant strategies: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic transamination. We will dissect the underlying principles of each pathway, present representative experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal route for their specific needs.

Pathway 1: Asymmetric Hydrogenation of an Unprotected Enamine

This approach, pioneered by researchers at Merck, represents a landmark achievement in industrial process chemistry and earned a Presidential Green Chemistry Challenge Award.[5] It elegantly circumvents the need for protecting groups on the amine, a common requirement that adds steps and reduces overall efficiency. The core of this strategy is the direct, highly enantioselective hydrogenation of a β-enamine amide precursor.[5][6]

Reaction Scheme & Mechanistic Rationale

The key transformation involves the hydrogenation of the enamine double bond using a chiral rhodium catalyst. The catalyst system typically consists of a rhodium salt and a specialized chiral ferrocenyl diphosphine ligand, such as a Josiphos-type ligand.

The choice of ligand is critical; its C2-symmetric ferrocene backbone creates a well-defined chiral pocket around the rhodium center. The enamine substrate coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the double bond, thereby setting the desired (R)-stereocenter with high fidelity. The absence of a protecting group is a significant advantage, as enamines are often less reactive than their N-acylated counterparts, making the discovery of a highly active catalyst a notable breakthrough.[5]

Experimental Protocol: Rh/(t-Bu)-Josiphos Catalyzed Hydrogenation
  • Precursor Synthesis: The enamine precursor, (Z)-3-amino-4-(2,4,5-trifluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[2][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)but-2-en-1-one, is prepared in a one-pot, three-step sequence from 2,4,5-trifluorophenylacetic acid. This procedure results in the direct isolation of the enamine with high purity (82% yield, >99.6 wt%).[6][7][9]

  • Catalyst Preparation: In an inert atmosphere glovebox, a pressure vessel is charged with [Rh(COD)Cl]2 and the (R,S)-t-Bu-Josiphos ligand. Anhydrous, degassed methanol is added, and the mixture is stirred to form the active catalyst solution.

  • Hydrogenation Reaction: The enamine precursor is dissolved in degassed methanol in a separate hydrogenation autoclave. The catalyst solution is then transferred to the autoclave.

  • Execution: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 100-200 psig). The reaction mixture is heated (e.g., to 50°C) and agitated for a set period (e.g., 12-24 hours) until consumption of the enamine is complete, as monitored by HPLC or FT-IR.

  • Work-up and Isolation: Upon completion, the reactor is vented, and the methanol is removed under reduced pressure. The resulting product is then typically carried forward for hydrolysis of the amide and salt formation (e.g., as the phosphate salt), which often enhances the enantiomeric purity to >99.5% ee through crystallization.[3]

Pathway 2: Biocatalytic Asymmetric Transamination

Reflecting the paradigm shift towards greener and more sustainable manufacturing, a biocatalytic route using an engineered amine transaminase (ATA) has been developed and implemented.[10] This pathway starts from a prochiral ketone and uses an enzyme to install the chiral amine in a single, highly selective step.

Reaction Scheme & Mechanistic Rationale

This process employs an (R)-selective ω-amine transaminase, which catalyzes the transfer of an amino group from an amine donor (commonly isopropylamine) to the ketone substrate. The enzyme's active site, containing the cofactor pyridoxal-5'-phosphate (PLP), is exquisitely shaped to bind the ketone in a specific orientation. This precise positioning ensures that the amino group is added to only one face of the carbonyl, generating the (R)-amine with near-perfect enantioselectivity.[11] Intensive protein engineering was required to develop a transaminase variant (such as ATA-117) with high activity and stability towards the sterically demanding "pro-sitagliptin" ketone, especially at the high substrate concentrations required for industrial production.[12]

Experimental Protocol: Transaminase-Mediated Reductive Amination
  • Enzyme and Reagent Preparation: A reaction vessel is charged with a buffer solution (e.g., triethanolamine, pH 9.0). The engineered (R)-selective amine transaminase (often as a lyophilized powder or whole-cell preparation), the PLP cofactor, and the amine donor (e.g., isopropylamine) are added.[11]

  • Substrate Addition: The pro-sitagliptin ketone, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[2][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, is often dissolved in a co-solvent like DMSO due to its limited aqueous solubility, and then added to the enzyme solution.[11]

  • Reaction Execution: The mixture is heated (e.g., to 40-45°C) and gently agitated. The reaction progress is monitored by HPLC, measuring the conversion of the ketone to the desired amine product. The acetone byproduct from the isopropylamine donor is typically removed (e.g., by vacuum or nitrogen sparging) to drive the reaction equilibrium towards the product.[13]

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by filtration or centrifugation). The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or isopropyl acetate). The organic layers are combined, washed, and concentrated to yield the crude product, which is then purified, typically by crystallization as a salt.

Comparative Analysis

The choice between these two state-of-the-art pathways depends on a careful evaluation of several key performance indicators.

MetricAsymmetric Hydrogenation (Merck Process)Biocatalytic TransaminationJustification & Causality
Stereoselectivity (e.e.) >95% (up to >99.5% after crystallization)[3]>99.9%[13]The enzyme's active site provides a highly constrained chiral environment, leading to near-perfect stereocontrol that often exceeds metal catalysts.
Overall Yield ~65% (from trifluorophenylacetic acid)[6][9]~65% (reported for similar cascades)[12]Both routes have been highly optimized for industrial scale, leading to comparable overall yields from their respective starting materials.
Key Starting Material 2,4,5-Trifluorophenylacetic acid[14]Pro-sitagliptin KetoneThe hydrogenation route builds the carbon backbone in-situ, while the biocatalytic route requires prior synthesis of the C13 ketone framework.
Catalyst Source Rhodium / Chiral Ferrocenyl LigandEngineered Transaminase EnzymeTransition metal catalysts rely on scarce and precious metals. Enzymes are produced via fermentation and are biodegradable.
Operating Conditions High pressure (H2 gas), organic solventsAmbient pressure, primarily aqueous mediaThe biocatalytic route avoids the hazards of high-pressure hydrogenation and reduces reliance on volatile organic solvents, enhancing process safety.
Waste Profile Reduced waste, no aqueous streams[6]Primarily aqueous, biodegradable wasteThe hydrogenation process was designed to eliminate aqueous waste streams.[6] The enzymatic route's waste is aqueous and generally more environmentally benign.
Atom Economy High; avoids protecting groups[5]Excellent; direct aminationBoth processes are highly atom-economical. The hydrogenation route's key advantage is avoiding protecting groups, while the transamination is a direct conversion.

Visualization of Synthetic Logic

The following diagram illustrates the core transformations and decision logic for the two primary synthetic pathways.

G cluster_0 Pathway 1: Asymmetric Hydrogenation cluster_1 Pathway 2: Biocatalytic Transamination A1 2,4,5-Trifluorophenyl acetic acid A2 One-Pot Sequence (Amidation, Condensation) A1->A2 A3 Enamine Precursor A2->A3 A4 Asymmetric Hydrogenation (Rh/Josiphos, H₂) A3->A4 A5 Final Product A4->A5 B3 Final Product B1 Pro-Sitagliptin Ketone B2 Biocatalytic Transamination (Engineered Transaminase, Amine Donor) B1->B2 B2->B3

Caption: Core transformations in the two major synthetic routes.

Expert Conclusion and Outlook

Both the asymmetric hydrogenation and biocatalytic transamination routes represent the pinnacle of modern chemical synthesis, delivering the target molecule with exceptional efficiency and stereocontrol.

  • The Asymmetric Hydrogenation pathway is a masterpiece of homogeneous catalysis. Its main strengths are the avoidance of protecting groups and the high-throughput screening methodology that enabled its discovery.[15] It set a new standard for efficiency in pharmaceutical manufacturing, significantly reducing waste compared to first-generation routes.[5]

  • The Biocatalytic Transamination pathway exemplifies the power of green chemistry and directed evolution. It operates under milder, safer conditions and uses a renewable catalyst, resulting in an even better environmental profile. Its near-perfect enantioselectivity directly from the enzyme simplifies purification, a significant advantage in large-scale production.

For new process development, the biocatalytic approach is often preferred due to its superior safety, sustainability, and unparalleled selectivity. However, the asymmetric hydrogenation route remains a highly effective and competitive process. The choice for a specific application may depend on factors like existing infrastructure (high-pressure reactors vs. fermenters), catalyst cost and availability, and the specific purity requirements of the final product. The continued evolution of both metal- and bio-catalysis will undoubtedly lead to even more efficient and sustainable methods for producing this and other vital chiral molecules in the future.

References

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydr
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Enantioselective Synthesis of β-amino acids: A Review.
  • A Comparative Analysis of a Leading Diabetes Drug Synthesis. Benchchem.
  • Time course of asymmetric synthesis of sitagliptin intermediate ((R)
  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • Presidential Green Chemistry Challenge: 2006 Greener Synthetic P
  • Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed.
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogen
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH.
  • Unlocking the Potential of Asymmetric Hydrogenation at Merck.
  • (PDF) Synthesis of Sitagliptin.
  • Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.

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Comparative

A Comparative Guide to Catalytic Efficiency in the Asymmetric Synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

The stereoselective synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical step in the manufacture of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes...

Author: BenchChem Technical Support Team. Date: January 2026

The stereoselective synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical step in the manufacture of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The challenge lies in efficiently establishing the chiral amine center with high enantiopurity. This guide provides an in-depth comparison of the two leading catalytic methodologies employed at an industrial scale: chemocatalytic asymmetric hydrogenation and biocatalytic transamination. We will delve into the mechanistic underpinnings, process parameters, and catalytic efficiencies of each approach, supported by experimental data, to offer a clear perspective for researchers and process chemists.

The Shift from Metal to Enzyme: An Overview of Catalytic Strategies

The industrial synthesis of Sitagliptin has undergone a significant evolution, moving from a first-generation rhodium-catalyzed process to a greener, more efficient second-generation biocatalytic route.[1][2] This transition highlights a broader trend in pharmaceutical manufacturing towards sustainability and efficiency.

  • Chemocatalytic Asymmetric Hydrogenation: The initial manufacturing process relied on the asymmetric hydrogenation of a protected enamine intermediate.[3] This method uses a chiral rhodium-based catalyst to stereoselectively introduce the amine functionality. While effective, it necessitates high-pressure equipment and involves a heavy metal catalyst, which presents challenges regarding cost, safety, and potential contamination of the final product.[1][3]

  • Biocatalytic Asymmetric Transamination: The newer, award-winning approach employs an engineered (R)-selective ω-transaminase enzyme.[1][4] This biocatalyst directly converts a prochiral ketone precursor into the desired (R)-amine with exceptionally high enantioselectivity under mild, aqueous conditions.[3][4] This route obviates the need for high-pressure hydrogenation and eliminates heavy metal waste.[1]

Chemocatalytic Route: Rhodium-Catalyzed Asymmetric Hydrogenation

The first-generation industrial synthesis of Sitagliptin hinged on the asymmetric hydrogenation of an enamine derived from the corresponding β-keto ester.[3][5] This established methodology in organic chemistry provides a reliable path to chiral amines.

Causality and Mechanistic Insight

The core of this process is the coordination of the enamine substrate to a chiral rhodium complex, typically featuring a diphosphine ligand like JOSIPHOS.[6][7] The chiral ligand creates a sterically defined environment around the metal center. Hydrogen gas is then delivered to one face of the double bond, directed by the ligand's structure, to produce one enantiomer in excess. The choice of the specific ligand is paramount for achieving high enantioselectivity. However, this process is often not perfectly selective, yielding enantiomeric excess (e.e.) values that require a subsequent crystallization step to upgrade to >99%.[3]

Experimental Protocol: Asymmetric Hydrogenation of Enamine

The following is a representative protocol for the key hydrogenation step.

  • Reactor Preparation: An appropriate high-pressure reactor is charged with the dehydrositagliptin intermediate (enamine).

  • Solvent Addition: Degassed methanol is added to dissolve the substrate.

  • Catalyst Introduction: A solution of the Rh(I)/tBu JOSIPHOS catalyst (typically 0.15-0.2 mol%) is added to the reactor.[6][7]

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas to approximately 250 psi.[3]

  • Reaction Execution: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed. The crude product is then carried forward for deprotection and salt formation. A critical recrystallization step is typically required to enhance the enantiomeric purity to pharmaceutical-grade standards.[3]

Workflow Diagram: Chemocatalytic Synthesis

cluster_0 Chemocatalytic Route Pro-Sitagliptin Ketone Pro-Sitagliptin Ketone Enamine Formation Enamine Formation Pro-Sitagliptin Ketone->Enamine Formation Dehydrositagliptin (Enamine) Dehydrositagliptin (Enamine) Enamine Formation->Dehydrositagliptin (Enamine) Asymmetric Hydrogenation Asymmetric Hydrogenation Dehydrositagliptin (Enamine)->Asymmetric Hydrogenation Rh(I)/tBu-JOSIPHOS H₂, 250 psi Protected Sitagliptin Protected Sitagliptin Asymmetric Hydrogenation->Protected Sitagliptin ~97% e.e. Deprotection & Salt Formation Deprotection & Salt Formation Protected Sitagliptin->Deprotection & Salt Formation Recrystallization Recrystallization Protected Sitagliptin->Recrystallization e.e. upgrade Sitagliptin Phosphate Sitagliptin Phosphate Deprotection & Salt Formation->Sitagliptin Phosphate >99% e.e. Recrystallization->Deprotection & Salt Formation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalytic Route: Transaminase-Mediated Asymmetric Amination

The limitations of the chemocatalytic process spurred the development of a highly innovative biocatalytic alternative. This route leverages a specifically engineered ω-transaminase to perform an asymmetric reductive amination on the prochiral ketone, yielding the desired amine directly with near-perfect enantioselectivity.[1][3]

Causality and Mechanistic Insight

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor via a "ping-pong" mechanism.[4] The process involves two half-reactions: first, the amino donor (e.g., isopropylamine) transfers its amino group to the PLP cofactor, releasing a ketone byproduct (acetone) and forming pyridoxamine-5'-phosphate (PMP). Second, the PMP intermediate aminates the pro-sitagliptin ketone substrate within the enzyme's chiral active site, regenerating the PLP cofactor and releasing the highly enantiopure (R)-sitagliptin product.[4] The exceptional stereoselectivity is a direct result of the enzyme's three-dimensional structure, which orients the substrate in a precise manner for the amino group transfer.

Experimental Protocol: Enzymatic Transamination

The following protocol outlines the key biocatalytic transformation.

  • Bioreactor Setup: A temperature-controlled bioreactor is charged with a buffer solution (e.g., Tris-HCl, pH 7.0-8.5).[8][9]

  • Reagent Addition: The pro-sitagliptin ketone substrate is added, often dissolved in a co-solvent like DMSO to improve solubility.[1] The amine donor (e.g., isopropylamine) and the PLP cofactor are also added.

  • Enzyme Introduction: The engineered transaminase enzyme (e.g., as a lyophilizate or whole-cell catalyst) is added to the reactor (e.g., 6 g/L).[1]

  • Reaction Execution: The mixture is agitated at a controlled temperature (e.g., 37-45°C) and pH. The reaction progress is monitored by HPLC for substrate conversion and product formation.

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by filtration or centrifugation). The product is then extracted from the aqueous phase and can be directly converted to the phosphate salt without the need for chiral purification.[3]

Workflow Diagram: Biocatalytic Synthesis

cluster_1 Biocatalytic Route Pro-Sitagliptin Ketone Pro-Sitagliptin Ketone Asymmetric Transamination Asymmetric Transamination Pro-Sitagliptin Ketone->Asymmetric Transamination Sitagliptin (Free Amine) Sitagliptin (Free Amine) Asymmetric Transamination->Sitagliptin (Free Amine) >99.9% e.e. Ketone Byproduct Acetone Asymmetric Transamination->Ketone Byproduct Salt Formation Salt Formation Sitagliptin (Free Amine)->Salt Formation Sitagliptin Phosphate Sitagliptin Phosphate Salt Formation->Sitagliptin Phosphate Enzyme Engineered Transaminase Enzyme->Asymmetric Transamination Amine Donor Isopropylamine Amine Donor->Asymmetric Transamination

Caption: Workflow for transaminase-catalyzed asymmetric amination.

Head-to-Head Comparison of Catalytic Efficiency

The choice between a chemocatalytic and biocatalytic route is ultimately determined by a holistic evaluation of performance metrics, cost, and environmental impact. The data clearly favors the enzymatic process for the synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

ParameterChemocatalytic (Asymmetric Hydrogenation)Biocatalytic (Asymmetric Transamination)Advantage
Catalyst Rh(I)/tBu JOSIPHOS[2]Engineered (R)-ω-Transaminase[2]Biocatalytic
Key Transformation Asymmetric hydrogenation of enamine[2]Asymmetric amination of a prochiral ketone[2]Biocatalytic
Overall Yield ~52-65%[2][5]10-13% increase over hydrogenation route[1][2][3]Biocatalytic
Enantiomeric Excess ~97% (requires crystallization to >99%)[3]>99.9% (direct)[1][2]Biocatalytic
Process Conditions High pressure (250 psi H₂), organic solvent[3]Ambient pressure, aqueous medium, mild temp[2]Biocatalytic
Productivity Baseline53% increase ( kg/L per day)[1][3]Biocatalytic
Waste Profile Heavy metal waste, organic solvents19% reduction in total waste, no heavy metals[1][3]Biocatalytic
Equipment Specialized high-pressure reactor required[1]Standard multipurpose vessels[1]Biocatalytic

Concluding Analysis: The Superiority of Biocatalysis

The asymmetric synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a landmark case study in modern pharmaceutical process development. While the rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established chemical transformation, the engineered transaminase route is superior across nearly every significant metric.

The Expertise demonstrated in the directed evolution of the transaminase enzyme unlocked a process with near-perfect stereoselectivity. This inherent selectivity provides a Trustworthy and self-validating system, as the desired (R)-enantiomer is produced directly with >99.9% purity, eliminating the need for costly and yield-reducing chiral purification steps.[1][2]

The Authoritative Grounding for this shift is substantial; the biocatalytic process developed by Merck and Codexis received the Presidential Green Chemistry Challenge Award, validating its significant environmental and economic benefits.[1] The biocatalytic process results in a 10-13% increase in overall yield, a 53% improvement in productivity, and a 19% reduction in total waste, all while eliminating the use of heavy metals.[1][3]

For researchers and drug development professionals, this comparison clearly illustrates the transformative power of biocatalysis. It provides a greener, safer, more cost-effective, and ultimately more efficient pathway for the synthesis of this critical pharmaceutical intermediate.

References

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). MDPI. [Link]

  • Kim, G. H., Jeon, H., Khobragade, T. P., Patil, M. D., Sung, S., Yoon, S., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 52-60. [Link]

  • Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Berthold, D., & Breit, B. (2013). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry – A European Journal, 19(39), 12896-12899. [Link]

  • Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. (2023). ResearchGate. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers. [Link]

  • Chemical vs bio catalyzed synthesis of sitagliptin. (n.d.). ResearchGate. [Link]

  • (A) The current synthesis of sitagliptin involves enamine formation... (n.d.). ResearchGate. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. (n.d.). Scilit. [Link]

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Validation

A Comparative Guide to the Determination of Absolute Stereochemistry: The Case of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is of paramount importance. Enantiomers, mirror-image isomers of a chiral d...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is of paramount importance. Enantiomers, mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of stereoisomeric composition for new drug substances.[3][4][5] This guide provides a comparative analysis of leading analytical techniques for confirming the absolute stereochemistry of chiral molecules, using (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, as a case study.[6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, underlying principles, and practical considerations for selecting the most appropriate technique for stereochemical confirmation.

The Gold Standard and Its Practical Limitations: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[10][11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[11][13][14]

Causality in Experimental Choice: The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure. For novel chiral compounds, obtaining a crystal structure is often the ultimate proof of its absolute stereochemistry.[10]

However, the major bottleneck of this technique is the prerequisite of obtaining a high-quality single crystal, which can be a significant challenge, particularly for molecules that are oils or are difficult to crystallize.[1][15] For (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, while crystallization is feasible, the process can be time-consuming and is not guaranteed to yield crystals suitable for diffraction.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography for determining absolute configuration, with the significant advantage of being applicable to samples in solution.[1][2][16][17] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][18] The resulting spectrum is unique to a specific enantiomer.

The VCD Workflow:

  • Experimental Spectrum Acquisition: A VCD spectrum of the sample is recorded.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the R-enantiomer) is calculated using ab initio or density functional theory (DFT) methods.[1][16]

  • Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[1][18]

Expertise in Application: The accuracy of the VCD determination is critically dependent on the quality of the computational model.[1][19] Factors such as solvent effects and potential for intermolecular interactions (like dimerization) must be considered and modeled to achieve a reliable correlation between the experimental and calculated spectra.[19]

Experimental Workflow: Vibrational Circular Dichroism (VCD)

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample of (R)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Spectral Comparison (Correlation Analysis) Exp_Spectrum->Comparison DFT_Calc DFT Calculation of R-enantiomer Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assignment of Absolute Stereochemistry Comparison->Assignment

Caption: Workflow for absolute stereochemistry determination using VCD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher Method

For chiral molecules containing a hydroxyl or amino group, the Mosher method offers a well-established NMR-based approach for determining absolute configuration.[20][21][22][23] This technique involves the derivatization of the chiral amine with a chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[20][24]

The Principle of Diastereomeric Differentiation: Enantiomers are indistinguishable in an achiral environment, such as a standard NMR solvent. However, by converting the enantiomers into diastereomers, their NMR spectra will exhibit distinct chemical shifts.[21] The Mosher method relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric amides.

Step-by-Step Mosher's Method Protocol:

  • Derivatization: React separate aliquots of the amine with (R)-MTPA-Cl and (S)-MTPA-Cl to form the corresponding (R,R) and (S,R) diastereomeric amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Chemical Shift Analysis: Assign the proton signals and calculate the differences in chemical shifts (Δδ) for protons on either side of the stereocenter.

  • Configuration Assignment: Based on the established Mosher model, the sign of the Δδ values for protons on either side of the newly formed amide bond can be used to deduce the absolute configuration of the original amine.

Logical Flow: Mosher's Method for Amines

Mosher_Method cluster_derivatization Derivatization cluster_analysis NMR Analysis Start (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Unknown Stereochemistry) React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Diastereomer_R (R,R)-Diastereomer React_R->Diastereomer_R Diastereomer_S (S,R)-Diastereomer React_S->Diastereomer_S NMR_R ¹H NMR of (R,R)-Diastereomer Diastereomer_R->NMR_R NMR_S ¹H NMR of (S,R)-Diastereomer Diastereomer_S->NMR_S Delta_Calc Calculate Δδ = δS - δR NMR_R->Delta_Calc NMR_S->Delta_Calc Assignment Assign Absolute Configuration based on Mosher's Model Delta_Calc->Assignment

Caption: Logical flow of Mosher's method for determining amine stereochemistry.

Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightNMR analysis of diastereomeric derivatives
Sample State Solid (single crystal)Solution or neat liquidSolution
Prerequisites High-quality single crystalChiral moleculeChiral molecule with -OH or -NH₂ group
Ambiguity Unambiguous (if successful)Generally unambiguous with good computational modelCan be ambiguous if conformational effects are not well understood
Throughput LowModerate to HighModerate
Key Advantage Definitive "gold standard"Applicable to non-crystalline samplesUtilizes readily available NMR instrumentation
Key Limitation Crystal growth can be a major hurdleRequires computational resources and expertiseRequires chemical derivatization; potential for reaction side products

Conclusion and Recommendations

The choice of method for confirming the absolute stereochemistry of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, or any chiral molecule, depends on several factors including the physical properties of the sample, available instrumentation, and the stage of drug development.

  • For definitive, unambiguous confirmation, especially for regulatory submissions, single-crystal X-ray crystallography remains the preferred method, provided a suitable crystal can be obtained. [10][11]

  • When crystallization is challenging or for higher-throughput screening, Vibrational Circular Dichroism offers a powerful and reliable alternative for solution-state analysis. [1][17]

In a comprehensive drug development program, it is often prudent to employ orthogonal methods to provide corroborating evidence for the absolute stereochemistry. For a critical intermediate like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an initial confirmation by VCD or Mosher's method during process development, followed by a definitive single-crystal X-ray structure of a later-stage intermediate or the final active pharmaceutical ingredient, would represent a robust and scientifically sound approach.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Shah, R. D., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

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  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

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  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Reddy, R. S., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1786-1789. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • C&EN. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]

  • Wang, Y., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1440. [Link]

  • Gawroński, J., & Skowronek, P. (2004). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 16(S1), S1-S2. [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. [Link]

  • MDPI. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Link]

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  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [Link]

  • Allen, D. A., et al. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 83(8), 1219. [Link]

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  • ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]

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Comparative

A Guide to the Orthogonal Characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Cross-Validation of HPLC and NMR Methodologies

Introduction: In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but the very found...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but the very foundation of safety and efficacy. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, demands an analytical control strategy that is both robust and unimpeachable.[1][2] This guide presents a comprehensive framework for the characterization of this critical intermediate by leveraging the synergistic strengths of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Orthogonality in analytical science refers to the use of methods that measure the same analyte based on different chemical or physical principles. High-Performance Liquid Chromatography (HPLC) excels at separating components in a mixture, providing exceptional sensitivity for purity and impurity profiling.[3][4][5][6] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled view into the molecular structure, providing definitive identification and the capability for absolute quantification (qNMR) without the need for a chemically identical reference standard.[7][8][9]

The cross-validation of these two methods is a cornerstone of a modern, scientifically sound validation package. It ensures that the purity value determined by a relative method like HPLC is anchored to the absolute purity and confirmed identity provided by a primary method like qNMR. This approach aligns with the principles outlined in international regulatory guidelines such as the ICH Q2(R1) and FDA guidances on analytical method validation, which mandate that analytical procedures be demonstrably fit for their intended purpose.[10][11][12][13] This guide will detail the experimental protocols, explain the causality behind methodological choices, and demonstrate how the integration of HPLC and NMR data provides a self-validating system for the complete characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Part 1: Purity and Impurity Profiling by Reversed-Phase HPLC

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for assessing the purity of drug substances.[3][6] For a moderately polar molecule like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates molecules based on their hydrophobicity, providing excellent resolution for the parent compound from potential process-related impurities or degradation products.

Causality in Method Development:

The selection of a C18 column is based on its versatile hydrophobicity, which is well-suited for retaining the trifluorophenyl moiety of the analyte. The mobile phase, a gradient mixture of an aqueous buffer and acetonitrile, is designed to ensure sharp peak shapes and efficient elution. A phosphate buffer is chosen to control the pH, thereby maintaining a consistent ionization state for the amino and carboxylic acid groups, which is critical for reproducible retention times. UV detection is employed, leveraging the strong absorbance of the aromatic ring to achieve high sensitivity.

Detailed Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Sample and Standard Preparation:

    • Standard Solution (for identification): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Data Analysis:

    • The identity of the compound is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

    • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Part 2: Structural Elucidation and Absolute Purity by NMR Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[9][14] For a fluorinated compound, NMR is particularly powerful due to the presence of the ¹⁹F nucleus, which provides an additional, highly sensitive spectroscopic handle.[15][16][17] Beyond structural confirmation, quantitative NMR (qNMR) serves as a primary ratio method, allowing for the determination of absolute purity by comparing the analyte signal integral to that of a certified internal standard.[7][18][19][20]

Causality in Experimental Design:

A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR experiments is necessary for complete structural assignment. DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar amino acid and its distinct solvent peak that does not interfere with key analyte signals. For qNMR, an internal standard such as maleic acid is chosen because it has sharp, well-resolved signals in a region of the ¹H spectrum that does not overlap with the analyte, is stable, non-volatile, and has a certified purity. A long relaxation delay (D1) is crucial in the qNMR experiment to ensure complete T1 relaxation of all protons, a prerequisite for accurate integration.

Detailed Experimental Protocol: NMR Structural and Quantitative Analysis
  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer equipped with a multi-nuclear probe.

  • Sample Preparation (for qNMR):

    • Accurately weigh approximately 20 mg of the 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid sample into a clean vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) and add it to the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

  • NMR Experiments for Structural Elucidation:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the carbon framework of the molecule.

    • ¹⁹F NMR: Confirms the presence and environment of the three fluorine atoms on the aromatic ring.

    • 2D COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin couplings to establish connectivity.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • Quantitative ¹H NMR (qNMR) Experiment:

    • Pulse Sequence: Standard 1D proton experiment.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds).

      • Number of Scans: 16 or higher for good signal-to-noise.

    • Data Processing: Apply meticulous phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation (qNMR): The purity of the analyte (Purityₐ) is calculated using the following formula:

    Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (MWₐ / MWₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: Mass

    • Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.

Part 3: Cross-Validation Workflow and Data Integration

Cross-validation is the critical process of comparing the results from the two orthogonal methods to ensure consistency and build confidence in the overall characterization.[21] A discrepancy between the HPLC and qNMR purity values would trigger an investigation, as it could indicate the presence of co-eluting impurities in HPLC, NMR-inactive impurities, or errors in the reference standard potency used for HPLC quantification.

Logical Workflow for Cross-Validation

The relationship between these validation activities can be visualized as a structured workflow, ensuring that each technique's strengths are used to verify the other's findings.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation hplc_run Run RP-HPLC Method hplc_purity Calculate Purity (Area %) hplc_run->hplc_purity hplc_id Identity Check (Retention Time) hplc_run->hplc_id compare_purity Compare Purity hplc_purity->compare_purity Relative Purity compare_id Compare Identity hplc_id->compare_id HPLC Data nmr_run Acquire 1D/2D NMR nmr_id Structural Elucidation nmr_run->nmr_id qnmr_run Acquire qNMR Data qnmr_purity Calculate Absolute Purity qnmr_run->qnmr_purity nmr_id->compare_id NMR Data qnmr_purity->compare_purity Absolute Purity final_report Final Characterization Report compare_id->final_report compare_purity->final_report

Caption: Workflow for the orthogonal cross-validation of HPLC and NMR data.

Comparative Data Summary

The results from both analyses should be compiled into a clear, comparative table. This provides an at-a-glance summary of the cross-validation exercise.

ParameterHPLC ResultNMR ResultAcceptance Criteria
Identity Retention time matches reference standard¹H, ¹³C, ¹⁹F spectra consistent with proposed structureResults must be concordant
Purity 99.7% (Area Normalization)99.6% (Absolute, by qNMR vs. Maleic Acid)Difference between methods ≤ 0.5%
Major Impurities Impurity A (0.15% at RRT 1.2)No impurities detected >0.1%N/A

This table demonstrates excellent concordance between the two methods, providing high confidence in the reported purity of 99.6%. The HPLC method further provides valuable information on a minor impurity that is below the typical detection limit for routine qNMR.

Conclusion

The characterization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid cannot be reliably achieved through a single analytical technique. While HPLC provides excellent performance for purity assessment and impurity detection, it remains a relative method dependent on the quality of a reference standard.[4][22] NMR spectroscopy provides an absolute and unequivocal confirmation of molecular structure and, through qNMR, delivers a primary measure of purity that is independent of a specific analyte standard.[8][20]

By implementing a cross-validation strategy, we create a self-verifying analytical system. The HPLC confirms the absence of significant impurities that could interfere with the qNMR result, while the qNMR confirms the identity of the main HPLC peak and validates its purity value on an absolute scale. This integrated, orthogonal approach provides a robust, defensible, and comprehensive characterization package that meets the stringent demands of the pharmaceutical industry and global regulatory bodies, ensuring the quality and integrity of this vital synthetic intermediate.

References

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Chirikjev, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Dong, M. W. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • AAPS. (2018, August 30). What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course. [Link]

  • Pharma Now. Why HPLC Is Essential in the Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ICH. Quality Guidelines. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Al-Rimawi, F. (2014). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]

  • MtoZ Biolabs. Amino Acid Analysis Using HPLC. [Link]

  • Al-Tannak, N. F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • LibreTexts Chemistry. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

As researchers and professionals in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagen...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (a key intermediate in the synthesis of certain therapeutic agents) demand a meticulous and informed approach.[1][2] This guide moves beyond generic advice to provide a procedural and logical framework for its proper disposal, grounded in an understanding of its chemical nature and the regulatory landscape.

Our core principle is that all unused or contaminated pharmaceuticals and their intermediates must be treated as chemical waste and managed through appropriate environmental health and safety channels.[3] Improper disposal, such as discarding in sanitary sewers or general trash, is not only non-compliant but also poses a significant threat to ecosystems and human health.[4][5]

Hazard Assessment and Risk Mitigation

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. While some safety data sheets (SDS) for similar compounds may present a low NFPA hazard rating (Health 0, Fire 0, Reactivity 0), this can be misleading as it primarily assesses acute, large-scale hazards.[6] More detailed toxicological information indicates that 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives should be handled with caution.

Key Hazards:

  • Irritation: The compound is classified as causing skin and serious eye irritation.[7]

  • Respiratory Effects: It may cause respiratory irritation if inhaled as a dust.[7]

  • Toxicity if Swallowed: It is considered harmful if swallowed.[7]

  • Thermal Decomposition: As a fluorinated organic molecule, combustion can generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[8][9] The presence of a trifluorophenyl group makes the formation of HF a primary concern.

Recommended Personal Protective Equipment (PPE)

Based on this hazard profile, the following PPE is mandatory when handling the compound for disposal:

PPE TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.[10]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Check manufacturer compatibility charts for breakthrough times.[10]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.[10]
Respiratory Use in a fume hoodEngineering controls are the primary defense against inhaling dust.[11]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its chemical structure, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid falls into a category of compounds closely monitored by environmental agencies.

  • Classification: This compound is a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) heavily regulates the treatment and disposal of halogenated organic wastes, often prohibiting their direct land disposal.[12][13][14]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds "forever chemicals" that are resistant to natural degradation and can bioaccumulate.[15][16][17] Therefore, disposal methods must ensure complete destruction.

The Golden Rule of Segregation: Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react to generate heat, toxic gases, or even fire.[18] Specifically, keep this waste separate from:

  • Strong oxidizing agents.[10]

  • Strong acids and bases.[18]

  • Aqueous waste streams (unless it is already in a dilute solution).

Step-by-Step Disposal Protocol

The following protocols provide a clear workflow for preparing 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid for final disposal by a licensed contractor.

Workflow for Waste Disposal Decision-Making

The following diagram outlines the decision process for correctly segregating and preparing your chemical waste.

G start Start: Waste Generated waste_type What is the form of the waste? start->waste_type solid Solid Waste (e.g., pure compound, contaminated gloves, weigh paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in organic solvents) waste_type->liquid Liquid decon Decontamination (e.g., glassware, surfaces) waste_type->decon Contaminated Surfaces package_solid 1. Place in a clearly labeled, sealed container. 2. Use 'Halogenated Organic Solids' waste tag. solid->package_solid package_liquid 1. Place in a compatible, sealed waste container. 2. Use 'Halogenated Organic Liquids' waste tag. liquid->package_liquid decon_proc Follow Decontamination Protocol (Section 3.3) decon->decon_proc pickup Arrange for pickup by licensed hazardous waste contractor via EHS. package_solid->pickup package_liquid->pickup decon_proc->pickup for contaminated wipes

Caption: Decision workflow for handling different forms of waste.

Protocol for Solid Waste

This includes unused pure compound, material from spill cleanups, and contaminated disposables (e.g., weigh boats, gloves, wipes).

  • Containment: Carefully place all solid waste into a designated, durable, and sealable container (e.g., a polyethylene wide-mouth jar). Do not use bags that can be easily punctured.

  • Labeling: Attach a hazardous waste label from your institution's EHS office.

  • Identification: Clearly write the full chemical name: "3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid". List all other components, including contaminated items like gloves and wipes.

  • Accumulation: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Disposal Request: Once the container is full or you are finished with the project, submit a chemical waste pickup request through your EHS department.

Protocol for Liquid Waste

This applies to solutions of the compound in solvents.

  • Containment: Use a designated, compatible, and sealable waste container (e.g., a solvent-safe plastic or glass bottle).

  • Labeling: Attach a hazardous waste label.

  • Identification: List all constituents by their full chemical name and estimate their percentages. For example:

    • Methanol: 99%

    • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: 1%

  • Segregation: Ensure the waste container is designated for halogenated organic liquids . Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.

  • Accumulation & Pickup: Store safely in a secondary containment tray within your satellite accumulation area and request pickup when ready.

Protocol for Decontamination

For glassware and non-disposable equipment.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., methanol or acetone) to dissolve any remaining residue.

  • Collect Rinse: This first rinse (rinsate) is considered hazardous waste. Decant it into your designated halogenated organic liquids waste container.

  • Secondary Rinse: Perform a second rinse with the solvent and collect it in the same waste container.

  • Final Wash: The glassware can now be washed normally with soap and water. A triple rinse is a best practice to ensure decontamination.[6]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill:

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.[6]

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid waste container.[6]

  • Clean: Wipe the spill area with a solvent-dampened cloth. Treat the cloth as contaminated solid waste.

  • Dispose: Seal and label the waste container and manage it according to the solid waste protocol.

The Logic of Professional Disposal

Submitting your properly segregated and labeled waste to a licensed contractor ensures it is handled via the most appropriate technology. For halogenated organic compounds, the preferred method is high-temperature incineration with flue gas scrubbing .[6]

  • Incineration: This method provides the high energy required to break the stable carbon-fluorine bonds, ensuring complete destruction of the organic molecule.

  • Flue Gas Scrubbing: This is a critical secondary step. As the compound is incinerated, the fluorine atoms are liberated and can form hydrogen fluoride (HF). Scrubbing systems, typically using a basic solution, neutralize these acidic gases before they are released into the atmosphere, preventing environmental harm and acid rain.[6]

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment from persistent chemical pollutants.

References

  • Vertex AI Search. Medical & Pharmaceutical Waste Disposal for Research Labs - Easy RX Cycle. Accessed January 17, 2026.
  • ChemicalBook. 3-Amino-4-(2,4,5-trifluorophenyl)
  • Cary Institute of Ecosystem Studies. Organic fluorine chemicals. Published June 25, 2019. Accessed January 17, 2026.
  • ResearchGate. Fluorinated Chemicals and the Impacts of Anthropogenic Use. Published August 10, 2025. Accessed January 17, 2026.
  • Société Chimique de France. Is organofluorine sustainable?. Accessed January 17, 2026.
  • Echemi.com. BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)
  • chemBlink. SDS of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, Safety Data Sheets, CAS 486460-00-8. Accessed January 17, 2026.
  • National Institutes of Health. Ban fluorinated organic substances to spark green alternatives. Published June 2022. Accessed January 17, 2026.
  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine. Published March 16, 2021. Accessed January 17, 2026.
  • University of Wisconsin-Madison Environment, Health & Safety. Got pharma waste? We've got you covered!. Published October 21, 2025. Accessed January 17, 2026.
  • University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Accessed January 17, 2026.
  • LookChem. Cas 486460-00-8,BOC-(R). Accessed January 17, 2026.
  • Wayne State University Office of Environmental Health and Safety. Pharmaceutical Waste. Accessed January 17, 2026.
  • LGC Standards. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Accessed January 17, 2026.
  • Fisher Scientific.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Accessed January 17, 2026.
  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Accessed January 17, 2026.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Accessed January 17, 2026.
  • Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Accessed January 17, 2026.
  • EPA NEIPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Accessed January 17, 2026.
  • EPA. EPA HAZARDOUS WASTE CODES. Accessed January 17, 2026.
  • Benchchem. Safety and handling of fluorinated organic compounds. Published December 2025. Accessed January 17, 2026.
  • ChemicalBook. L-2-Aminobutanoic acid(1492-24-6). Accessed January 17, 2026.
  • Occupational Safety and Health Administration. FLUORIDES (as F). Accessed January 17, 2026.
  • National Institutes of Health PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Accessed January 17, 2026.
  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Rutgers University. Standard Operating Procedure for Fluorine Gas. Accessed January 17, 2026.
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  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Accessed January 17, 2026.
  • Occupational Safety and Health Administration. FLUORINE. Updated January 22, 2024. Accessed January 17, 2026.
  • LGC Standards. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Accessed January 17, 2026.
  • Stanford Environmental Health & Safety. Chemical Incompatibility Guide. Published November 3, 2020. Accessed January 17, 2026.
  • Cornell EHS. Appendix K - Incompatible Chemicals. Accessed January 17, 2026.
  • University of St Andrews. Incompatible Chemicals. Accessed January 17, 2026.
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Sources

Handling

Personal protective equipment for handling 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-4-(2,4,5-trifluorophenyl)buta...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. The focus is on providing procedural, step-by-step guidance grounded in established safety protocols to ensure user confidence and laboratory safety.

Comprehensive Safety & Handling Guide: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This document outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS No. 486460-00-8). The guidance is predicated on a risk-based approach, prioritizing engineering and administrative controls, supplemented by appropriate PPE.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the foundation of safe handling. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a research chemical, and while comprehensive toxicological data may be limited, the available information classifies it with specific hazards that dictate handling procedures.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

These classifications necessitate stringent measures to prevent ingestion, skin/eye contact, and inhalation.

Hazard Classification (GHS)DescriptionPrimary Routes of ExposureKey Precautionary Measures
H302 Harmful if swallowedIngestionDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[2].
H315 Causes skin irritationSkin ContactWear appropriate chemical-resistant gloves and a lab coat[3][4]. Avoid direct contact.
H319 Causes serious eye irritationEye ContactWear tightly fitting safety goggles or a face shield[3][5].
H335 May cause respiratory irritationInhalation (of dust)Handle in a well-ventilated area, preferably within a chemical fume hood[6].

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the last line of defense. Before relying on PPE, a robust safety protocol implements higher-level controls to minimize exposure risk. This hierarchy ensures a multi-layered safety system.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Applicable for this Topic) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective cluster_1 Safe Weighing Workflow for Powdered Compounds A 1. Prepare Workspace - Don appropriate PPE. - Decontaminate balance. - Place disposable bench cover. B 2. Tare Container - Place weigh boat/paper on balance and tare. A->B C 3. Transfer Chemical - Inside fume hood, use a spatula to carefully transfer small increments of powder. - Avoid pouring directly from the bottle. B->C D 4. Close & Record - Securely close the primary container. - Record the final weight. C->D E 5. Clean Up - Carefully fold weigh paper/boat. - Use wet cleaning methods or a HEPA vacuum for any spilled powder. D->E F 6. Dispose & Doff - Dispose of contaminated materials in a sealed waste bag. - Remove PPE following proper procedure. E->F

Caption: Step-by-step workflow for safely weighing hazardous powders.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Small Spill: For small spills of the powder, restrict access to the area. Wearing appropriate PPE, gently cover the spill with a wet paper towel to avoid raising dust, then clean the area with a suitable decontaminating solution. Collect all materials in a sealed container for disposal.[8]

  • Large Spill: Evacuate the laboratory and alert your institution's emergency response team immediately.[8]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Collect all contaminated materials, including gloves, bench covers, and weigh papers, in a clearly labeled, sealed hazardous waste container.[7][8]

  • Chemical Waste: Unused or residual 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid must be disposed of through your institution's hazardous waste program.[8] Do not discharge the chemical into drains or the environment.[7] The thermal degradation of fluorinated compounds can produce hazardous byproducts like hydrogen fluoride, requiring specialized disposal methods like controlled incineration.[9][10]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, ensuring a safe research environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
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